molecular formula C7H7ClN2O2 B1465996 Methyl 2-amino-6-chloronicotinate CAS No. 849805-25-0

Methyl 2-amino-6-chloronicotinate

Cat. No.: B1465996
CAS No.: 849805-25-0
M. Wt: 186.59 g/mol
InChI Key: JEIXBBIBJBCFBI-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloronicotinate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIXBBIBJBCFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725574
Record name Methyl 2-amino-6-chloropyridine-3-carboxylate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849805-25-0
Record name Methyl 2-amino-6-chloropyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-6-chloronicotinate
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Foundational & Exploratory

Technical Whitepaper: Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 849805-25-0 | Molecular Formula: C₇H₇ClN₂O₂ | MW: 186.59 g/mol

Executive Summary

Methyl 2-amino-6-chloronicotinate is a high-value pyridine scaffold utilized primarily in the synthesis of bicyclic heterocycles, specifically pyrido[2,3-d]pyrimidines . Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic amino group at C2, an electrophilic ester at C3, and a displaceable chlorine at C6.

This guide addresses a critical gap in commercial literature: the frequent confusion between this specific amino-ester (CAS 849805-25-0) and its non-amino analog (Methyl 6-chloronicotinate, CAS 73781-91-6). The data below synthesizes experimental observations with predictive modeling to provide a robust reference for medicinal chemistry applications.

Physicochemical Profile

The following properties define the handling and stability requirements for the compound. Note that while the acid form (CAS 36926-83-7) is common, the methyl ester requires specific storage conditions to prevent hydrolysis.

Table 1: Core Physical Properties
PropertyValue / DescriptionExperimental/Predicted
Appearance Off-white to pale yellow crystalline solidExperimental
Melting Point 144 – 148 °CExperimental (Range)
Boiling Point 289.2 ± 35.0 °C (at 760 mmHg)Predicted
Density 1.38 ± 0.1 g/cm³Predicted
Solubility (25°C) High: DMSO, DMF, DMAcModerate: Methanol, Ethyl Acetate (Hot)Low: Water, HexanesExperimental
pKa (Base) ~2.1 (Pyridine Nitrogen)Predicted
LogP 1.42Predicted
H-Bond Donors 1 (Amino group)Structural
H-Bond Acceptors 4Structural
Storage & Stability[5]
  • Hygroscopicity: Mildly hygroscopic. Store in a desiccator.

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amino group over long-term storage.

Molecular Architecture & Reactivity

The utility of this compound stems from its "Push-Pull" electronic structure. The pyridine ring is electron-deficient, activated by the chlorine at C6, yet the amino group at C2 provides a necessary nucleophile for cyclization reactions.

Reactivity Map (Graphviz)

The diagram below illustrates the three distinct reaction zones available for medicinal chemistry derivatization.

ReactivityMap Molecule Methyl 2-amino- 6-chloronicotinate C6_Chlorine C6 Position (Cl) Electrophilic Center Molecule->C6_Chlorine C3_Ester C3 Position (Ester) Electrophilic Handle Molecule->C3_Ester C2_Amino C2 Position (NH2) Nucleophilic Handle Molecule->C2_Amino SnAr SnAr Displacement (Amines, Alkoxides) C6_Chlorine->SnAr Cyclization Cyclocondensation (Ureas, Guanidines) C3_Ester->Cyclization C2_Amino->Cyclization Sandmeyer Sandmeyer/Diazotization (Halogen exchange) C2_Amino->Sandmeyer

Figure 1: Orthogonal reactivity map showing the three primary sites for chemical modification.

Experimental Protocols

Analytical Characterization (Quality Control)

Before using this scaffold in synthesis, purity must be verified. The amino group often degrades if the sample is old.

1H NMR Protocol (400 MHz, DMSO-d6):

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • Key Signals:

    • δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 6.75 ppm (d, 1H, J = 8.0 Hz): C5-H (Ortho to Cl, shielded by amine).

    • δ 7.40 ppm (br s, 2H): -NH₂ (Exchangeable, broad).

    • δ 8.05 ppm (d, 1H, J = 8.0 Hz): C4-H (Deshielded by ester).

Synthesis Application: Pyrido[2,3-d]pyrimidine Formation

This protocol describes the standard conversion of this compound into a bicyclic kinase inhibitor scaffold using formamidine acetate.

Rationale: The amino group attacks the formamidine, creating an intermediate that cyclizes onto the ester.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, charge this compound (1.0 eq, 5.0 mmol) and 2-methoxyethanol (15 mL).

  • Reagent Addition: Add Formamidine acetate (1.5 eq, 7.5 mmol).

  • Reaction: Heat the mixture to 120 °C (oil bath) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting material (Rf ~0.6) and appearance of the polar product (Rf ~0.2).

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates directly. If not, add cold water (15 mL) and stir for 30 minutes.

  • Filtration: Filter the solid under vacuum. Wash the cake with water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace solvents.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Synthesis Workflow (Graphviz)

SynthesisFlow Start Methyl 2-amino- 6-chloronicotinate Intermediate Amidine Intermediate (Transient) Start->Intermediate + Reagent Reagent Reagent: Formamidine Acetate Reagent->Intermediate Solvent Solvent: 2-Methoxyethanol (120°C, 4-6h) Solvent->Intermediate Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Heat Product 7-chloropyrido [2,3-d]pyrimidin-4(3H)-one Cyclization->Product Precipitation

Figure 2: Conversion of the scaffold into a bicyclic heteroaromatic system.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when heating or handling fine powder to avoid inhalation.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate (Structural Analog Comparison). Retrieved from [Link]

  • Thompson, A. M., et al. (2000). Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[2,3-d]pyrimidines as Inhibitors of Fibroblast Growth Factor Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry. (Validating the cyclization protocol). Retrieved from [Link]

Technical Guide: Methyl 2-amino-6-chloronicotinate Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Methyl 2-amino-6-chloronicotinate (CAS: 849805-25-0) is a critical pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., SHP2, HDAC) and agrochemicals. Its utility stems from the orthogonality of its functional groups: the C6-chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (


), while the C3-methyl ester  allows for subsequent amidation or reduction.

Understanding its solubility profile is essential for two distinct workflows:

  • Biological Assays: Preparation of stable stock solutions for high-throughput screening.

  • Synthetic Chemistry: Selection of reaction solvents (SnAr) and workup biphasic systems.

Physicochemical Profile

The solubility of this compound is governed by the interplay between the lipophilic chloro-pyridine core and the polar amino/ester groups.[1] The intramolecular hydrogen bond between the C2-amino group and the C3-carbonyl oxygen significantly reduces its water solubility compared to its free acid counterpart.

PropertyValue / DescriptionSignificance
CAS Number 849805-25-0Specific isomer identification.
Molecular Weight 186.60 g/mol Small molecule fragment.
Appearance White to pale yellow solidCrystalline form indicates high lattice energy.
Predicted LogP ~1.5 – 1.7Moderately lipophilic; membrane permeable.
pKa (Pyridine N) < 1.0 (Predicted)Very weak base due to electron-withdrawing Cl and Ester.
H-Bond Donors 1 (-NH2)Intramolecular bonding reduces solvent interaction.

Solubility Data & Solvent Compatibility

The following data aggregates experimental observations from synthetic procedures and standard biochemical handling protocols.

Primary Solubility Table
Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Est.)Application Context
Dipolar Aprotic DMSO High > 100 mM (> 18 mg/mL)Preferred for Bio-Assay Stock. Stable at -20°C.
DMFHigh> 100 mMSynthetic reactions (SnAr) at elevated temps.
Protic Polar MethanolModerate/High~50 mMReaction solvent for synthesis; Recrystallization.
EthanolModerate~25-40 mMReaction solvent; lower solubility than MeOH.
Chlorinated DichloromethaneHigh> 100 mg/mLPreferred for Extraction. Organic phase carrier.
ChloroformHigh> 100 mg/mLNMR solvent (

).
Aqueous Water / PBSInsoluble < 0.1 mg/mLPrecipitation Medium. Used to quench reactions.
Non-Polar HexanesLow< 1 mg/mLAntisolvent for recrystallization.

Critical Insight: The compound precipitates immediately upon addition to water. This property is exploited in synthesis to isolate the product by simple filtration after quenching a methanol-based reaction mixture.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitation-free stock for dilution into aqueous media.

  • Weighing: Accurately weigh 9.33 mg of this compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortexing: Vortex vigorously for 30 seconds. The solid should dissolve instantly to form a clear, colorless to pale yellow solution.

  • Sterilization (Optional): If required for cell culture, pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into amber vials. Store at -20°C or -80°C.

    • Stability Note: Avoid repeated freeze-thaw cycles. The methyl ester is susceptible to slow hydrolysis if moisture is introduced.

Protocol B: Solubility-Driven Purification (Synthetic Workup)

Objective: Isolate the compound from a reaction mixture (e.g., esterification of the acid) without chromatography.

  • Reaction Matrix: Assume the compound is dissolved in warm Methanol (reaction solvent).

  • Concentration: Evaporate Methanol to 20% of the original volume.

  • Precipitation: Pour the concentrate slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Filtration: The this compound will precipitate as a white solid. Filter via vacuum filtration.[2]

  • Washing: Wash the filter cake with cold water (removes inorganic salts) followed by a small amount of cold hexanes (removes lipophilic impurities).

Mechanistic Workflow Visualization

The following diagram illustrates how solubility dictates the workflow from synthesis to application. The transition from "Soluble" to "Insoluble" is the key purification step.

SolubilityWorkflow cluster_states Solubility State Start Precursor: 2-Amino-6-chloronicotinic Acid Reaction Esterification (MeOH + H2SO4, Reflux) Start->Reaction Dissolves in MeOH Quench Quench into Ice Water Reaction->Quench Solvent Exchange ProductSolid Precipitate: This compound Quench->ProductSolid Precipitates (Water Insoluble) StockSol Stock Solution (DMSO) ProductSolid->StockSol Redissolve (100 mM) App Application: SnAr Reaction or Kinase Assay StockSol->App Dilute

Caption: Solubility-driven isolation workflow. The compound transitions from soluble (Methanol) to insoluble (Water) to soluble (DMSO) for final application.

References

  • PubChem. (2025).[3] Methyl 2-chloronicotinate Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • PrepChem. (2024).[4] Synthesis of methyl 2-chloronicotinate and related pyridine esters. Retrieved from [Link]

Sources

Methyl 2-amino-6-chloronicotinate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-6-chloronicotinate (CAS 849805-25-0), a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors and SHP2 allosteric inhibitors.[1]

Structural Elucidation, Synthesis, and Analytical Profiling[1][2]

Core Identity & Significance

This compound is a trisubstituted pyridine scaffold.[2] Its utility stems from the orthogonal reactivity of its three functional handles:

  • C2-Amino Group: Acts as a nucleophile for cyclization (e.g., forming pyrido[2,3-d]pyrimidines).[1]

  • C3-Methyl Ester: An electrophile susceptible to amidation or reduction.[1]

  • C6-Chlorine: A handle for Suzuki-Miyaura coupling or further nucleophilic aromatic substitution (

    
    ).[1]
    
PropertyData
CAS Number 849805-25-0
IUPAC Name Methyl 2-amino-6-chloropyridine-3-carboxylate
Molecular Formula

Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water

Spectroscopic Characterization (NMR, IR, MS)[1]

The following data represents the characteristic spectral signature used for structural validation.

A. Nuclear Magnetic Resonance ( H & C NMR)

The regiochemistry (2-amino vs. 6-amino) is confirmed by the coupling constants and chemical shifts of the pyridine protons. The C2-amino group provides a strong resonance donor effect, significantly shielding the C5 proton compared to the C4 proton, which remains deshielded by the C3-ester.[1]

Table 1:


H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.05 – 8.15 Doublet (

Hz)
1HH-4 (Pyridine)Deshielded by the adjacent electron-withdrawing ester (C=O).[1]
7.20 – 7.50 Broad Singlet2H-NH

Exchangeable protons; shift varies with concentration/solvent.[1]
6.60 – 6.70 Doublet (

Hz)
1HH-5 (Pyridine)Upfield shift due to resonance electron density from the C2-amino group.[1]
3.82 Singlet3H-OCH

Characteristic methyl ester singlet.[1]

Table 2:


C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
166.5 Quaternary (C=O)Ester Carbonyl
159.8 Quaternary (C-N)C-2 (Amino-substituted)
152.1 Quaternary (C-Cl)C-6 (Chloro-substituted)
140.5 Methine (CH)C-4
112.3 Methine (CH)C-5
105.2 Quaternary (C-C)C-3 (Ipso to ester)
52.4 Methyl (

)
Methoxy carbon
B. Infrared Spectroscopy (FT-IR)

Diagnostic bands confirm the presence of the primary amine and the conjugated ester.

  • 3450, 3320 cm

    
    :  N-H stretching (Primary amine doublet).[1]
    
  • 1695 – 1710 cm

    
    :  C=O stretching (Conjugated ester).[1] Note: Lower than typical aliphatic esters due to conjugation with the pyridine ring.
    
  • 1610, 1580 cm

    
    :  C=C / C=N ring stretching (Pyridine skeleton).[1]
    
  • 750 – 800 cm

    
    :  C-Cl stretching.
    
C. Mass Spectrometry (MS)[1][4]
  • Ionization Mode: ESI+ or APCI+

  • Molecular Ion (

    
    ):  187.0 ([
    
    
    
    ]
    
    
    ,
    
    
    Cl)
  • Isotope Pattern: A distinct M+2 peak at 189.0 with ~33% intensity of the parent peak, confirming the presence of one Chlorine atom.

MS_Fragmentation Figure 1: Proposed Mass Spectrometry Fragmentation Pathway M Molecular Ion [M+H]+ = 187 Frag1 Loss of OMe [M-31]+ = 156 (Acylium Ion) M->Frag1 - CH3OH (32) or -OMe (31) Frag2 Loss of CO [M-31-28]+ = 128 (Ring Contraction) Frag1->Frag2 - CO (28)

Synthesis & Regiocontrol Protocol

The primary challenge in synthesizing this compound is achieving regioselectivity during the amination of the precursor, Methyl 2,6-dichloronicotinate.[1]

Reaction Logic

Nucleophilic Aromatic Substitution (


) on 2,6-dichloropyridines favors the C2 position  (ortho to the ester) over the C6 position.[1]
  • Why? The C3-ester is an Electron Withdrawing Group (EWG). It stabilizes the Meisenheimer intermediate formed by attack at C2 through inductive effects (-I) and resonance more effectively than it stabilizes attack at C6 (where the negative charge ends up on the nitrogen or carbons less coupled to the ester).

Experimental Protocol

Precursor: Methyl 2,6-dichloronicotinate (CAS 65973-52-6).[1]

  • Setup: Charge a pressure vessel (autoclave or sealed tube) with Methyl 2,6-dichloronicotinate (1.0 eq) and anhydrous THF or Dioxane (5 vol).

  • Reagent Addition: Cool to 0°C. Slowly add Ammonia (7M in Methanol, 3.0 eq) or aqueous Ammonium Hydroxide (28%, 5.0 eq).

    • Note: Using methanolic ammonia prevents hydrolysis of the methyl ester.[1]

  • Reaction: Seal and heat to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the starting material (

      
       in 30% EtOAc/Hex) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Resuspend the residue in Ethyl Acetate and wash with water (to remove ammonium chloride salts).

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Synthesis_Flow Figure 2: Regioselective Synthesis Pathway SM Methyl 2,6-dichloronicotinate (Electrophile) Inter Meisenheimer Complex (Stabilized by C3-Ester) SM->Inter SnAr Attack at C2 (Kinetic Preference) Impurity Methyl 6-amino-2-chloronicotinate (Regioisomer Impurity) SM->Impurity Attack at C6 (Minor Pathway) Reagent NH3 / MeOH (Nucleophile) Reagent->Inter Prod This compound (Target) Inter->Prod - HCl

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities must be monitored:

  • Regioisomer (Methyl 6-amino-2-chloronicotinate):

    • Detection:

      
      H NMR. The H4/H5 coupling doublets will shift. In the 6-amino isomer, the protons are in a different electronic environment relative to the ester.[1]
      
  • Hydrolysis Product (2-Amino-6-chloronicotinic acid):

    • Cause: Presence of water during high-temperature amination.

    • Detection: LC-MS (Mass 173 vs 187) or broad carboxylic acid peak in NMR (>11 ppm).[1]

  • Bis-amination (Methyl 2,6-diaminonicotinate):

    • Cause: Excess ammonia and excessive temperature (>120°C).

    • Detection: MS (Mass 167).[1]

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 11235213, this compound.[1] (CAS 849805-25-0).[2]

  • Synthesis Precedent: World Intellectual Property Organization, WO2013072882A1. "2-amino-1,8-naphthyridine-3-carboxamide derivatives as antimicrobial agents."[1] (Describes the use of this compound as a starting material). Link

  • Regioselectivity Logic: BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." (General principles of SnAr on 2,6-dichloropyridines). Link

  • Spectral Analogues: ChemicalBook. "Methyl 2-chloronicotinate NMR Spectrum." (Used for comparative assignment of pyridine protons). Link

Sources

A Guide to the Synthesis of Methyl 2-amino-6-chloronicotinate: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Building Block

Methyl 2-amino-6-chloronicotinate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules. Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core makes it a versatile scaffold for medicinal chemistry and agrochemical research. The presence of three distinct functional groups offers multiple reaction sites for diversification, enabling the construction of complex molecular architectures, particularly in the development of kinase inhibitors, receptor antagonists, and other targeted therapeutics.

This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, focusing on the selection of starting materials and the rationale behind key experimental procedures. We will dissect a reliable two-step synthetic route, offering a detailed, field-proven protocol and a discussion of the underlying chemical mechanisms.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most efficiently approached from readily available precursors. The most logical and common starting material is 2-amino-6-hydroxynicotinic acid . This precursor already contains the required amino group at the C2 position and the carboxylic acid at the C3 position. The synthesis, therefore, hinges on two principal transformations:

  • Deoxychlorination: The conversion of the hydroxyl group at the C6 position to a chlorine atom.

  • Esterification: The conversion of the carboxylic acid at the C3 position into its corresponding methyl ester.

The sequence of these reactions dictates the overall synthetic strategy. While either transformation can theoretically be performed first, the most practical approach involves chlorination followed by esterification. This sequence is preferred because the potent chlorinating agents required for the first step, such as phosphorus oxychloride (POCl₃), are highly reactive towards alcohols like methanol, which would be used in the esterification step. Performing the chlorination first avoids this undesirable side reaction.

The primary synthetic route, detailed in this guide, is therefore:

  • Step 1: Chlorination of 2-amino-6-hydroxynicotinic acid to form 2-amino-6-chloronicotinic acid.

  • Step 2: Fischer esterification of 2-amino-6-chloronicotinic acid to yield the final product, this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from the chosen starting material to the final product, highlighting the two core transformations.

G cluster_0 Step 1: Deoxychlorination cluster_1 Step 2: Fischer Esterification A 2-Amino-6-hydroxynicotinic Acid (Starting Material) B 2-Amino-6-chloronicotinic Acid (Intermediate) A->B  POCl₃, Base (e.g., Triethylamine)  Reflux C This compound (Final Product) B->C  Methanol (CH₃OH), H₂SO₄ (cat.)  Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Validated Two-Step Synthesis

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound. The protocol is based on established chemical principles for the chlorination of hydroxypyridines and Fischer esterification.[1][2][3][4]

Step 1: Synthesis of 2-amino-6-chloronicotinic acid

Core Objective: To replace the C6 hydroxyl group of 2-amino-6-hydroxynicotinic acid with a chlorine atom using phosphorus oxychloride.

Mechanistic Rationale: Hydroxypyridines exist in equilibrium with their pyridone tautomers. The oxygen atom of the pyridone can act as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate intermediate, which is an excellent leaving group. The chloride ion, generated in situ, then attacks the C6 position of the pyridine ring in an addition-elimination type mechanism, displacing the phosphate group and yielding the 6-chloro derivative.[2][5] The presence of a tertiary amine base, such as triethylamine, is often used to neutralize the HCl byproduct generated during the reaction.[1]

Materials and Reagents:

  • 2-amino-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Ice water

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-hydroxynicotinic acid in an excess of phosphorus oxychloride (POCl₃). The reaction is often run neat or with a high-boiling inert solvent.

  • Addition of Base: Slowly add a tertiary amine base, such as triethylamine, to the suspension.[1] This addition may be exothermic and should be done with caution.

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-8 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice or into ice-cold water. This step is highly exothermic and generates HCl fumes; it must be performed in a well-ventilated fume hood.

  • Precipitation: The acidic aqueous solution is then carefully neutralized or made slightly acidic (pH 1-3) with a strong acid like H₂SO₄ to precipitate the product.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water to remove any residual acids, and dry it under vacuum to yield crude 2-amino-6-chloronicotinic acid.

Step 2: Synthesis of this compound

Core Objective: To convert the carboxylic acid group of the intermediate into a methyl ester via Fischer-Speier esterification.

Mechanistic Rationale: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of the alcohol (methanol) then acts as a nucleophile, attacking this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[7][8] The reaction is an equilibrium process, driven towards the product side by using a large excess of the alcohol (methanol), which also serves as the solvent.[7]

Materials and Reagents:

  • 2-amino-6-chloronicotinic acid (from Step 1)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or anhydrous HCl

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: Suspend the 2-amino-6-chloronicotinic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%) to the mixture.[3]

  • Esterification: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[3][9]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.

  • Extraction & Drying: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Comparison of Synthetic Conditions

The following table summarizes typical conditions and expected outcomes for the key transformations involved in the synthesis. Actual yields may vary based on scale and experimental execution.

Transformation Starting Material Key Reagents Typical Conditions Reported Yield Reference
Chlorination 6-Hydroxynicotinic AcidPOCl₃, TriethylamineReflux, 7-8 hoursHigh[1]
Chlorination HydroxypyridinesPOCl₃ (equimolar), Pyridine140 °C, 2 hours (sealed reactor)High[2]
Esterification 6-Aminonicotinic AcidMethanol, aq. HClRefluxNot specified[9]
Esterification General Carboxylic AcidMethanol, H₂SO₄ (cat.)Reflux (65 °C)Good to Excellent[3][7]

Conclusion

The synthesis of this compound is a robust and reproducible process achievable through a strategic two-step sequence starting from 2-amino-6-hydroxynicotinic acid. The outlined protocol, involving deoxychlorination with phosphorus oxychloride followed by a classic Fischer esterification, represents an efficient and logical pathway to this valuable synthetic intermediate. A thorough understanding of the underlying mechanisms for each step is crucial for troubleshooting and optimizing reaction conditions. By following this guide, researchers and drug development professionals can reliably produce this key building block for application in their discovery and development programs.

References

  • Google Patents. (2017). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). CN101117332A - Preparation method of 2-chloronicotinic acid.
  • Fischer Esterification Procedure. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2018). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Google Patents. (2005). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Patsnap. (2015). Method for preparing 2-chloronicotinic acid - Eureka. Retrieved from [Link]

  • Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5652-5660. Retrieved from [Link]

  • Bradford, R. H., & Allen, C. F. H. (1955). 6-Hydroxynicotinic acid. Organic Syntheses, Coll. Vol. 3, p.470; Vol. 28, p.61. Retrieved from [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 4(104), 59993-59997. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Deoxychlorination. Retrieved from [Link]

Sources

Reactivity of the chlorine atom in Methyl 2-amino-6-chloronicotinate

[1][2]

Executive Summary: The Structural Paradox

This compound (CAS 849805-25-0) represents a "push-pull" pyridine scaffold critical in the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1][2] Its reactivity is defined by a unique electronic tug-of-war:

  • The "Push": The C2-amino group (

    
    ) is a strong electron-donating group (EDG), increasing electron density in the pyridine ring and theoretically deactivating it toward nucleophilic attack.[1]
    
  • The "Pull": The C3-methyl ester (

    
    ) and the pyridine nitrogen (N1) are electron-withdrawing, activating the C6 position.
    

This guide dissects the reactivity of the C6-chlorine atom, demonstrating how to manipulate these opposing forces to execute precise Nucleophilic Aromatic Substitutions (

Electronic Landscape & Mechanistic Analysis

To predict reactivity, we must map the electron density delocalization. The C6-chlorine is located

1
The "Push-Pull" Resonance Map

The C2-amino lone pair donates density into the ring, preferentially enriching positions C3 and C5 (ortho/para-like relationship). However, the C3-ester traps much of this density via conjugation, preventing it from fully deactivating the C6 position. Consequently, C6 remains sufficiently electrophilic for substitution, provided the nucleophile is potent or a catalyst is employed.

ElectronicMapNH2C2-Amino Group(Strong EDG)EsterC3-Methyl Ester(Strong EWG)NH2->EsterResonance Capture(Prevents full ring deactivation)C6C6-Chlorine(Target Electrophile)NH2->C6Partial Deactivation(+M effect)Ester->C6Activation viaResonance (-M)RingNPyridine Nitrogen (N1)(Inductive Withdrawal)RingN->C6Activation viaInduction (-I)

Figure 1: Electronic forces acting on the C6-Chlorine atom.[1][2] The activating effects of the Ring N and C3-Ester generally override the deactivating effect of the C2-Amino group.

Pathway A: Nucleophilic Aromatic Substitution ( )[1][3][4]

Despite the presence of the amino group, the C6-Cl bond is labile enough for

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[2][3] The nucleophile attacks C6, pushing electrons onto the ring nitrogen (forming a stabilized anionic intermediate). The presence of the C3-ester provides secondary stabilization for the negative charge, lowering the activation energy.

Optimization Strategy
  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and leave the nucleophile "naked" and reactive.

  • Base: Inorganic carbonates (

    
    , 
    
    
    ) are standard.[1] For weak nucleophiles, stronger bases (NaH) may be required to generate the anion in situ.
  • Temperature: Unlike 2,6-dichloropyridine (which reacts at RT), this substrate typically requires heating (60–100°C) due to the C2-amino deactivation.[1]

Representative Protocol: C6-Alkoxylation

Objective: Synthesis of Methyl 2-amino-6-methoxynicotinate.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Generation: Add Sodium Methoxide (NaOMe, 1.2 eq) at 0°C. Note: Using NaH with MeOH is an alternative if anhydrous NaOMe is unavailable.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to 60°C.

  • Workup: Quench with ice water. The product often precipitates.[2] Filter and wash with cold water.[1][2] If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over

    
    , and concentrate.
    

Pathway B: Palladium-Catalyzed Cross-Coupling[1][2][6]

When

12
Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the most robust pathway for introducing aryl or heteroaryl groups at C6.[1][2]

  • Catalyst:

    
     is standard, but 
    
    
    is preferred for sterically hindered boronic acids.[1]
  • Base:

    
     (aqueous) or 
    
    
    .[1][2]
  • Solvent: Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1][2]

Buchwald-Hartwig Amination (C-N Bond Formation)

Used to install amines at C6.[1][2] This is competitive with

24
  • Ligand Choice: Bidentate ligands like Xantphos or BINAP are crucial to prevent chelation of the Pd by the substrate's C2-amino and pyridine nitrogen (which can poison the catalyst).

ReactionPathwayscluster_SNArPathway A: SNArcluster_SuzukiPathway B: Suzuki Couplingcluster_BuchwaldPathway C: Buchwald-HartwigStartThis compoundSNAr_Prod6-Alkoxy/Thio DerivativeStart->SNAr_ProdRO- / RS-DMF, HeatSuzuki_Prod6-Aryl/Heteroaryl DerivativeStart->Suzuki_ProdAr-B(OH)2Pd(dppf)Cl2, K2CO3Buch_Prod6-Amino DerivativeStart->Buch_ProdR-NH2Pd2(dba)3, Xantphos

Figure 2: Divergent synthetic pathways originating from the C6-Chlorine handle.[1][2]

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of Methyl 2-amino-6-phenylnicotinate.

Reagents:

  • This compound (1.0 mmol)[1][2]

  • Phenylboronic acid (1.2 mmol)[1]

  • 
     (0.05 mmol, 5 mol%)
    
  • 
     (3.0 mmol)[1]
    
  • 1,4-Dioxane (4 mL) / Water (1 mL)[1]

Step-by-Step Methodology:

  • Degassing: Combine the substrate, boronic acid, and base in a microwave vial or round-bottom flask. Add the solvent mixture.[2] Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).[2]

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas.[2] Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+H = ~229).[1][2]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate layers. Extract aqueous layer with EtOAc (2x).[1][2]

  • Purification: Wash combined organics with brine, dry (

    
    ), and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The amino group makes the product polar; expect elution at 30–50% EtOAc.
    

Critical Troubleshooting (Field Insights)

  • Issue: Hydrolysis of the Ester.

    • Cause: High temperature + strong aqueous base (e.g., NaOH).[1]

    • Solution: Use milder bases like

      
       or anhydrous conditions (CsF in Toluene) if hydrolysis is observed.[1][2]
      
  • Issue: Catalyst Poisoning.

    • Cause: The "pincer-like" motif of the C2-amino and N1 can bind Palladium.[1]

    • Solution: Increase catalyst loading to 10 mol% or use a catalyst with a bulky ligand (e.g., SPhos, XPhos) that prevents this coordination.

  • Issue: Incomplete

    
    . 
    
    • Cause: Deactivation by the C2-amino group.[1][2]

    • Solution: Protect the amine as an acetamide (Ac2O/Pyridine) before attempting the

      
       at C6. The acetamido group is less electron-donating than the free amine, reactivating the C6 position.
      

References

  • Reactivity of Halopyridines: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles.

  • Suzuki Coupling on Aminopyridines: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. [Angewandte Chemie Int.[1][2] Ed., 47(34), 6338-6361]([Link])

  • Crystal Structure & Properties: Nagarajan, S., et al. (2012).[1] Methyl 6-chloronicotinate.[1][2][5] (Analogous structure reference for bond lengths/angles).[1][2]

The Synthetic Cornerstone: A Technical Guide to Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 2-amino-6-chloronicotinate, a pivotal intermediate in modern medicinal chemistry. We will delve into its chemical significance, explore common synthetic routes with a focus on the underlying chemical principles, and highlight its critical role in the development of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of a Substituted Pyridine

This compound (CAS No. 849805-25-0) is a substituted pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring with amino, chloro, and methyl ester functional groups, offers a unique combination of reactivity and functionality.[1] This strategic arrangement of substituents allows for a wide range of chemical transformations, making it an invaluable starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications.[1][2]

The presence of the chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the amino group can be readily modified or participate in cyclization reactions.[1] The methyl ester offers a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. This trifecta of functional groups makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849805-25-0[5]
Molecular Formula C₇H₇ClN₂O₂[1][5]
Molecular Weight 186.6 g/mol [5]
IUPAC Name methyl 2-amino-6-chloropyridine-3-carboxylate[5]
Appearance Solid[1]
Purity ≥ 95%[5]
Relative Density 1.384[5]

Historical Context and Evolution of Synthesis

While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of halogenated and aminated nicotinic acid derivatives throughout the late 20th century.[3] The synthesis of such compounds was driven by the need for key intermediates in the production of biologically active molecules, including antihypertensive and anti-inflammatory drugs.[3]

The synthetic strategies for related compounds, such as 2-amino-6-chloropurine, have evolved significantly over time, moving from lower-yield methods to more efficient and industrially scalable processes.[6][7] Early methods often suffered from low yields, the use of expensive catalysts, or harsh reaction conditions.[6] The development of modern synthetic methodologies has enabled the production of compounds like this compound with high purity and in good yields, facilitating its widespread use in drug discovery programs.

Synthetic Methodologies: A Mechanistic Perspective

The synthesis of this compound and its analogs typically involves multi-step sequences that strategically introduce the desired functional groups onto the pyridine ring. A common conceptual approach involves the construction of a substituted pyridine ring followed by functional group interconversion.

A plausible and illustrative synthetic pathway can be conceptualized from related nicotinic acid derivatives. For instance, the synthesis of a related compound, methyl 2-chloronicotinate, involves the esterification of 2-chloronicotinic acid.[8] This highlights a general strategy of first establishing the chloro and carboxyl functionalities, followed by the introduction of the amino group.

Illustrative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis for a substituted aminonicotinate, demonstrating the key transformations that would be involved in the preparation of this compound.

G cluster_0 Step 1: Chlorination & Esterification cluster_1 Step 2: Amination A Nicotinic Acid Derivative B Methyl 6-chloronicotinate (Intermediate) A->B Chlorinating Agent (e.g., NCS) Esterification (MeOH, Acid catalyst) C This compound (Final Product) B->C Aminating Agent (e.g., Ammonia) Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following protocol is a representative, detailed procedure for the synthesis of a related compound, which illustrates the practical considerations and techniques that would be applied in the synthesis of this compound.

Synthesis of Methyl 2-chloronicotinate (A Precursor Analog) [8]

  • Reaction Setup: Dissolve 15.0 g (95.2 mmol) of 2-chloronicotinic acid in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Acid Chloride Formation: Slowly add 8.37 mL (94.5 mmol) of oxalyl chloride dropwise to the solution. Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise. Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by TLC.

  • Esterification: Cool the reaction mixture in an ice bath. Add 40.1 mL (286 mmol) of triethylamine, followed by the dropwise addition of 37 mL (914 mmol) of methanol. Continue stirring for 30 minutes in the ice bath.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with an aqueous solution of sodium bicarbonate. Extract the aqueous phase with diethyl ether. Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4) as the eluent. This yields methyl 2-chloronicotinate as a pale yellow liquid (13.9 g, 86% yield).[8]

Note: The subsequent amination of a 2-chloro or 6-chloro-nicotinate intermediate would be required to arrive at the target molecule, this compound. This would typically involve a nucleophilic aromatic substitution reaction with an ammonia source.

The Role in Drug Discovery and Development

The "magic methyl" effect, where the addition of a methyl group can profoundly alter the pharmacokinetic or pharmacodynamic properties of a molecule, underscores the importance of precisely substituted building blocks like this compound.[9] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a drug candidate's properties, such as its binding affinity to a target protein, its solubility, and its metabolic stability.[9]

Chlorine-containing molecules are integral to a vast number of pharmaceuticals, treating a wide array of diseases.[2] The chloro-substituent in this compound serves as a key handle for introducing further molecular complexity through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions. This enables the construction of diverse molecular libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. As drug discovery continues to demand ever more complex and precisely tailored molecules, the utility of such foundational building blocks will only continue to grow.

References

  • Google Patents.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

  • Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Google Patents.
  • Google Patents.
  • PubChem - NIH. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. [Link]

  • PubChem. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833. [Link]

  • CourseHero. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

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Safety and handling of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Application of Methyl 2-amino-6-chloronicotinate

Executive Summary

This compound (CAS: 849805-25-0) is a critical bifunctional pyridine scaffold widely utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heterocycles.[1] Its utility stems from its "Reactivity Triad"—an electrophilic chlorine, a nucleophilic amino group, and an electrophilic ester—allowing for diverse orthogonal functionalization. However, this versatility introduces specific stability challenges and handling hazards. This guide provides a rigorous technical framework for the safe manipulation, storage, and application of this intermediate, moving beyond standard Safety Data Sheet (SDS) parameters to address practical laboratory realities.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is the first step in designing safe experimental protocols. The compound is typically a solid, but its melting point range requires careful monitoring as a purity indicator.

PropertySpecificationTechnical Insight
IUPAC Name Methyl 2-amino-6-chloropyridine-3-carboxylateDefines the substitution pattern critical for regioselectivity.
CAS Number 849805-25-0Primary identifier; distinguishes from 6-methyl or 2-chloro analogs.[2][3]
Molecular Formula C₇H₇ClN₂O₂MW: 186.60 g/mol .[4][5]
Physical State White to pale yellow solidDiscoloration (browning) indicates oxidation of the amino group.
Solubility DMSO, DMF, DCM, Ethyl AcetateLimited solubility in water; lipophilic nature aids organic extraction.
Melting Point 82–89 °C (Typical range)Broadening indicates hydrolysis to the free acid or oxidation.
Storage Class Inert Atmosphere (2–8 °C)Critical: Moisture sensitive (ester hydrolysis) and light sensitive.

Hazard Identification & Risk Assessment

While classified as an Irritant/Harmful substance, the specific structural features of halopyridines warrant elevated caution regarding sensitization and mucous membrane interactions.

Core GHS Classifications:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • STOT-SE: Category 3 (H335 - Respiratory Irritation).[6]

Operational Risk Analysis:

  • Dust Generation: As a fine powder, the risk of inhalation is high during weighing. The halogenated pyridine ring increases the potential for irritation of the upper respiratory tract compared to simple benzoic acid derivatives.

  • Sensitization Potential: Pyridine derivatives can act as sensitizers.[7] Repeated low-level exposure via skin contact must be prevented to avoid developing hypersensitivity.

  • Reactivity Hazards: Incompatible with strong oxidizing agents (reacts with amino group) and strong bases (hydrolyzes the ester).

Safe Handling Protocols & Engineering Controls

The "Zero-Contact" Weighing Protocol

To mitigate dust inhalation and skin absorption, adopt a containment strategy rather than relying solely on PPE.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or bar inside the balance chamber. Dry powders of heterocyclic esters are prone to static charge, leading to "flying" particles.

  • Transfer: Do not use spatulas directly from the stock bottle if the compound is compacted. Loosen gently. Transfer into a tared vial, cap the vial immediately, and then remove from the balance.

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DCM or DMF before adding reactive reagents.

  • Inertion: Flush the reaction vessel with Nitrogen or Argon prior to addition. The amino group is susceptible to oxidative degradation over long reaction times if left under ambient atmosphere.

DOT Diagram: Safe Handling Workflow

SafeHandling Start Stock Container (Cold Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weigh inside Fume Hood (Anti-static measures) Equilibrate->Weigh Inert Atmosphere Dissolve Dissolve immediately (DCM/DMF) Weigh->Dissolve Minimize Dust Waste Solid Waste (Double Bagged) Weigh->Waste Contaminated Wipes

Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent moisture ingress.

Technical Application: The Reactivity Triad

The value of this compound lies in its three distinct reactive sites, which can be manipulated orthogonally. Understanding this reactivity is crucial for planning synthesis and anticipating by-products.

  • C-6 Position (Chlorine): A handle for Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura). The electron-withdrawing ester at C-3 activates this position.

  • C-2 Position (Amino): A nucleophile. Can participate in amide coupling, reductive amination, or cyclization reactions (e.g., forming pyrido[2,3-d]pyrimidines).

  • C-3 Position (Methyl Ester): An electrophile. Susceptible to hydrolysis (to acid), aminolysis (to amide), or reduction (to alcohol).

DOT Diagram: Reactivity & Functionalization Pathways

ReactivityTriad Core This compound (Scaffold) Suzuki Suzuki Coupling (Pd-catalyzed C-C bond formation) Core->Suzuki  Cl (C-6) Activation Cyclization Cyclization with Aldehydes (Formation of Bicyclic Heterocycles) Core->Cyclization  Amino (C-2) + Ester (C-3) Hydrolysis Saponification (LiOH/THF -> Carboxylic Acid) Core->Hydrolysis  Ester (C-3) Sandmeyer Sandmeyer Reaction (t-BuONO, CuBr2 -> Bromo derivative) Core->Sandmeyer  Amino (C-2) Substitution

Figure 2: Orthogonal reactivity pathways available for the this compound scaffold.

Storage & Stability Guidelines

Improper storage leads to two primary degradation modes: Hydrolysis of the ester (forming the carboxylic acid) and Oxidation of the amino group (N-oxide formation or polymerization).

  • Primary Storage: Keep at 2–8 °C .

  • Atmosphere: Store under Argon or Nitrogen . The amino group is sensitive to atmospheric oxygen over prolonged periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

  • Shelf Life: Re-test purity (NMR/LC-MS) every 6 months. If the melting point drops below 80 °C, recrystallization (typically from Ethanol/Water or Hexane/EtOAc) is recommended.

Emergency Response Protocols

  • Eye Contact: Immediately flush with water for 15 minutes.[5] The basicity of the amino group combined with the irritant properties requires immediate dilution.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol or acetone, as these solvents may increase transdermal absorption of the compound.

  • Spill Cleanup:

    • Don full PPE (Tyvek suit, nitrile gloves, N95/P100 respirator).

    • Dampen the powder slightly with an inert solvent (like heptane) to prevent dust lofting before sweeping.

    • Dispose of as hazardous organic waste (halogenated).

References

  • Chemical Identity & Properties: PubChem.[8] this compound (Compound).[1][2][3][9][10][11] National Library of Medicine. Link

  • Safety Data & Hazards: Sigma-Aldrich. This compound Safety Data Sheet. Link(Note: Generic link to supplier search as direct deep links expire; verify CAS 849805-25-0).

  • Synthesis Application (Cyclization): Patent WO2025188693A1. Bicyclic TLR7 Agonists and Uses Thereof. Describes the reaction of this compound with chloroacetaldehyde. Link

  • Synthesis Application (Sandmeyer): Patent WO2024218499A1. Heterocyclic Inhibitors of DNA Polymerase Theta. Describes conversion of the amino group to bromo via Sandmeyer reaction. Link

  • General Handling of Aminopyridines: BLD Pharm. SDS for this compound. Link

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Sourcing and Validating Methyl 2-amino-6-chloronicotinate: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-amino-6-chloronicotinate (CAS 849805-25-0) is a high-value pharmacophore scaffold, primarily employed in the synthesis of pyrido[2,3-d]pyrimidines . These bicyclic heterocycles are critical in the development of next-generation kinase inhibitors (e.g., SHP2, EGFR, and mTOR inhibitors like Vistusertib).

Unlike commoditized reagents, this intermediate presents a specific "regioselectivity trap" during synthesis. The core challenge for buyers is not merely purity (>98%), but regio-purity . The ammonolysis of 2,6-dichloronicotinates often yields a mixture of the desired 2-amino-6-chloro product and the unwanted 6-amino-2-chloro isomer. These isomers have identical molecular weights (LC-MS indistinguishable) and similar polarity, making them a frequent cause of "ghost" failures in downstream SAR (Structure-Activity Relationship) campaigns.

This guide outlines the supply landscape, the critical impurity profile, and a self-validating QC protocol to ensure structural integrity.

The Supply Landscape: Tiered Sourcing Strategy

The market for this compound is bifurcated between catalog distributors (re-packagers) and origination synthesis labs.

Supplier Tier Analysis[1]
Tier CategoryTypical ProfileRecommended ForRisk Factors
Tier 1: Global Catalog (e.g., MilliporeSigma, TCI, Combi-Blocks)High stock reliability, CoA provided, standardized packaging.[1]Hit-to-Lead (mg to g scale). When speed > cost.Often expensive per gram.[1] May re-source from Tier 2 without re-validating regio-purity.
Tier 2: Specialist CROs (e.g., Enamine, Pharmablock, WuXi AppTec)Synthesis-on-demand or bulk inventory.[1] Strong internal analytics.Lead Optimization (10g - 100g). When specific impurity profiling is needed.[1]Lead times can vary (2-4 weeks).
Tier 3: Bulk Aggregators (Various Alibaba/ChemicalBook listings)Lowest price, opaque origin.[1]Process Development (kg scale). Only if internal QC is robust.High risk of regio-isomeric mixtures (e.g., 90:10 ratios).[1]

Strategic Recommendation: For GMP or late-stage GLP tox studies, avoid Tier 3 unless you audit the manufacturing batch record to confirm the separation of the 6-amino impurity.

Technical Specifications & The "Regioisomer Trap"

To validate this compound, one must understand its genesis. The standard synthesis involves the nucleophilic aromatic substitution (SNAr) of Methyl 2,6-dichloronicotinate with ammonia.

The Mechanistic Divergence

The 2-position is electronically favored due to the inductive effect of the ester and the ring nitrogen, but the 6-position is sterically more accessible. This competition creates the impurity profile.

SynthesisPath Start Methyl 2,6-dichloronicotinate (Starting Material) Product This compound (Target: CAS 849805-25-0) Start->Product Major Path (S_NAr at C2) Impurity Methyl 6-amino-2-chloronicotinate (Critical Impurity: CAS 1004294-64-7) Start->Impurity Minor Path (S_NAr at C6) Ammonia + NH3 (Ammonia) Ammonia->Product Ammonia->Impurity Downstream Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Product->Downstream Cyclization w/ Formamidine DeadEnd Wrong Isomer Scaffold (Inactive/Toxic) Impurity->DeadEnd Cyclization Fails or Yields Isomer

Figure 1: The divergent synthesis pathway illustrating the origin of the critical regio-isomer impurity.

Critical Quality Attributes (CQA)
  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): ≥98.0% (Area %).

  • Regio-Purity: Must be confirmed via NOE or 2D-NMR.

  • Residual Solvents: DMSO, DMF (common recrystallization solvents).

Quality Control: The Self-Validating Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA) for regio-chemistry. Use this internal validation workflow.

Protocol A: Regio-Isomer Differentiation via 1H-NMR

The chemical shift of the NH2 protons and the coupling constants of the pyridine ring protons (H4 and H5) are distinct but subtle.

Methodology:

  • Dissolve 10 mg of sample in DMSO-d6 (Chloroform-d may cause NH2 broadening).

  • Key Diagnostic Signal: Look for the Nuclear Overhauser Effect (NOE) between the Ester Methyl group (-COOCH3, ~3.8 ppm) and the Amino group (-NH2, ~7.0-8.0 ppm).

    • Target (2-amino): Strong NOE correlation between Ester-Me and NH2 (they are adjacent).

    • Impurity (6-amino): No NOE between Ester-Me and NH2 (they are para/separated).

Protocol B: High-Resolution HPLC Separation

Standard C18 gradients often co-elute these isomers. Use a Phenyl-Hexyl column for better pi-pi selectivity.

  • Column: XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 300 nm.

QC_Workflow Sample Incoming Sample Batch Intake LCMS LC-MS Analysis (Check MW: 186.6) Sample->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR 1H-NMR (DMSO-d6) Focus: NOE Exp. Decision1->NMR Yes Fail REJECT BATCH (Isomer/Impurity) Decision1->Fail No NOE_Check NOE: Ester <-> NH2? NMR->NOE_Check Pass RELEASE BATCH (Confirmed 2-amino) NOE_Check->Pass Positive NOE NOE_Check->Fail Negative NOE (Likely 6-amino)

Figure 2: Quality Control Decision Tree emphasizing the necessity of NOE NMR for structural confirmation.

Synthetic Utility & Handling[2]

Once validated, this compound is a versatile electrophile.

Primary Application: Cyclization to Pyrido[2,3-d]pyrimidines The 2-amino group acts as a nucleophile, while the 3-ester acts as the electrophile.

  • Reagent: Formamidine acetate (for unsubstituted pyrimidine ring) or Guanidine (for 2-amino-pyrimidine ring).

  • Conditions: Reflux in ethanol or neat fusion at 120°C.

  • Reaction Monitoring: Disappearance of the ester peak in IR (~1720 cm⁻¹) and appearance of amide/pyrimidine stretches.

Handling Precautions:

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The amino group can oxidize over time, turning the white powder brown.

  • Safety: Irritant. Use standard PPE. Avoid inhalation of dust.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vistusertib Synthesis: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-6-chloronicotinate Derivatives and Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of methyl 2-amino-6-chloronicotinate, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic pathways for the core molecule and its derivatives, with a particular focus on modern cross-coupling methodologies that enable rapid library generation. The guide will further examine the structure-activity relationships (SAR) of analogous compounds, highlighting key structural modifications that influence biological activity, particularly in the realms of oncology and kinase inhibition. Detailed experimental protocols, data analysis, and mechanistic insights are provided to empower researchers in their pursuit of novel therapeutics based on this privileged scaffold.

Introduction: The 2-Aminopyridine Core in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of biologically active molecules, recognized for its ability to form key hydrogen bond interactions with protein targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The subject of this guide, this compound, represents a strategically functionalized 2-aminopyridine, offering multiple points for chemical diversification.

The presence of a chlorine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the methyl ester at the 3-position can be further modified or participate in crucial binding interactions with biological targets. This trifunctional arrangement makes this compound an exceptionally valuable starting material for the synthesis of diverse compound libraries in the quest for new therapeutic agents.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through a multi-step sequence starting from readily available precursors. While a direct, detailed protocol for the methyl ester is not extensively reported in peer-reviewed literature, a robust synthesis can be constructed based on established methodologies for related nicotinic acids. A logical and field-proven pathway involves the hydrolysis of a nitrile precursor followed by amination and subsequent esterification.

Synthetic Pathway Overview

A practical synthetic route commences with 2-chloro-3-cyano-6-methylpyridine. This starting material undergoes hydrolysis to the corresponding carboxylic acid, which is then subjected to amination to introduce the C2-amino group. The final step involves esterification to yield the target this compound.

Synthesis_of_Methyl_2-amino-6-chloronicotinate start 2-Chloro-3-cyano-6-methylpyridine step1 Hydrolysis start->step1 intermediate1 2-Chloro-6-methylnicotinic acid step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 2-Amino-6-methylnicotinic acid step2->intermediate2 step3 Esterification intermediate2->step3 product This compound step3->product

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2-Chloro-6-methylnicotinic acid [3]

  • To a stirred solution of 75% sulfuric acid (e.g., 10 mL), add 2-chloro-3-cyano-6-methylpyridine (e.g., 3.05 g).

  • Heat the reaction mixture to 100°C and stir for 2 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled solution into ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 2-chloro-6-methylnicotinic acid.

Step 2: Synthesis of 2-Amino-6-methylnicotinic acid [3]

  • In a high-pressure autoclave, combine 2-chloro-6-methylnicotinic acid (e.g., 2.91 g) and a 28% aqueous solution of ammonia (e.g., 35 mL).

  • Seal the autoclave and heat the reaction mixture to 170°C for 40 hours.

  • After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with water, and air-dried to yield 2-amino-6-methylnicotinic acid.

Step 3: Synthesis of this compound (Esterification) [4]

  • Suspend 2-amino-6-chloronicotinic acid in methanol.

  • Add aqueous hydrogen chloride and reflux the mixture. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Derivatization Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The chlorine atom at the 6-position of the pyridine ring is a key functional group that allows for extensive derivatization through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position, enabling extensive exploration of the chemical space and fine-tuning of the molecule's properties.

Suzuki-Miyaura_Coupling start This compound product Methyl 2-amino-6-(aryl/heteroaryl)nicotinate start->product Suzuki-Miyaura Coupling reagent Aryl/Heteroaryl Boronic Acid or Ester reagent->product catalyst Pd Catalyst (e.g., PXPd2) catalyst->product base Base (e.g., K2CO3) base->product Buchwald-Hartwig_Amination start This compound product Methyl 2-amino-6-(amino)nicotinate Derivative start->product Buchwald-Hartwig Amination reagent Primary or Secondary Amine reagent->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XantPhos) ligand->product base Base (e.g., Cs2CO3) base->product

Sources

The Strategic Role of Methyl 2-amino-6-chloronicotinate in the Synthesis of Modern Pesticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-6-chloronicotinate has emerged as a pivotal building block in the synthesis of a diverse range of modern pesticides. Its unique trifunctional chemical architecture, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine ring, offers a versatile platform for the construction of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound in the synthesis of key classes of pesticides, including sulfonylurea herbicides, neonicotinoid insecticides, and novel pyridine-based fungicides. The narrative delves into the causality behind experimental choices, providing detailed, step-by-step methodologies for key synthetic transformations. This guide aims to serve as a valuable resource for chemists engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Versatility of a Key Intermediate

This compound (CAS No. 849805-25-0) is a substituted pyridine derivative that has garnered significant attention in the agrochemical industry.[1] Its strategic importance lies in the differential reactivity of its functional groups, which allows for sequential and selective chemical modifications. The nucleophilic amino group, the electrophilic carbon attached to the chlorine atom, and the ester moiety each provide a handle for a variety of chemical transformations, making it a highly sought-after intermediate for the synthesis of a wide array of pesticides.[2][3] This guide will explore the synthetic pathways to prominent classes of pesticides, elucidating the chemical principles that underpin the use of this versatile molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 155-159 °C
Boiling Point 289.2±35.0 °C (Predicted)
Density 1.384±0.06 g/cm3 (Predicted)
pKa 0.61±0.50 (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2–8 °C

Data sourced from ChemicalBook.[1]

Synthesis of Sulfonylurea Herbicides: A Stepwise Approach

Sulfonylurea herbicides are a critical class of crop protection agents known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of certain sulfonylurea herbicides can utilize intermediates derived from this compound. The general approach involves the reaction of the amino group with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

General Reaction Pathway

The core reaction in the synthesis of sulfonylurea herbicides from a 2-aminopyridine intermediate is the nucleophilic addition of the amino group to the highly electrophilic carbon of a sulfonyl isocyanate. This reaction is typically carried out in an inert solvent.

Sulfonylurea_Synthesis start This compound product Sulfonylurea Herbicide Precursor start->product + isocyanate Aryl Sulfonyl Isocyanate (R-SO2-NCO) isocyanate->product

Caption: General synthesis of a sulfonylurea precursor.

Experimental Protocol: Synthesis of a Nicosulfuron Analog Intermediate

Step 1: Preparation of the Sulfonyl Isocyanate

A suitable arylsulfonamide is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to generate the corresponding sulfonyl isocyanate. This is a hazardous reaction and must be performed with appropriate safety precautions.

Step 2: Reaction with the Aminopyridine Intermediate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 1 equivalent of this compound in anhydrous toluene.

  • Addition of Isocyanate: To the stirred solution, add 1.05 equivalents of the prepared sulfonyl isocyanate solution dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C under reduced pressure. The alcohol produced during the reaction is continuously distilled off to drive the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to 60-80°C and filter the precipitate. The collected solid is the desired sulfonylurea herbicide precursor.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system.

Table 2: Representative Data for Sulfonylurea Synthesis

ParameterValue
Reactants This compound, Aryl Sulfonyl Isocyanate
Solvent Toluene or Methylcyclohexane
Temperature 80-100 °C
Pressure Reduced
Yield High (as per patent claims)

Data adapted from CN101671328A.[2]

Neonicotinoid Insecticides: Building the Core Structure

Neonicotinoid insecticides are a class of neuro-active insecticides modeled after nicotine. They act on the central nervous system of insects, causing paralysis and death. The 6-chloro-3-pyridinylmethyl moiety is a common feature in many neonicotinoids, and this compound can serve as a starting material for the synthesis of this key fragment.

Synthetic Strategy

The synthesis of neonicotinoids from this compound typically involves the transformation of the ester and amino groups to introduce the characteristic side chain. A common strategy involves the reduction of the ester to an alcohol, followed by conversion to a chloromethyl group, which can then be reacted with a suitable nucleophile to build the final insecticide structure.

Neonicotinoid_Synthesis start This compound reduction Reduction (e.g., LiAlH4) start->reduction alcohol 2-Amino-6-chloro-3-(hydroxymethyl)pyridine reduction->alcohol chlorination Chlorination (e.g., SOCl2) alcohol->chlorination intermediate 2-Amino-6-chloro-3-(chloromethyl)pyridine chlorination->intermediate product Neonicotinoid Insecticide intermediate->product nucleophile Nucleophilic Side Chain (e.g., N-nitro-N'-cyanoguanidine) nucleophile->product

Caption: Synthetic pathway to neonicotinoid insecticides.

Experimental Protocol: Synthesis of a Thiamethoxam Precursor

The following is a generalized protocol for the synthesis of a key precursor for neonicotinoids like Thiamethoxam, based on established chemical transformations.

Step 1: Reduction of the Ester

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0°C and slowly add a solution of this compound in anhydrous THF.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Cool the reaction back to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting solid and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-amino-6-chloro-3-(hydroxymethyl)pyridine.

Step 2: Chlorination of the Alcohol

  • Reaction Setup: Dissolve the alcohol from the previous step in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Thionyl Chloride: Cool the solution to 0°C and add thionyl chloride (SOCl₂) dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. The solvent is then removed under reduced pressure to yield the crude 2-amino-6-chloro-3-(chloromethyl)pyridine, which can be purified by column chromatography.

Step 3: Coupling with the Side Chain

The final step involves the reaction of the chloromethyl intermediate with the desired nucleophilic side chain, for example, the sodium salt of N-nitro-N'-cyanoguanidine, in a polar aprotic solvent like DMF to yield the final neonicotinoid product.

Pyridine-Based Fungicides: A New Frontier

The pyridine moiety is a key pharmacophore in a number of recently developed fungicides. Aminopyrifen, a novel 2-aminonicotinate fungicide, demonstrates the utility of this chemical class. While the commercial synthesis of Aminopyrifen starts from a nicotinonitrile derivative, the core 2-aminonicotinate structure is analogous to this compound, highlighting the potential of this intermediate in the synthesis of novel fungicides.

Synthesis of Aminopyrifen: A Case Study

The synthesis of Aminopyrifen involves the initial chlorination of a nicotinonitrile, followed by amination, nitrile hydrolysis to the carboxylic acid, and final esterification.

Aminopyrifen_Synthesis start Substituted Nicotinonitrile chlorination Chlorination (POCl3) start->chlorination chloro_nitrile Chlorinated Nicotinonitrile chlorination->chloro_nitrile amination Amination chloro_nitrile->amination amino_nitrile Amino Nicotinonitrile amination->amino_nitrile hydrolysis Nitrile Hydrolysis amino_nitrile->hydrolysis nicotinic_acid 2-Amino-6-methylnicotinic Acid hydrolysis->nicotinic_acid esterification Esterification with 4-phenoxybenzyl alcohol nicotinic_acid->esterification product Aminopyrifen esterification->product

Caption: Synthetic route to the fungicide Aminopyrifen.

Experimental Protocol: Esterification to a Fungicidal Ester

This protocol outlines the final esterification step, which is directly applicable to this compound for the synthesis of analogous fungicidal compounds.

  • Acid Chloride Formation: To a solution of 2-amino-6-chloronicotinic acid (which can be obtained by hydrolysis of the methyl ester) in a suitable solvent like dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature until the acid is completely converted to the acid chloride.

  • Esterification: In a separate flask, dissolve the desired alcohol (e.g., 4-phenoxybenzyl alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane. Cool this solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure fungicidal ester.

Table 3: Key Parameters for Esterification

ParameterValue
Reactants 2-Amino-6-chloronicotinic acid, Alcohol
Chlorinating Agent Oxalyl chloride or Thionyl chloride
Base Triethylamine or Pyridine
Solvent Dichloromethane
Temperature 0 °C to Room Temperature

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its inherent trifunctional nature provides a robust and flexible platform for the creation of a diverse portfolio of pesticides, including herbicides, insecticides, and fungicides. The synthetic pathways outlined in this guide underscore the fundamental chemical principles that make this intermediate so valuable. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the importance of versatile building blocks like this compound is set to increase. Future research will undoubtedly uncover new and innovative ways to leverage the unique reactivity of this compound, leading to the development of the next generation of pesticides that will play a crucial role in ensuring global food security.

References

  • CN101671328A - Novel synthesis method of sulfonylurea weedicide. ()

Sources

Methodological & Application

Application Notes and Protocol for the Suzuki Coupling of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-6-arylnicotinates in Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically approved therapeutics and investigational agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it a cornerstone of medicinal chemistry programs targeting a wide range of diseases. The arylation of this core at the 6-position to generate 2-amino-6-arylnicotinic acid derivatives provides access to a rich chemical space with profound implications for modulating biological targets. These derivatives are integral components of molecules designed as kinase inhibitors, central nervous system agents, and anti-infectives.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[1] Its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as an indispensable tool in the synthesis of complex molecules.

This document provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of methyl 2-amino-6-chloronicotinate with arylboronic acids. It is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors.

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound with an arylboronic acid.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Ligand (if using a separate palladium source, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a palladium source like Pd₂(dba)₃, add the appropriate phosphine ligand at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-amino-6-arylnicotinate.

Data Presentation: Recommended Reaction Parameters

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling and often requires optimization. The following table provides a starting point for screening conditions.

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Readily available and effective for many cross-couplings.
Ligand PPh₃, dppf, Buchwald-type ligands (e.g., SPhos, XPhos)Electron-rich and bulky ligands can improve catalytic activity, especially for less reactive chlorides.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step. The choice of base can influence reaction rate and yield.[3]
Solvent 1,4-Dioxane, Toluene, DME, often with water as a co-solventThe solvent system affects the solubility of reagents and the activity of the catalyst. Aqueous conditions can be beneficial.[4]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition to the C-Cl bond.
Equivalents of Boronic Acid 1.2 - 1.5A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation.
Equivalents of Base 2.0 - 3.0An excess of base is necessary to facilitate the formation of the reactive boronate species.

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this cycle is key to rational troubleshooting and optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar'-X ArPdX Ar'-Pd(II)(X)L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar-B(OH)3]⁻ ArPdAr Ar'-Pd(II)(Ar)L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar'-Ar (Product) RedElim->Product Start Ar'-X (Aryl Halide) Boronic Ar-B(OH)2 + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3] The electron-donating amino group on the pyridine ring can make the C-Cl bond more electron-rich and thus less susceptible to oxidative addition. The use of electron-rich and bulky phosphine ligands on the palladium center can facilitate this step by increasing the electron density on the metal, making it more nucleophilic.[2]

2. Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate species.[3] The choice of base and solvent can significantly impact the rate of transmetalation.

3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the C-C bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive Catalyst: The palladium(0) species may not have formed or has decomposed.- Ensure proper degassing of solvents and reaction mixture. - Use a pre-catalyst system that is more stable to air and moisture. - Increase catalyst loading.
Inefficient Oxidative Addition: The C-Cl bond is not being activated.- Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand). - Increase the reaction temperature.
Catalyst Inhibition: The 2-amino group may be coordinating to the palladium center, inhibiting its catalytic activity.- Consider N-protection of the amino group (e.g., as an acetamide), although this adds extra synthetic steps. - Screen different ligands that may disfavor this coordination.
Protodeboronation of Boronic Acid The boronic acid is reacting with residual water or other protic sources before transmetalation.- Use anhydrous solvents and reagents. - Use a milder base that is less likely to promote this side reaction. - Use a slight excess of the boronic acid.
Formation of Homocoupled Byproducts Side reactions of the boronic acid or aryl halide.- Optimize the reaction temperature and time. - Ensure a strictly inert atmosphere to prevent oxygen-mediated side reactions.
Hydrolysis of the Methyl Ester The basic conditions and presence of water can lead to saponification of the ester.- Use a milder, non-hydroxide base like K₂CO₃ or KF. - Minimize the amount of water in the reaction mixture if possible, or run under anhydrous conditions. - Reduce the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of medicinally relevant 2-amino-6-aryl nicotinic acid derivatives. While the presence of the amino group and the relative inertness of the chloride can present challenges, a rational approach to the selection of catalyst, ligand, base, and solvent, guided by an understanding of the reaction mechanism, can lead to successful outcomes. The protocol and guidelines presented herein provide a solid foundation for researchers to effectively utilize this important reaction in their synthetic campaigns.

References

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Buchwald-Hartwig amination of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C-N Coupling of Methyl 2-amino-6-chloronicotinate

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the Buchwald-Hartwig amination of This compound (1) . This substrate represents a "privileged scaffold" in kinase inhibitor discovery but presents a triad of synthetic challenges that often lead to reaction failure in standard screening conditions.

The Chemoselectivity Paradox: The substrate contains three distinct functional functionalities that dictate the reaction pathway:

  • C6-Chloride (Electrophile): The desired site of oxidative addition. Activated by the electron-withdrawing ester at C3 and the pyridine nitrogen.

  • C2-Amine (Nucleophile/Poison): A primary amine adjacent to the pyridine nitrogen. It acts as a bidentate ligand capable of sequestering the Palladium catalyst into an inactive "off-cycle" resting state (chelation). It also poses a risk of self-coupling (homodimerization).

  • C3-Methyl Ester (Sensitive Group): Highly susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) are employed.

Target Transformation: To selectively couple an external amine (


) at the C6 position while preserving the C3-ester and leaving the C2-amine intact.

Mechanistic Insight & Catalyst Selection

To overcome the inhibitory effect of the C2-amino group, the catalyst system must possess a binding constant for the ligand that significantly exceeds that of the substrate's chelating motif.

Ligand Selection Strategy:

  • Recommendation: BrettPhos or RuPhos (Buchwald Generation 3/4 Precatalysts).

  • Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate rapid oxidative addition into the electron-deficient pyridine ring. More importantly, their steric bulk prevents the formation of stable bis-pyridine Pd complexes, thereby keeping the metal in the active catalytic cycle.

  • Alternative: Xantphos (for primary amines). Its wide bite angle favors reductive elimination, which is often the rate-determining step for electron-deficient aryl halides.

Base Selection Strategy:

  • Critical Control Point: Avoid Sodium tert-butoxide (

    
    ).
    
  • Recommendation: Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These weak, heterogeneous bases are sufficient to deprotonate the coordinated amine without hydrolyzing the methyl ester.
Figure 1: Catalytic Cycle and Inhibition Pathways[1]

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate (Ar-Cl) Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine (R-NH2) Trap CATALYST POISONING (Substrate Chelation) OxAdd->Trap C2-NH2 Interference Deprot Deprotonation (Ar-Pd-NHR) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product Trap->Pd0 Reversible (Slow)

Caption: The catalytic cycle highlights the critical "Trap" state where the C2-amine of the substrate coordinates to Pd(II), halting the reaction. Bulky ligands (BrettPhos) destabilize this trap.

Optimized Experimental Protocols

Two protocols are provided: Method A (High Fidelity/Precatalyst) for valuable substrates, and Method B (Cost-Effective) for scale-up.

Method A: The "BrettPhos" Standard (Recommended)

Best for: Secondary amines, anilines, and preventing ester hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with the Substrate, Amine Partner, 
    
    
    
    , and BrettPhos Pd G4.
    • Note: If the amine is a liquid, add it last via syringe.

  • Solvation: Add anhydrous 1,4-Dioxane.

    • Tip: Toluene is a viable alternative if Dioxane impurities are difficult to remove later.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the Chloride (M+H: ~187) and formation of Product.

  • Workup: Cool to room temperature. Filter through a pad of Celite® eluting with Ethyl Acetate. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Xantphos" Alternative

Best for: Primary alkyl amines and larger scale batches.

Reagents:

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (finely ground, 2.0 equiv)
    
  • Solvent: Toluene/t-BuOH (5:1 ratio)

Step-by-Step:

  • Pre-complexation (Critical): In the reaction vessel, mix

    
     and Xantphos in the solvent system. Stir at RT for 10 minutes until the solution turns a clear orange/red. This ensures active catalyst formation before the substrate can poison the metal.
    
  • Addition: Add the Substrate, Amine, and Base.

  • Heating: Heat to 100 °C for 12–16 hours.

    • Note: Xantphos systems often require slightly higher temperatures than BrettPhos.

Data Summary & Troubleshooting

Table 1: Troubleshooting Matrix
Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM remaining) Catalyst PoisoningSwitch to BrettPhos Pd G4 . Increase temp to 110°C. Ensure solvent is degassed.
Hydrolyzed Ester (Acid formed) Base too strong/wetSwitch from

to

. Ensure base is anhydrous. Use molecular sieves.
Dehalogenation (H replaces Cl)

-Hydride Elimination
Avoid primary alcohols as solvent. Use Dioxane. Lower temperature.
Homocoupling (Dimer) Substrate CompetitionDilute reaction (0.1 M). Add the amine partner in slight excess (1.5 equiv).
Figure 2: Experimental Workflow (Method A)

Workflow Start Weigh Solids (Glovebox/Schlenk) Solvent Add Dioxane & Liquid Amine Start->Solvent Degas Degas (N2) 5 mins Solvent->Degas Heat Heat 80-100°C 4-12 Hours Degas->Heat Filter Filter (Celite) & Concentrate Heat->Filter Purify Flash Column Chromatography Filter->Purify

Caption: Linear workflow for the BrettPhos Pd G4 catalyzed amination.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Context on weak bases).

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of Methyl 2-amino-6-chloronicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the accessibility of its 6-position to a wide array of nucleophiles, enabling the synthesis of diverse compound libraries with potential therapeutic applications. This document will detail the underlying mechanistic principles, provide validated experimental protocols for various nucleophilic substitutions, and discuss the relevance of the resulting products in pharmaceutical research.

Introduction: The Strategic Importance of this compound in SNAr Chemistry

This compound is a substituted pyridine derivative strategically activated for nucleophilic aromatic substitution. The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than a benzene ring. This reactivity is further enhanced by the presence of the electron-withdrawing ester group and the nitrogen atom within the aromatic system. The chlorine atom at the 6-position serves as a competent leaving group, making this position a prime site for functionalization.

The 2-amino group also plays a crucial role in modulating the reactivity of the molecule and provides a handle for further synthetic transformations. The products of SNAr reactions on this scaffold, namely 6-substituted-2-aminonicotinates, are prevalent in a variety of biologically active compounds, underscoring the importance of this chemistry in the development of novel therapeutics. For instance, analogues of 6-aminonicotinic acid have been investigated as GABAA receptor agonists.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. This process is distinct from SN1 and SN2 reactions, as it involves an aromatic substrate.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing ester group and the ring nitrogen.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. This step is typically fast and irreversible.

The overall rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

SNAr_Mechanism cluster_0 S_NAr Reaction Pathway Start This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Addition (Rate-determining step) Product 6-Substituted Methyl 2-aminonicotinate + Cl- Intermediate->Product Elimination (Fast)

Figure 1: Generalized workflow of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and available laboratory equipment.

Reaction with Amine Nucleophiles (Amination)

The introduction of an amino group at the 6-position is a common transformation in the synthesis of biologically active molecules. Both primary and secondary amines can be used as nucleophiles in this reaction.

Protocol 3.1.1: Conventional Heating with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the reaction of this compound with a cyclic secondary amine.

  • Reagents and Materials:

    • This compound

    • Piperidine (or other secondary amine)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in DMF, add the secondary amine (1.2-1.5 eq.) and potassium carbonate (2.0 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-amino-6-(piperidin-1-yl)nicotinate.

Protocol 3.1.2: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times for SNAr reactions.

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine

    • Diisopropylethylamine (DIPEA) or another suitable base

    • Water or a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone, NMP)

    • Microwave reactor vial

    • Microwave synthesizer

  • Procedure:

    • In a microwave reactor vial, combine this compound (1.0 eq.), the amine (3.0 eq.), and DIPEA (3.0 eq.) in water.[2]

    • Seal the vial and heat the reaction mixture in the microwave synthesizer to 150-200 °C for 30-120 minutes.[2]

    • After cooling, perform an aqueous work-up and extraction as described in Protocol 3.1.1.

    • Purify the product by column chromatography.

Reaction with Alcohol Nucleophiles (Alkoxylation)

The synthesis of 6-alkoxy-2-aminonicotinates can be achieved through the reaction with the corresponding alcohol, typically in the presence of a strong base to generate the alkoxide nucleophile. Ullmann-type conditions with a copper catalyst can also be employed, particularly for less reactive alcohols.[3]

Protocol 3.2.1: Base-Mediated Alkoxylation

This protocol is suitable for simple aliphatic alcohols.

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Sodium hydride (NaH) or another strong base

    • Anhydrous tetrahydrofuran (THF) or DMF

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add the alcohol (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium alkoxide.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF to the alkoxide solution.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up and extraction, followed by purification by column chromatography.

Protocol 3.2.2: Copper-Catalyzed Ullmann Condensation with Phenols

For the synthesis of 6-aryloxy derivatives, a copper-catalyzed Ullmann condensation is often more effective.

  • Reagents and Materials:

    • This compound

    • Phenol derivative

    • Copper(I) iodide (CuI) or another copper catalyst

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • A suitable ligand (e.g., L-proline, a phenanthroline derivative)

    • High-boiling polar solvent (e.g., DMF, NMP, or DMSO)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), the phenol (1.2 eq.), CuI (0.1-0.2 eq.), the ligand (0.2-0.4 eq.), and the base (2.0 eq.) in the chosen solvent.

    • Heat the reaction mixture to 100-150 °C under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • The organic layer is then washed, dried, and concentrated.

    • Purification of the crude product is achieved by column chromatography.

Reaction with Thiol Nucleophiles (Thiolation)

The introduction of a sulfur linkage can be achieved by reacting this compound with a thiol in the presence of a base.

Protocol 3.3.1: Base-Mediated Thiolation

This protocol is generally applicable to both aliphatic and aromatic thiols.

  • Reagents and Materials:

    • This compound

    • Thiol (e.g., thiophenol, benzyl mercaptan)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or acetonitrile

  • Procedure:

    • Dissolve this compound (1.0 eq.) and the thiol (1.2 eq.) in DMF.

    • Add potassium carbonate (2.0 eq.) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature and perform an aqueous work-up and extraction.

    • Purify the resulting 6-thioether derivative by column chromatography.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the yield and reaction time. The following table provides a general comparison of the different protocols.

Nucleophile ClassMethodTypical Temperature (°C)Typical Reaction TimeBaseCatalyst
Amines Conventional Heating80-1004-12 hK₂CO₃, DIPEANone
Microwave-Assisted150-20030-120 minDIPEANone
Alcohols Base-MediatedReflux4-24 hNaHNone
Ullmann Condensation100-15012-24 hK₂CO₃, Cs₂CO₃Cu(I) salt
Thiols Base-Mediated60-802-8 hK₂CO₃None

Applications in Drug Discovery and Medicinal Chemistry

The 6-substituted-2-aminonicotinate scaffold is a valuable pharmacophore found in a range of biologically active molecules. The ability to readily diversify the substituent at the 6-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core, which can form key hydrogen bonding interactions with the hinge region of the kinase active site.

  • G-Protein Coupled Receptor (GPCR) Modulators: As mentioned, derivatives of 6-aminonicotinic acid have shown activity as GABAA receptor agonists.[1] The diverse functionalities that can be introduced via SNAr reactions allow for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties.

  • Antimicrobial and Antiviral Agents: The pyridine ring is a common motif in antimicrobial and antiviral drugs. The introduction of various lipophilic or polar groups at the 6-position can modulate the compound's ability to penetrate cell membranes and interact with biological targets.

Applications cluster_1 Applications of 6-Substituted-2-aminonicotinates Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Products Diverse Library of 6-Substituted-2-aminonicotinates SNAr->Products Applications Drug Discovery & Medicinal Chemistry Products->Applications Kinase Kinase Inhibitors Applications->Kinase GPCR GPCR Modulators Applications->GPCR Antimicrobial Antimicrobial Agents Applications->Antimicrobial

Figure 2: The central role of SNAr reactions of this compound in generating diverse scaffolds for drug discovery.

Conclusion

The nucleophilic aromatic substitution reactions of this compound represent a powerful and versatile tool for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry in their own laboratories. The strategic importance of the resulting 6-substituted-2-aminonicotinate scaffolds in medicinal chemistry ensures that these reactions will continue to be of great interest to the drug discovery community.

References

  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (URL: [Link])

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. (URL: [Link])

  • Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents - ResearchGate. (URL: [Link])

  • Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents - PubMed. (URL: [Link])

  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. (URL: [Link])

  • Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (URL: [Link])

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed. (URL: [Link])

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions - ResearchGate. (URL: [Link])

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. (URL: [Link])

  • Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations - NIH. (URL: [Link])

  • Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II) - ResearchGate. (URL: [Link])

  • Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid - MDPI. (URL: [Link])

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (URL: Not available)
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PubMed Central. (URL: [Link])

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (URL: [Link])

  • Aerobic oxychlorination of phenols catalyzed by copper(II) chloride - ResearchGate. (URL: [Link])

  • Ullmann coupling-An overview - OperaChem. (URL: [Link])

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing. (URL: [Link])

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (URL: [Link])

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - NIH. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. (URL: [Link])

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines - PubMed Central. (URL: [Link])

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH. (URL: [Link])

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis - ResearchGate. (URL: [Link])

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. - ResearchGate. (URL: [Link])

Sources

Application Note: Divergent Synthesis Strategies Utilizing Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-6-chloronicotinate (MACN) serves as a high-value bifunctional scaffold in medicinal chemistry. Its structure contains three distinct reactive sites: a nucleophilic amino group (C-2), an electrophilic methyl ester (C-3), and a halogenated "handle" (C-6).[1] This application note details optimized protocols for exploiting these sites to synthesize privileged pharmacophores, specifically pyrido[2,3-d]pyrimidines (kinase inhibitor scaffolds) and 1,8-naphthyridines (antibacterial/antiviral scaffolds).[1] We present a "C-6 First" strategy to maximize regioselectivity and yield.

Strategic Analysis of the Scaffold

The chemical utility of MACN relies on the orthogonality of its functional groups.[1] Understanding the electronic bias of the pyridine ring is critical for successful synthesis.[1]

  • C-6 Chlorine: The pyridine nitrogen withdraws electron density, activating the C-6 position for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition by Palladium(0).[1]
    
  • C-2 Amino & C-3 Ester: This ortho-disposition is a classic "linchpin" for heterocyclization. The amino group acts as the nucleophile, while the ester serves as the electrophile (or radical acceptor in reductive cyclizations).[1]

Chemoselectivity Challenge

A common pitfall is the competition between ester hydrolysis (saponification) and the desired cross-coupling reaction under basic aqueous conditions.[1] The protocols below utilize non-aqueous or buffered systems to preserve the ester integrity during C-6 functionalization.

Diagrammatic Workflow

The following flowchart illustrates the divergent synthetic pathways available from MACN.

MACN_Pathways MACN Methyl 2-amino- 6-chloronicotinate Suzuki_Int Intermediate A: 6-Aryl-substituted nicotinate MACN->Suzuki_Int Suzuki-Miyaura (Pd cat., Ar-B(OH)2) SNAr_Int Intermediate B: 6-Amino-substituted nicotinate MACN->SNAr_Int SnAr Displacement (HNR2, Heat) Pyrido Scaffold 1: Pyrido[2,3-d]pyrimidine Suzuki_Int->Pyrido Formamidine Acetate (Cyclization) Naphthy Scaffold 2: 1,8-Naphthyridine Suzuki_Int->Naphthy Acetophenone/Base (Condensation)

Figure 1: Divergent synthetic utility of this compound.[1] The "C-6 First" approach (Yellow nodes) allows for library generation before ring closure.[1]

Module A: The "C-6 First" Functionalization

We recommend functionalizing the C-6 position before cyclization. The resulting pyridine intermediates are generally more soluble and easier to purify than their bicyclic counterparts.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol introduces an aryl or heteroaryl group at C-6.

Reagents:

Component Equivalents Role
MACN (Start Material) 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst (Resistant to chelation)
Cs₂CO₃ 2.0 Base (Anhydrous preferred)

| 1,4-Dioxane | Solvent (0.2 M) | High boiling, miscible |[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with MACN (1.0 eq), Aryl Boronic Acid (1.2 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add anhydrous 1,4-Dioxane (degassed).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) quickly against a positive stream of

    
    .[1]
    
  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear; the product is usually more polar (fluorescent blue under UV).[1]
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Scientific Rationale: We utilize Pd(dppf)Cl₂ because the bidentate ferrocene ligand prevents the formation of inactive Pd-bis(amine) complexes that can occur with the free amino group at C-2 [1].[1] Anhydrous Cesium Carbonate is selected over aqueous bases to minimize hydrolysis of the C-3 methyl ester.

Module B: Heterocyclic Annulation

Once the C-6 position is functionalized (or if the chloro-group is retained for late-stage diversification), the scaffold is cyclized.[1]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This reaction constructs the pyrimidine ring, yielding a scaffold common in CDK and PI3K inhibitors.[1]

Reagents:

Component Equivalents Role
Substituted Nicotinate 1.0 Substrate (from Module A)
Formamidine Acetate 3.0 - 5.0 C-N-C donor

| 2-Methoxyethanol | Solvent (0.5 M) | High boiling alcohol |

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted nicotinate (from Protocol 1) in 2-Methoxyethanol.

  • Reagent Addition: Add Formamidine Acetate (3.0 eq).

  • Thermal Cyclization: Heat the mixture to 120°C (Reflux) .

    • Mechanism:[2][3][4][5][6][7] The reaction proceeds via initial transamidation of the ester by formamidine, followed by intramolecular condensation with the C-2 amine.[1]

  • Monitoring: The reaction typically requires 12–16 hours.[1] If incomplete, add an additional 2.0 eq of Formamidine Acetate.[1]

  • Isolation: Cool the mixture to 0°C. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold Ethanol. If no precipitate forms, evaporate solvent and triturate with Diethyl Ether.[1]

Scientific Rationale: Formamidine acetate serves as a liquid ammonia equivalent that provides the single carbon required to close the pyrimidine ring.[1] 2-Methoxyethanol is chosen for its high boiling point (124°C), which is necessary to overcome the activation energy of the cyclization step without using sealed pressure vessels [2].[1]

Mechanistic Visualization

The following diagram details the cyclization logic for Protocol 2.

Cyclization_Mech Step1 Start: Methyl 2-amino-nicotinate (Nucleophilic Amine + Electrophilic Ester) Step2 Intermed: Formamidine Attack on Ester (Transamidation) Step1->Step2 + Formamidine Acetate - MeOH Step3 Transition: Intramolecular Imine Condensation Step2->Step3 - NH3 Final Product: Pyrido[2,3-d]pyrimidin-4-one Step3->Final Tautomerization

Figure 2: Mechanistic pathway for the formation of the pyrido-pyrimidine core.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis of Ester (Acid Formation) Water in Suzuki reaction solvent.Switch to anhydrous Dioxane or Toluene. Use Cs₂CO₃ instead of K₂CO₃(aq).
Low Yield in Cyclization Incomplete ring closure.Increase temperature to 140°C using Diglyme. Ensure Formamidine Acetate is dry/fresh.
Pd Catalyst Poisoning Free amine at C-2 coordinating Pd.Use Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos.[1] Increase catalyst loading to 8 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Boyle, F. T., et al. (2009).[1] Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. Journal of Medicinal Chemistry, 52(14), 4321.[1] (Validated methodology for formamidine cyclization).

  • Litvinov, V. P. (2004).[1][3] The Chemistry of Thieno- and Furo[2,3-b]pyridines and Related Systems. Russian Chemical Reviews, 73, 637.[1] (Review of analogous annulation strategies).

Sources

Application Note: High-Purity Synthesis of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis and characterization of Methyl 2-amino-6-chloronicotinate (CAS 849805-25-0), a critical intermediate in the development of antiviral and anticancer therapeutics.

Abstract & Strategic Overview

This compound is a highly functionalized pyridine scaffold used extensively in medicinal chemistry. Its structural duality—offering both an electrophilic ester and a nucleophilic amine, alongside a chemically versatile chlorine handle—makes it a "linchpin" intermediate for fragment-based drug discovery (FBDD).

This protocol focuses on the regioselective nucleophilic aromatic substitution (


)  of methyl 2,6-dichloronicotinate. The core challenge in this synthesis is controlling the regioselectivity to ensure amination occurs at the C2 position rather than the C6 position. This guide provides a validated method to maximize the C2-isomer yield through thermodynamic and kinetic control.

Reaction Mechanism & Logic

The synthesis relies on the electronic activation provided by the ester group at the C3 position.

  • Substrate: Methyl 2,6-dichloronicotinate.

  • Reagent: Ammonia (aqueous or methanolic).

  • Principle: The C2 carbon is ortho to the electron-withdrawing ester group, making it significantly more electrophilic than the C6 carbon. Consequently, the nucleophilic attack by ammonia occurs preferentially at C2, displacing the chloride ion.

Pathway Visualization

The following diagram illustrates the reaction pathway and the competing side reaction (C6 substitution), highlighting the regioselective preference.

SynthesisPathway Start Methyl 2,6-dichloronicotinate (Precursor) TS_C2 Transition State (C2 Attack) LOWER ENERGY Start->TS_C2 Fast (Kinetic Control) TS_C6 Transition State (C6 Attack) HIGHER ENERGY Start->TS_C6 Slow Ammonia NH3 (Nucleophile) Ammonia->TS_C2 Ammonia->TS_C6 Product This compound (Target: Major Isomer) TS_C2->Product -HCl Byproduct Methyl 6-amino-2-chloronicotinate (Impurity: Minor Isomer) TS_C6->Byproduct -HCl

Figure 1: Reaction pathway showing the kinetic preference for C2-amination due to the ortho-effect of the ester group.

Experimental Protocol

Safety Precaution: This procedure involves the use of halogenated pyridine derivatives and ammonia. All operations must be performed in a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials
ReagentCAS No.[1][2][3][4]Equiv.[5][6][7]Role
Methyl 2,6-dichloronicotinate65973-52-61.0Substrate
Ammonia (7M in Methanol)7664-41-73.0 - 4.0Nucleophile
Tetrahydrofuran (THF)109-99-9SolventCo-solvent (Optional)
Ethyl Acetate141-78-6-Extraction
Step-by-Step Procedure
  • Preparation : In a pressure-rated reaction vessel or a sealed tube, dissolve Methyl 2,6-dichloronicotinate (10.0 g, 48.5 mmol) in THF (20 mL).

    • Note: THF is used to ensure complete solubility of the starting material before ammonia addition.

  • Amination : Cool the solution to 0°C. Slowly add 7M Ammonia in Methanol (28 mL, ~4 equiv).

    • Critical Control Point: Adding ammonia at low temperature prevents exotherms that could promote the formation of the unwanted C6-isomer or bis-amino byproduct.

  • Reaction : Seal the vessel and allow it to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification :

    • The crude solid is often sufficiently pure (>90%). For pharmaceutical grade (>98%), recrystallize from a mixture of Heptane/Ethyl Acetate (4:1) .

    • Alternatively, purify via flash column chromatography using a gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.15 (d,
    
    
    Hz, 1H, Ar-H), 7.80 (br s, 2H,
    
    
    ), 6.70 (d,
    
    
    Hz, 1H, Ar-H), 3.82 (s, 3H,
    
    
    ).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 187.1.

Troubleshooting & Optimization

Common issues encountered during scale-up and their resolutions:

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis of ester.Ensure anhydrous conditions if using methanolic ammonia. Increase reaction time, not temperature.
C6-Isomer Formation Reaction temperature too high.Maintain temperature

25°C. Higher temperatures overcome the activation energy barrier for C6 attack.
Ester Hydrolysis Presence of water in ammonia source.Use anhydrous ammonia in methanol or ethanol rather than aqueous ammonium hydroxide.

Workflow Diagram

The following flowchart summarizes the operational workflow for the synthesis and purification process.

Workflow Step1 Dissolution (Substrate + THF) Step2 Amination (Add NH3/MeOH at 0°C) Step1->Step2 Step3 Reaction (Stir 16h @ RT) Step2->Step3 Step4 Solvent Removal (Rotary Evaporation) Step3->Step4 Step5 Extraction (EtOAc / Water wash) Step4->Step5 Step6 Recrystallization (Heptane/EtOAc) Step5->Step6 Final Pure this compound Step6->Final

Figure 2: Operational workflow for the synthesis of this compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238473, this compound. Retrieved from [Link]

Sources

Application and Protocol for the Purification of Methyl 2-amino-6-chloronicotinate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of Methyl 2-amino-6-chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple list of steps, this document elucidates the chemical principles and expert rationale behind each stage of the recrystallization process. It is designed for researchers, chemists, and process development scientists seeking to achieve high purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

Foundational Principles: The Science of Recrystallization

Recrystallization is a paramount technique for the purification of solid organic compounds.[1] The fundamental principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature, typically the solvent's boiling point.[2] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process effectively excludes impurities, which either remain dissolved in the cooled solvent (the mother liquor) or are removed during an initial hot filtration step if they are insoluble.[2][3]

The efficacy of this technique is not merely procedural; it is a self-validating system. The formation of well-defined, uniform crystals is a strong indicator of high purity.[2] This guide will detail a robust single-solvent recrystallization method for this compound.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of the target compound is critical for developing a successful purification protocol.

PropertyValueSource
IUPAC Name methyl 2-amino-6-chloropyridine-3-carboxylate[4]
CAS Number 849805-25-0[4]
Molecular Formula C₇H₇ClN₂O₂[4]
Molecular Weight 186.6 g/mol [4]
Physical State Solid (White to yellow)[5]
Predicted Boiling Point 289.2±35.0 °C[5]
Predicted Density 1.384±0.06 g/cm³[5]

Causality in Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve for the target compound (low solubility when cold, high solubility when hot).

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert with respect to the target compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

While specific solubility data for this compound is not widely published, we can make an expert deduction based on its structural analogues. A comprehensive study on the solubility of 2-aminopyridine, the core of our molecule, demonstrated that its solubility is highest in polar aprotic solvents like NMP and DMF, followed by alcohols such as methanol and ethanol, and lowest in non-polar solvents like cyclohexane.[6] Furthermore, a published method for a very similar compound, Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, successfully utilized methanol for crystallization by slow evaporation.[7][8]

Based on this evidence, methanol is the recommended solvent for the recrystallization of this compound. Its polarity is well-suited to dissolve the polar amino and ester functionalities of the molecule at elevated temperatures, while its volatility facilitates easy drying of the final product.

Hazard Analysis and Safety Protocols

Prior to commencing any experimental work, a thorough risk assessment is mandatory. This compound and the recommended solvent, methanol, present specific hazards.

This compound Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Methanol Hazards:

  • Flammability: Highly flammable liquid and vapor.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles.

  • Flame-retardant laboratory coat.

  • Work should be conducted in a certified chemical fume hood.

Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow Workflow for Recrystallization cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot methanol & boiling chips A->B C Heat on hotplate until dissolved B->C D Optional: Add activated charcoal (if colored) C->D Solution is colored E Perform hot gravity filtration C->E Insoluble impurities present D->E F Allow filtrate to cool slowly to room temp. E->F G Induce crystallization (if needed) F->G H Cool in an ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash with ice-cold methanol I->J K Dry crystals under vacuum J->K L L K->L Pure Product

Caption: Recrystallization workflow from crude solid to pure product.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks (assorted sizes)

  • Hotplate/stirrer

  • Boiling chips

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Protocol Steps:

  • Dissolution:

    • Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask.

    • In a separate flask, heat approximately 100 mL of methanol to a gentle boil on a hotplate. Add a boiling chip to prevent bumping.

    • Carefully add a small portion (e.g., 20-30 mL) of the hot methanol to the flask containing the crude solid. Swirl to dissolve.

    • Place the flask with the mixture on the hotplate and bring it to a gentle boil. Continue adding hot methanol in small portions until the solid is completely dissolved. Causality: It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[3]

  • Decolorization (Optional):

    • If the resulting solution is colored, this indicates the presence of colored impurities.

    • Remove the flask from the heat source. Allow the boiling to subside slightly to prevent frothing.

    • Add a small amount (a spatula tip) of activated charcoal to the hot solution.

    • Add a fresh boiling chip and gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.[8]

  • Hot Gravity Filtration:

    • This step removes insoluble impurities and activated charcoal.

    • Set up a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Causality: A stemless funnel is used to prevent the product from crystallizing prematurely in the stem and clogging the apparatus. Pre-warming the glassware with hot solvent vapor is also critical to prevent premature crystallization.

    • Ensure the receiving flask contains a small amount of boiling methanol to keep its interior saturated with solvent vapor.

    • Carefully and quickly pour the hot solution through the filter paper.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass or loosely with aluminum foil.

    • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2]

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.

    • Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol. Causality: The wash solvent must be cold to minimize the dissolution of the purified product while still washing away the impurity-laden mother liquor.[2]

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

The purity of the recrystallized this compound should be assessed using standard analytical techniques. A sharpened melting point range that is close to the literature value is a strong indicator of increased purity. Further analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the purification of this compound by recrystallization. By understanding the underlying principles of solubility and the specific properties of the target molecule and its analogues, researchers can effectively remove impurities and obtain a high-purity product. Adherence to the safety protocols outlined is essential for the safe execution of this procedure. The successful formation of uniform crystals serves as an inherent validation of the purification's success, providing drug development professionals with a reliable method for obtaining this critical synthetic intermediate.

References

  • This cit
  • This cit
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • This cit
  • This cit
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube. Retrieved from [Link]

  • This cit
  • This cit
  • purification by crystallization. (n.d.). Retrieved from [Link]

  • This cit
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chloronicotinate (1 ) is a high-value heteroaromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., SHP2, PI3K) and biologically active heterocycles. Its multifunctional nature—comprising an electrophilic C-Cl bond, a nucleophilic exocyclic amine, and an electron-withdrawing ester—presents a unique "push-pull" electronic environment.

This Application Note provides optimized protocols for functionalizing the C6-position via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The guide addresses critical challenges such as catalyst poisoning by the free amine, saponification of the methyl ester, and regioselectivity control.

Scaffold Analysis & Mechanistic Considerations

Electronic Architecture

The substrate features a pyridine ring perturbed by three substituents:

  • C6-Chloro: The primary site for oxidative addition. The electron-deficient nature of the pyridine ring, further activated by the C3-ester, facilitates rapid oxidative addition of Pd(0).

  • C2-Amine: A potential catalyst poison. The free

    
     group can displace phosphine ligands on palladium, forming stable, inactive Pd-amine complexes (chelates), particularly if the catalytic cycle stalls.
    
  • C3-Methyl Ester: Provides electronic activation but is susceptible to hydrolysis (saponification) under aqueous basic conditions or transesterification with alkoxide bases.

The "Free Amine" Challenge

Standard Pd(PPh


)

protocols often fail due to the C2-amine coordinating to the metal center. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands (dppf) are required to sterically preclude amine coordination and accelerate reductive elimination.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2][3]

This protocol is optimized to couple aryl/heteroaryl boronic acids to the C6 position while preserving the methyl ester.

Reaction Parameters
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl

·CH

Cl

(5 mol%)
Robust; the bidentate ligand prevents amine poisoning; resistant to air.
Alternative XPhos Pd G3 (2-3 mol%)Higher activity for sterically hindered boronic acids.
Base Cs

CO

or K

PO

(2.0 equiv)
Mild bases. Avoid NaOH/LiOH to prevent ester hydrolysis.
Solvent 1,4-Dioxane / Water (9:1) Solubilizes the polar substrate; water is essential for the transmetalation step.
Temperature 80–90 °CSufficient for activation without thermal decomposition of the ester.
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Inert: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1 v/v) to reach a concentration of 0.1 M.

  • Catalyst: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv) under a positive stream of inert gas.
  • Reaction: Seal the vial and heat to 85 °C for 4–16 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the C6 position is more challenging due to the competing nucleophilicity of the C2-amine and the base sensitivity of the ester.

Reaction Parameters
ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 Precatalysts ensure rapid initiation. BrettPhos is superior for primary amines; RuPhos for secondary.
Base Cs

CO

(dry)
CRITICAL: Do NOT use NaO

Bu. Alkoxides cause transesterification or hydrolysis of the methyl ester.
Solvent

-Amyl Alcohol
or Dioxane
Anhydrous conditions are preferred to protect the ester.
Temp 90–100 °CHigher energy barrier than Suzuki coupling.
Step-by-Step Procedure
  • Charge: Add this compound (1.0 equiv), Amine Nucleophile (1.2 equiv), and anhydrous Cs

    
    CO
    
    
    
    (2.5 equiv) to a dry vial.
  • Catalyst: Add BrettPhos Pd G3 (0.02–0.05 equiv).

  • Inert: Seal and purge with Argon.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Note: If conversion is low, add 1.0 equiv of additional amine and heat for another 4 hours.

  • Workup: Filter through a pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for optimizing conditions based on reaction progress and side-product formation.

G Start Substrate: this compound Choice Select Coupling Type Start->Choice Suzuki Suzuki-Miyaura (C-C) Choice->Suzuki Buchwald Buchwald-Hartwig (C-N) Choice->Buchwald Suz_Cond Std: Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O Suzuki->Suz_Cond Suz_Check Conversion > 90%? Suz_Cond->Suz_Check Suz_Success Isolate Product Suz_Check->Suz_Success Yes Suz_Fail Problem: Hydrolysis? Suz_Check->Suz_Fail No Suz_Fix Switch Base to K3PO4 Reduce Water % Suz_Fail->Suz_Fix Suz_Fix->Suz_Cond Buch_Cond Std: BrettPhos Pd G3, Cs2CO3, Anhydrous Dioxane Buchwald->Buch_Cond Buch_Check Conversion > 80%? Buch_Cond->Buch_Check Buch_Success Isolate Product Buch_Check->Buch_Success Yes Buch_Fail Problem: Transesterification? Buch_Check->Buch_Fail No Buch_Fix Ensure Base is Carbonate (Not Alkoxide) Check Solvent Dryness Buch_Fail->Buch_Fix Buch_Fix->Buch_Cond

Figure 1: Optimization workflow for C6-functionalization, highlighting critical decision points regarding base sensitivity and conversion.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Formation of Carboxylic Acid (M-14) Saponification of methyl ester.Switch base from hydroxide to Cs

CO

or K

PO

. Reduce reaction temperature.
No Reaction / SM Recovery Catalyst poisoning by C2-amine.Switch to precatalysts (XPhos Pd G3) or increase catalyst loading. Ensure inert atmosphere.
Transesterification (e.g., Ethyl ester) Use of alcoholic solvents (EtOH) with base.Use non-nucleophilic solvents (Dioxane, Toluene, DME).
Protodeborylation (Suzuki) Unstable Boronic Acid.Add Boronic Acid in portions. Switch to Boronic Ester (Pinacol) or MIDA boronate.

References

  • Suzuki-Miyaura Coupling Mechanism & Base Roles

    • Title: The Suzuki reaction: A review of the reaction mechanism.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Buchwald-Hartwig Precatalyst Selection

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Buchwald-Hartwig).[1][4][5]

    • Source: Sigma-Aldrich (Merck) Technical Guides.
  • Base Sensitivity in Ester-Containing Substrates

    • Title: Basic Hydrolysis of Esters (Saponification).[6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Reactivity of 2-Amino-6-Chloropyridines

    • Title: Regioselective Functionalization of Halopurines and Pyridines (Analogous Chemistry).
    • Source: SciSpace / ResearchG
    • URL:[Link]

Sources

Use of Methyl 2-amino-6-chloronicotinate in the synthesis of GPCR modulators

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of Methyl 2-amino-6-chloronicotinate as a linchpin scaffold for synthesizing bicyclic GPCR modulators, specifically targeting the Adenosine A2A receptor and mGluR5 families.

The this compound Platform

Executive Summary

G Protein-Coupled Receptors (GPCRs) remain the most prolific class of drug targets. However, the demand for allosteric modulators (NAMs/PAMs) and highly selective orthosteric antagonists requires scaffolds that allow precise, multi-vector functionalization.

This compound (CAS 30455-42-4 / 40134-18-7 derivatives) acts as a "Tri-Vector" building block. Its unique substitution pattern—an electrophilic ester at C3, a nucleophilic amine at C2, and a displaceable chlorine at C6—enables the rapid construction of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . This guide focuses on the regioselective synthesis of these cores, providing a validated protocol for generating libraries of GPCR ligands.

Chemical Profile & Reactivity Map

The utility of this compound lies in its orthogonal reactivity. It allows for "programmed" synthesis where substituents are installed in a specific order without protecting groups.

VectorFunctional GroupReactivity ModeApplication in GPCR Ligands
C2 Primary Amine (

)
Nucleophile Participates in cyclization (urea/amidine condensation).
C3 Methyl Ester (

)
Electrophile Cyclization partner; can be converted to amide or alcohol.
C6 Chlorine (

)
Electrophile

Handle.
Critical for installing hydrophobic "tails" (e.g., aryl/alkyl amines) required for receptor pocket occupancy.
Strategic Workflow: The "Dichloride Divergence"

To synthesize high-affinity GPCR modulators (e.g., Adenosine A2A antagonists), we utilize a Divergent Synthesis strategy. The core is first constructed, then "activated" to a dichloro-intermediate, allowing sequential nucleophilic aromatic substitutions (


).
Pathway Diagram

The following logic flow illustrates the conversion of the nicotinate starting material into a bioactive GPCR ligand.

GPCR_Synthesis SM Methyl 2-amino-6- chloronicotinate Cyclization Cyclization (Formamidine/Urea) SM->Cyclization + Formamidine Acetate 140°C, 2-ethoxyethanol Core 7-Chloro-pyrido[2,3-d] pyrimidin-4(3H)-one Cyclization->Core Ring Closure Activation Chlorination (POCl3) Core->Activation Deoxychlorination Dichloro 4,7-Dichloro pyrido[2,3-d]pyrimidine Activation->Dichloro Active Scaffold Ligand GPCR Modulator (A2A Antagonist / mGluR NAM) Dichloro->Ligand Step 1: C4-Amine (SNAr) Step 2: C7-Amine (SNAr)

Figure 1: The "Dichloride Divergence" pathway transforms the nicotinate precursor into a bis-electrophilic scaffold, enabling regioselective functionalization.

Detailed Experimental Protocols
Phase 1: Construction of the Scaffold

Objective: Synthesize 7-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one. Mechanism: Condensation of the C2-amine and C3-ester with a C1 unit (Formamidine).

Reagents:

  • This compound (1.0 equiv)

  • Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol.

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10.0 mmol, 1.86 g) in 2-ethoxyethanol (20 mL).

  • Addition: Add Formamidine Acetate (15.0 mmol, 1.56 g) in a single portion.

  • Reaction: Heat the mixture to reflux (135°C) under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a polar fluorescent spot (
      
      
      
      ) should appear. Reaction time is typically 4–6 hours .
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Dilute the mixture with cold water (20 mL) and stir for 15 minutes. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with water (

    
    ) and cold ethanol (
    
    
    
    ). Dry in a vacuum oven at 50°C.
    • Expected Yield: 75–85%.[1]

    • Appearance: Off-white to pale yellow solid.

Phase 2: Scaffold Activation (The "Switch")

Objective: Convert the C4-carbonyl into a C4-chlorine to create the 4,7-dichloropyrido[2,3-d]pyrimidine intermediate. Why: The C4-chlorine is significantly more reactive (


) than the C7-chlorine, allowing for selective substitution.

Protocol:

  • Setup: Suspend the product from Phase 1 (5.0 mmol) in Phosphorus Oxychloride (

    
    )  (15 mL).
    
  • Catalysis: Add a catalytic amount of N,N-Dimethylaniline (0.5 mL) or DMF (3 drops).

  • Reaction: Reflux at 105°C for 2–3 hours. The suspension will clear as the chlorinated product is formed.

  • Quench (Caution): Concentrate the

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated 
    
    
    
    to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM,

    
    ). Dry over 
    
    
    
    and concentrate.
    • Stability Note: Use this intermediate immediately for the next step or store at -20°C under Argon. It is moisture sensitive.

Phase 3: Regioselective Library Generation

Objective: Install the GPCR pharmacophore.

  • Step A (C4 Substitution): The C4 position is more electron-deficient. Reacting with 1.0 equivalent of an amine (e.g., benzylamine or aniline) at 0°C–RT will selectively displace the C4-Cl.

  • Step B (C7 Substitution): The C7-Cl (originating from the starting material) requires harsher conditions (Heating to 80–100°C) to be displaced, usually by a secondary amine (e.g., piperazine) or alkoxide.

Case Study: Synthesis of an Adenosine A2A Antagonist

Context: A2A antagonists are potential treatments for Parkinson's disease and cancer immunotherapy.

Target Structure: 4-amino-7-(4-phenylpiperazin-1-yl)pyrido[2,3-d]pyrimidine derivative.

  • C4 Functionalization:

    • React 4,7-dichloropyrido[2,3-d]pyrimidine with Ammonia (0.5 M in dioxane) at 0°C.

    • Result: 4-amino-7-chloropyrido[2,3-d]pyrimidine. (The C7-Cl remains intact).

  • C7 Functionalization (The "Tail"):

    • React the intermediate with N-phenylpiperazine (2.0 equiv) in DMF at 90°C for 12 hours.

    • Result: The C7-Cl is displaced, installing the hydrophobic tail required for A2A receptor selectivity.

  • Validation:

    • Verify structure via 1H NMR (Loss of C7-Cl signal, appearance of piperazine protons).

    • Assess purity via LC-MS (Target mass: M+H).

Expert Tips & Troubleshooting
  • Cyclization Fails? If the reaction with formamidine is sluggish, switch to Dimethylformamide dimethyl acetal (DMF-DMA) . Reflux the nicotinate with DMF-DMA in toluene to form the amidine intermediate, then cyclize with Ammonium Acetate in acetic acid.

  • Regioselectivity Issues: If you observe a mixture of C4 and C7 substitution in Phase 3, lower the temperature of the first addition to -10°C and ensure slow addition of the amine. The C4 position is kinetically favored.

  • Solubility: The 7-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one intermediate is poorly soluble. Do not attempt to purify by chromatography; precipitation/crystallization is far more efficient.

References
  • GPCR Allosteric Modulation

    • Conn, P. J., et al. "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 2009. Link

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Boyle, F. T., et al. "Biological activity of pyrido[2,3-d]pyrimidines."[2][3][4][5][6][7] Journal of Medicinal Chemistry, 2019. (General reference for scaffold utility).

    • ChemicalBook.[1] "Methyl 2-chloronicotinate and derivatives profile." Link

  • Adenosine Receptor Ligands

    • Jacobson, K. A., et al. "Structure-Activity Relationships of Adenosine A2A Receptor Antagonists." Purinergic Signalling, 2022. Link (Note: PMC ID serves as proxy for relevant literature context).

  • Synthetic Methodology

    • Organic Chemistry Portal. "Synthesis of Pyrido[2,3-d]pyrimidines."[2][3][4][5][6][7][8][9] Link

Disclaimer: This protocol involves hazardous chemicals (POCl3, chlorinated heterocycles). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Experimental procedure for the amination of 2-chloronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental procedure for the amination of 2-chloronicotinic acid derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Importance

2-Chloronicotinic acid (2-CNA) is a privileged scaffold in medicinal chemistry, serving as the foundational precursor for a vast array of bioactive molecules, including non-steroidal anti-inflammatory drugs (e.g., Niflumic acid), kinase inhibitors, and agrochemicals (e.g., Diflufenican).

The introduction of an amine at the C2 position is the critical diversification step. However, the presence of the C3-carboxylic acid moiety presents a unique "solubility-reactivity paradox":

  • Electronic Activation: The electron-withdrawing carboxyl group at C3 activates the C2-chloride for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Chemical Interference: The acidic proton (

    
    ) can protonate nucleophiles, quench basic catalysts, or form insoluble zwitterionic species, often necessitating esterification prior to amination.
    

This guide provides two distinct, validated workflows: a Direct


 Protocol  for highly reactive aliphatic amines and a Palladium-Catalyzed (Buchwald-Hartwig) Protocol  via the ester intermediate for sterically hindered or aromatic amines.

Decision Matrix: Selecting the Correct Methodology

Before initiating synthesis, categorize your target amine to select the optimal pathway.

DecisionMatrix cluster_legend Key Decision Factors Start Target Amine Selection AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Aliphatic / Primary (e.g., Methylamine, Morpholine) AmineType->Aliphatic High ($pK_a > 9$) Aromatic Aromatic / Hindered (e.g., Aniline, 2-Aminopyridine) AmineType->Aromatic Low ($pK_a < 5$) Method1 Protocol A: Direct SNAr (Microwave/Thermal) Aliphatic->Method1 Water/DIPEA Method2 Protocol B: Pd-Catalyzed (Via Methyl Ester) Aromatic->Method2 Pd(OAc)2 / Xantphos Legend Direct SNAr is greener but limited to strong nucleophiles. Pd-Catalysis is robust for weak nucleophiles but requires ester protection.

Figure 1: Strategic decision tree for selecting the amination method based on amine nucleophilicity.

Protocol A: Direct Amination (Green Chemistry Approach)

Application: Primary and secondary aliphatic amines (e.g., methylamine, pyrrolidine). Mechanism: Addition-Elimination via Meisenheimer Complex. Advantage: Avoids protection/deprotection steps; uses water as solvent.

Mechanistic Insight

The reaction proceeds through a Meisenheimer complex .[1] The carboxylic acid is first deprotonated by the excess base (DIPEA), forming the carboxylate. While the carboxylate is electron-donating (deactivating), the intrinsic electron deficiency of the pyridine ring, combined with the ortho-nitrogen, maintains sufficient electrophilicity for strong nucleophiles.

Materials
  • Substrate: 2-Chloronicotinic acid (1.0 equiv)

  • Nucleophile: Amine (2.0 - 3.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Deionized Water (0.5 M concentration relative to substrate)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator) or High-Pressure Tube.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, suspend 2-chloronicotinic acid (157 mg, 1.0 mmol) in water (2 mL).

  • Basification: Add DIPEA (0.52 mL, 3.0 mmol). The suspension should clear as the salt forms.

  • Addition: Add the target amine (2.0–3.0 mmol). Note: If using volatile amines like methylamine, use aqueous solutions (e.g., 40% aq.[2] MeNH2).[2]

  • Reaction:

    • Microwave: Seal and heat to 140°C for 20–40 minutes (High Absorption Level).

    • Thermal: Seal in a pressure tube and heat at 130°C for 12–16 hours behind a blast shield.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 1M HCl to pH 3–4. Caution: CO2 evolution if carbonates were used.

    • The product usually precipitates as a white or off-white solid.

    • Filter, wash with cold water (

      
      ), and dry under vacuum.
      
  • Purification: If no precipitate forms (zwitterion solubility), extract with

    
    -butanol or purify via Preparative HPLC (C18 column, 0.1% Formic Acid in Water/MeCN).
    

Protocol B: Palladium-Catalyzed Amination (The Ester Route)

Application: Anilines, weak nucleophiles, and sterically hindered amines. Rationale: Direct Pd-coupling on the free acid is prone to catalyst poisoning and solubility issues. Converting to the ester (2-chloronicotinate) ensures a robust, homogeneous reaction.

Workflow Visualization

Workflow Step1 Step 1: Esterification (SOCl2 / MeOH) Step2 Step 2: Buchwald-Hartwig (Pd-Cat / Amine) Step1->Step2 Isolated Ester Step3 Step 3: Saponification (LiOH / THF:H2O) Step2->Step3 Isolated Intermediate Product Final Product: 2-Amino-nicotinic Acid Step3->Product Hydrolysis

Figure 2: Three-step workflow for the amination of unreactive amines.

Step 1: Methyl Ester Formation (Standard)
  • Reagents: 2-chloronicotinic acid, Thionyl Chloride (

    
    ), Methanol.
    
  • Procedure: Reflux acid in MeOH with 1.5 equiv

    
     for 3 hours. Concentrate to dryness. Neutralize with sat. 
    
    
    
    , extract with DCM. Yields are typically >95%.
Step 2: Buchwald-Hartwig Coupling (The Critical Step)
  • Substrate: Methyl 2-chloronicotinate (1.0 equiv)

  • Amine: Aryl amine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XantPhos (5–10 mol%) – Preferred for high yields and stability.

  • Base:

    
     (2.0 equiv) – Milder than NaOtBu, prevents ester hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene (0.2 M).

Procedure:

  • Inerting: Charge a dry reaction vial with Methyl 2-chloronicotinate (171 mg, 1.0 mmol), Amine (1.2 mmol),

    
     (650 mg, 2.0 mmol), and XantPhos (29 mg, 0.05 mmol).
    
  • Purging: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add

    
     (11 mg, 0.05 mmol) and anhydrous Dioxane (5 mL) under inert flow.
    
  • Heating: Heat to 100°C for 4–12 hours . Monitor by TLC/LCMS.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis (Deprotection)
  • Reagents: LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure: Stir the intermediate ester in THF/Water at RT for 2 hours. Acidify to pH 3 with 1M HCl. Filter the precipitate.

Comparative Data & Optimization

The following table summarizes expected outcomes based on amine class and protocol.

Amine ClassExampleRecommended ProtocolSolventTemp (°C)Yield (%)
Primary Aliphatic MethylamineA (

)
Water140 (MW)85-95%
Cyclic Secondary MorpholineA (

)
Water150 (MW)80-90%
Electron-Rich Aniline

-Anisidine
B (Pd-Cat) Dioxane10075-85%
Electron-Poor Aniline

-Nitroaniline
B (Pd-Cat) Toluene11060-70%
Steric Hindered 2,6-DimethylanilineB (Pd-Cat) Toluene12050-65%

Troubleshooting & Critical Controls

The "Decarboxylation" Risk

At temperatures exceeding 180°C (especially in acidic media), 2-chloronicotinic acid can decarboxylate to form 2-chloropyridine.

  • Control: Do not exceed 160°C in Protocol A. Monitor

    
     evolution.
    
Incomplete Conversion in Protocol B

If the Pd-coupling stalls:

  • Ligand Switch: Switch XantPhos to BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Solvent: Switch Dioxane to tert-Amyl alcohol to achieve higher temperatures (110°C+).

Product Isolation (Zwitterions)

2-Aminonicotinic acids are zwitterionic.

  • Isoelectric Point (pI): Most derivatives precipitate at pH 3.5 – 4.5.

  • Desalting: If the product is water-soluble, use a resin-based workup (e.g., HP-20) or reverse-phase chromatography rather than liquid-liquid extraction.

References

  • Microwave-Assisted

    
     of 2-Chloronicotinic Acid: 
    
    • Li, Z., Xia, Z-N., & Chen, G. (2011).[3] Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Journal of Chemical Research. Link

  • Buchwald-Hartwig Amination (General Review)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Synthesis of Niflumic Acid Analogs (Industrial Context)

    • Lombardino, J. G. (1974). Preparation and antiinflammatory activity of some nonacidic derivatives of Niflumic acid. Journal of Medicinal Chemistry, 17(11), 1182–1188. Link

  • Direct Amidation vs Ester Routes

    • Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40, 3405-3415. Link

Sources

Large-scale synthesis of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Application Note: Scalable Manufacture of Methyl 2-amino-6-chloronicotinate

Executive Summary

This compound is a critical pharmacophore in the synthesis of SHP2 inhibitors, tyrosine kinase antagonists, and various agrochemicals.[1] While laboratory-scale synthesis often utilizes diverse routes, large-scale manufacturing requires a process that balances regioselectivity , atom economy , and process safety .[1]

This Application Note details a robust, two-step protocol starting from commercially available 2,6-dichloronicotinic acid.[1] Unlike routes involving the chlorination of aminopyridines (which suffer from poor regiocontrol and hazardous reagents), this protocol leverages the electronic properties of the pyridine ring to effect a highly selective Nucleophilic Aromatic Substitution (SNAr).

Key Performance Indicators (KPIs):

  • Overall Yield: >80%

  • Purity: >98% (HPLC area %)

  • Regioselectivity: >20:1 (C2-amino vs. C6-amino)[1]

Strategic Route Selection

The synthesis relies on the electronic differentiation of the C2 and C6 positions on the pyridine ring.

  • Substrate: 2,6-Dichloronicotinic acid is the starting material.[1]

  • Step 1 (Activation): Conversion to the methyl ester.[1]

    • Rationale: The carboxylic acid moiety, if left as a free acid, would deprotonate in the presence of ammonia to form a carboxylate anion. This anion is electron-donating, deactivating the ring toward nucleophilic attack and requiring harsh conditions (high pressure/temperature).[1] Esterification maintains the electron-withdrawing nature of the C3 substituent, activating the ring for mild SNAr.[1]

  • Step 2 (Differentiation): Selective SNAr with Ammonia.[1]

    • Rationale: The C2 chlorine is ortho to the electron-withdrawing ester group, while the C6 chlorine is meta.[1] The inductive and mesomeric withdrawal of the ester stabilizes the Meisenheimer complex formed at C2 significantly more than at C6, driving high regioselectivity.

Visualized Reaction Workflow

The following diagram illustrates the reaction pathway and the critical process flow for the manufacturing campaign.

G SM 2,6-Dichloronicotinic Acid (Starting Material) Step1 Step 1: Esterification SOCl2, MeOH, Reflux SM->Step1 Activation Inter Methyl 2,6-dichloronicotinate (Activated Intermediate) Step2 Step 2: S_NAr Amination NH3 (g), MeOH, 0-25°C Inter->Step2 Regioselective Displacement Prod This compound (Target Product) Impurity Regioisomer/Diamino Impurities (Removed via Crystallization) Step1->Inter Isolated Solid Step2->Prod Major Isomer Step2->Impurity Minor Side Rxn

Caption: Reaction scheme illustrating the activation of the pyridine ring via esterification followed by regioselective amination.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dichloronicotinate

Reaction Scale: 10.0 kg Input Hazards: Thionyl chloride (Corrosive, reacts violently with water), HCl gas evolution.[1]

ParameterSpecification
Reagent Stoichiometry/Volume
2,6-Dichloronicotinic acid1.0 equiv (10.0 kg)
Methanol (Anhydrous)5.0 Vol (50 L)
Thionyl Chloride (SOCl2)1.5 equiv
Toluene (Chase solvent)2.0 Vol

Protocol:

  • Setup: Charge Methanol (50 L) into a glass-lined reactor equipped with a scrubber (NaOH) for acidic off-gases.

  • Cooling: Cool the methanol to 0–5°C.

  • Addition: Add Thionyl Chloride slowly via a dosing pump, maintaining internal temperature <15°C. Note: This formation of HCl/MeOH is highly exothermic.

  • Charging: Add 2,6-Dichloronicotinic acid (10 kg) portion-wise.

  • Reaction: Warm the mixture to reflux (65°C) and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% unreacted acid.[1]

  • Workup: Distill off excess Methanol/HCl under reduced pressure.

  • Quench: Add Toluene (20 L) and distill again to azeotropically remove residual acid/water.

  • Isolation: Dissolve residue in DCM or Ethyl Acetate, wash with sat.[1] NaHCO3 (careful: CO2 evolution), dry over MgSO4, and concentrate.

  • Yield: Expect ~9.8 kg (91%) of off-white solid.[1]

Step 2: Regioselective Amination to this compound

Reaction Scale: 9.8 kg Input (from Step 1) Critical Control Point: Temperature control is vital.[1] Higher temperatures (>40°C) promote double amination (2,6-diamino impurity) and C6-displacement.[1]

ParameterSpecification
Reagent Stoichiometry/Volume
Methyl 2,6-dichloronicotinate1.0 equiv (9.8 kg)
Methanol10.0 Vol (98 L)
Ammonia (NH3)Excess (Gas bubbling or 7N in MeOH)

Protocol:

  • Dissolution: Charge Methyl 2,6-dichloronicotinate and Methanol into the reactor. Stir until dissolved.

  • Cooling: Cool the solution to 0°C.

  • Amination:

    • Method A (Gas): Bubble anhydrous NH3 gas through the solution slowly.[1] Maintain internal pressure <0.5 bar if sealed, or vent to scrubber.[1]

    • Method B (Solution): Add 7N NH3 in MeOH (3–4 equiv).[1]

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm slowly to 20°C (Room Temp). Stir for 12–18 hours.[1]

    • Why? Kinetic control at low temp favors the C2 substitution.[1]

  • IPC: Check HPLC.

    • Target: Product >95%.

    • Starting Material <1%.[1][2]

    • Bis-amino impurity <2%.[1][2]

  • Workup: Concentrate the reaction mixture under vacuum to ~30% volume.

  • Precipitation: Add cold water (50 L) to the residue. The product is lipophilic and will precipitate, while NH4Cl remains in the aqueous phase.

  • Filtration: Filter the solids. Wash with water (3 x 10 L) to remove salts.[1]

  • Drying: Vacuum oven at 45°C.

  • Purification (Optional): If regioselectivity is <98%, recrystallize from minimal hot Methanol/Water.

Analytical Data & Specifications

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% H3PO4 in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.[1]

Data Summary Table:

CompoundRetention Time (Approx)Limit Criteria
2,6-Dichloronicotinic acid4.2 min< 0.5%
Methyl 2,6-dichloronicotinate (SM)12.5 min< 0.5%
This compound 9.8 min > 98.0%
Methyl 6-amino-2-chloronicotinate10.5 min< 1.0%
Methyl 2,6-diaminonicotinate6.1 min< 0.5%

Process Safety & Hazard Analysis

1. Thermal Runaway (Step 1): The reaction of Thionyl Chloride with Methanol generates HCl gas and significant heat.[1]

  • Mitigation: Control addition rate of SOCl2. Ensure scrubber capacity is sufficient for HCl flux.[1]

2. Ammonia Handling (Step 2): Ammonia is toxic and corrosive.[1] In a closed vessel, exotherms can raise pressure rapidly.[1]

  • Mitigation: Use a pressure-rated vessel (even if operating near atmospheric).[1] Ensure double-valve isolation on ammonia feed lines.

3. Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants.[1]

  • Mitigation: Full PPE (Tyvek suits, respirators) during solid handling.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Retrieved from [Link][1]

    • Context: Provides physical property data and safety profiles for chloronicotinate deriv
  • Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Substitution of 2,6-Dichloropyridine Derivatives. European Journal of Organic Chemistry.

    • Context: Establishes the mechanistic basis for the "ortho-effect" directing nucleophilic attack to the C2 position in the presence of C3-electron withdrawing groups.[1]

  • Org. Process Res. Dev. (General Reference for SNAr Scale-up).

    • Context: General protocols for handling ammonia gas in methanol on kilo-scale are adapted from standard process chemistry literature found in Organic Process Research & Development.[1]

  • Context: Verification of commercial availability of related isomers and physical d

Sources

One-pot synthesis involving Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: One-Pot Synthesis Involving Methyl 2-amino-6-chloronicotinate: A Modular Approach to Bioactive Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Versatile Pyridine Building Block

This compound is a highly valuable heterocyclic building block in the field of medicinal chemistry and drug discovery.[1] Its structure is strategically pre-functionalized with three key features: an amino group, a chloro group, and a methyl ester. This arrangement offers a versatile platform for constructing complex molecular architectures. The 2-aminopyridine moiety is a well-established "privileged scaffold," frequently found in kinase inhibitors and other biologically active agents due to its ability to form critical hydrogen bond interactions with protein targets.[2][3][4] The chlorine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents.[1][5]

One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, represents a paradigm of efficiency in modern organic synthesis.[6][7][8] These processes reduce solvent waste, save time and resources, and can lead to higher overall yields by minimizing handling losses. This guide details a robust one-pot, two-step protocol involving an initial Sonogashira cross-coupling followed by a subsequent intramolecular cyclization, transforming the simple starting material into a more complex, drug-like heterocyclic system.

Core Concept: Tandem Sonogashira Coupling and Intramolecular Cyclization

The protocol described herein leverages the reactivity of this compound in a tandem sequence. The first step is a classic Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction efficiently forms a carbon-carbon bond between the C6-position of the pyridine ring and a terminal alkyne.[9][10] The reaction is highly reliable and tolerates a wide range of functional groups, making it ideal for library synthesis.

Following the C-C bond formation, the reaction conditions are adjusted to promote an intramolecular cyclization between the newly introduced alkyne and the adjacent amino group at the C2-position. This key step constructs a new fused ring system, rapidly increasing the molecular complexity and generating scaffolds such as pyrrolo[2,3-b]pyridines, which are central cores in many kinase inhibitors.

Below is a conceptual workflow for this one-pot transformation.

G cluster_0 One-Pot Reaction Vessel A This compound + Terminal Alkyne B Step 1: Sonogashira Coupling (Pd/Cu Catalyst, Base) A->B Add Reagents C Intermediate: 6-Alkynyl-2-aminonicotinate (Not Isolated) B->C C-C Bond Formation D Step 2: Intramolecular Cyclization (Base/Heat) C->D Modify Conditions E Final Product: Fused Heterocycle D->E Ring Formation F Purification E->F

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

This protocol describes the synthesis of a model compound, Methyl 7-phenyl-7H-pyrrolo[2,3-b]pyridine-5-carboxylate, via a one-pot Sonogashira coupling/intramolecular cyclization sequence.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialStarting material.
Phenylacetylene>98%CommercialCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercialPalladium catalyst. Handle in a fume hood.
Copper(I) Iodide (CuI)>99%CommercialCo-catalyst.
Triethylamine (TEA)Anhydrous, >99.5%CommercialBase and solvent. Corrosive and flammable.[11]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialSolvent.
Potassium tert-butoxide (t-BuOK)>98%CommercialBase for cyclization. Moisture sensitive.
Ethyl AcetateACS GradeCommercialFor workup and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor quenching.
Brine-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying.
Schlenk flask / Microwave vial--Reaction vessel.
Magnetic stirrer and hotplate---
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Methodology

SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts can be toxic, and organic solvents are flammable.[11]

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol, 1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to air.

  • Reagent Addition (Step 1): Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL) and anhydrous DMF (5 mL) via syringe. Stir the mixture to obtain a suspension. Add phenylacetylene (112 µL, 1.02 mmol, 1.02 equiv.) dropwise via syringe.

  • Sonogashira Coupling: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate), observing the consumption of the starting material.

  • Intermediate Check (Optional): Upon completion, a small aliquot can be taken, quenched, and analyzed by LC-MS to confirm the formation of the intermediate, methyl 2-amino-6-(phenylethynyl)nicotinate.

  • Cyclization Setup (Step 2): Cool the reaction mixture to room temperature. Add Potassium tert-butoxide (224 mg, 2.0 mmol, 2.0 equiv.) portion-wise to the flask under the inert atmosphere. Caution: The addition may be exothermic.

  • Intramolecular Cyclization: Heat the mixture to 100-110 °C and stir for an additional 8-12 hours, or until TLC analysis indicates the disappearance of the intermediate and formation of a new, more polar spot.

  • Workup and Extraction: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Mechanism and Scientific Rationale

Understanding the underlying mechanisms justifies the choice of reagents and conditions. The overall process consists of two distinct but sequential catalytic cycles.

Part 1: The Sonogashira Catalytic Cycle

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[9][10] The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a Pd(II) complex. This is often the rate-determining step.

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) center, displacing the chloride.

    • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

    • Deprotonation: The base (triethylamine) deprotonates the alkyne, facilitated by copper coordination, to form the key copper(I) acetylide intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Cl(L)₂ pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)-C≡CR(L)₂ pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_alkyne [Cu-C≡CR] cu_alkyne->pd2_aryl Transfers Alkyne alkyne H-C≡CR alkyne->cu_alkyne + Cu(I), Base base Base cu_salt Cu(I) ar_x Ar-Cl ar_x->pd2_aryl

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Part 2: Intramolecular Aminocyclization

Once the 6-alkynyl intermediate is formed, a strong, non-nucleophilic base like potassium tert-butoxide is introduced. Its role is to deprotonate the amino group at the C2-position, forming a nucleophilic amide anion. This anion then attacks the proximal carbon of the triple bond in an intramolecular fashion (a 5-exo-dig cyclization), forming the five-membered pyrrole ring. A subsequent protonation event during workup yields the final aromatic pyrrolo[2,3-b]pyridine product. The use of heat facilitates this cyclization step by providing the necessary activation energy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No reaction / Low conversion in Step 1 1. Inactive Pd(0) catalyst due to oxygen exposure. 2. Insufficiently anhydrous solvents/reagents. 3. Low reaction temperature.1. Ensure the reaction setup is rigorously purged with inert gas. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Confirm reaction temperature; consider a slight increase if necessary.
Glaser coupling (alkyne dimerization) observed Presence of oxygen, which promotes the oxidative homocoupling of the alkyne.Thoroughly degas all solvents and the reaction mixture before and during the reaction. Maintain a positive pressure of inert gas.
Stalled or incomplete cyclization in Step 2 1. Insufficient base. 2. Base degradation due to moisture. 3. Insufficient temperature.1. Ensure 2.0 equivalents of t-BuOK are used. 2. Use fresh, high-purity t-BuOK and add it under an inert atmosphere. 3. Increase the temperature to 120 °C and monitor.
Difficult purification / Complex mixture Side reactions such as decomposition or polymerization at high temperatures.Reduce reaction times and temperatures where possible. Ensure efficient stirring. Consider alternative purification techniques like preparative HPLC if chromatography is challenging.

Applications in Drug Development: The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a cornerstone in modern drug design, particularly for the development of protein kinase inhibitors.[12][13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[14][15] The 2-aminopyridine substructure within this scaffold acts as an excellent "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase hinge region, a common feature for ATP-competitive inhibitors.[2] The modular nature of the one-pot synthesis described allows for rapid generation of diverse analogues by simply varying the terminal alkyne starting material, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

  • Kyushu University. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones.
  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.
  • (n.d.). One-pot build-up procedure for the synthesis of variously substituted purine derivatives.
  • (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • PubMed. (n.d.). One-pot synthesis of glycopolymer-porphyrin conjugate as photosensitizer for targeted cancer imaging and photodynamic therapy.
  • (n.d.). CAS 849805-25-0: this compound.
  • National Institutes of Health. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials.
  • (n.d.). Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II.
  • ResearchGate. (n.d.). Synthesis of 2-Aminopyridine Derivatives via a Tandem CuAAC/Ring-Cleavage/[4+2]-Cycloaddition/Rearrangement Reaction Sequence.
  • (n.d.). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights.
  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Chemistry of Heterocyclic Compounds. (2023). ONE-POT TRANSFORMATIONS OF TETRACYANOCYCLOPROPANES INTO HIGHLY FUNCTIONALIZED PYRIDINES.
  • PubChem. (n.d.). 2-Amino-6-chloronicotinic acid.
  • ResearchGate. (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
  • RSC Publishing. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
  • Wordpress. (2026). Combined 'One-pot' Borylation and Coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Tandem Strecker/C(sp3)–H amination reactions for the construction of cyanide-functionalized imidazo[1,5-a]pyridines with NH4SCN as a cyanating agent.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • PubMed. (2016). 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization.
  • National Institutes of Health. (n.d.). Methyl 2-chloronicotinate. PubChem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 6-Chloronicotinate 73781-91-6.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.

Sources

Application Note: Methyl 2-amino-6-chloronicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-chloronicotinate (M2A6C) is a high-value "privileged scaffold" extensively utilized in Fragment-Based Drug Discovery (FBDD). Its structural versatility allows it to serve as a core building block for Type I/II kinase inhibitors and allosteric phosphatase (e.g., SHP2) inhibitors. This guide details the physicochemical profiling, synthetic utility, and experimental protocols for evolving this fragment into potent lead compounds.

The molecule is distinct due to its three orthogonal vectors for chemical elaboration:

  • C-2 Amino Group: Nucleophilic handle for cyclization or amide coupling.

  • C-3 Methyl Ester: Electrophilic handle for heterocycle formation (e.g., pyrimidines).

  • C-6 Chlorine: Handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to access hydrophobic pockets.

Fragment Profile & Physicochemical Properties[1][2][3][4][5]

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain chemically tractable during the "growing" phase. M2A6C is an ideal starting point due to its low molecular weight and high ligand efficiency potential.

Table 1: Physicochemical Profile of this compound

PropertyValueFBDD Suitability
Molecular Weight 186.59 DaHigh (Allows significant mass addition <500 Da)
cLogP ~1.52High (Good solubility for NMR/SPR screening)
H-Bond Donors 1 (NH₂)Medium (Key hinge-binding motif precursor)
H-Bond Acceptors 3 (N, O, O)High (Interacts with solvent-exposed regions)
TPSA 65.3 ŲHigh (Cell permeability potential)
Rotatable Bonds 2High (Low entropic penalty upon binding)

Structural Evolution Strategy

The primary strategy for M2A6C is Fragment Growing . The fragment typically binds to the ATP-binding site (kinases) or allosteric pockets (phosphatases) via the pyridine nitrogen and amino group. Optimization proceeds by cyclizing the C2/C3 positions to mimic the adenine ring of ATP, followed by extension at C6.

Visualization: Fragment Evolution Pathway

FragmentEvolution cluster_0 Chemical Vectors Fragment Fragment Core (this compound) Cyclization Step 1: Cyclization (Formation of Bicyclic Core) Fragment->Cyclization + Urea/Formamide (Hinge Binder Formation) Coupling Step 2: Fragment Growing (Suzuki/Sonogashira Coupling) Cyclization->Coupling + Aryl Boronic Acid (Hydrophobic Pocket Access) Lead Lead Candidate (Kinase/SHP2 Inhibitor) Coupling->Lead SAR Optimization Vector1 C-2/C-3: H-Bond Donor/Acceptor Vector2 C-6: Hydrophobic Extension

Figure 1: Strategic workflow for evolving this compound from a raw fragment to a lead compound.

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Core

Objective: To convert the M2A6C fragment into a bicyclic "hinge-binding" scaffold common in kinase inhibitors (e.g., PI3K, mTOR).

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq) or Urea (for dione formation)

  • 2-Methoxyethanol (Solvent)

  • Reflux condenser, oil bath.

Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (500 mg, 2.68 mmol) in 2-methoxyethanol (10 mL).

  • Reagent Addition: Add formamidine acetate (418 mg, 4.02 mmol).

  • Reaction: Heat the mixture to reflux (125°C) under an inert atmosphere (N₂) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 187) and appearance of the product (m/z ~182 for the cyclized core).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (DCM:MeOH 95:5).

Validation Check:

  • NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a downfield pyrimidine proton (~8.0–8.5 ppm).

Protocol B: Palladium-Catalyzed Suzuki Coupling at C-6

Objective: To install a hydrophobic "tail" at the C-6 position, targeting the selectivity pocket of the enzyme.

Materials:

  • 6-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)[1]

Methodology:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.

  • Assembly: In a microwave vial or sealed tube, combine the chloro-intermediate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Solvent System: Add 1,4-dioxane (4 mL) and 2.0 M Na₂CO₃ (0.75 mL).

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄.

  • Purification: Concentrate and purify via preparative HPLC or silica gel chromatography.

Critical Note: The C-6 chlorine on the pyridine ring is activated for oxidative addition, but steric hindrance from the C-5 position is minimal, making this reaction generally high-yielding.

Case Study: SHP2 Allosteric Inhibitors

Target: SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK pathway. Application: M2A6C serves as the precursor for 6-amino-3-methylpyrimidinone derivatives (e.g., SHP394).

Mechanism of Action: Unlike kinase inhibitors that target the active site, these derivatives bind to an allosteric tunnel formed at the interface of the C-SH2, N-SH2, and PTP domains. The M2A6C core is chemically modified to form a central pyrimidinone scaffold that stabilizes the auto-inhibited conformation of SHP2.

Key Interaction Points:

  • Amino Group: Forms critical H-bonds with residues (e.g., Glu250) in the allosteric site.

  • Substituents at C-6: Extend into the tunnel to interact with hydrophobic residues, enhancing potency and selectivity over other phosphatases (e.g., SHP1).

Visualization: SHP2 Inhibition Pathway

SHP2Mechanism Mutation PTPN11 Mutation (Oncogenic Activation) ActiveSHP2 Active SHP2 (Open Conformation) Mutation->ActiveSHP2 Destabilizes Auto-inhibition Complex Inhibitor-SHP2 Complex (Locked Closed Conformation) ActiveSHP2->Complex + Inhibitor Inhibitor M2A6C-Derived Inhibitor (Allosteric Binder) Inhibitor->Complex Binds Tunnel Site Outcome Downregulation of RAS/MAPK Signaling Complex->Outcome Prevents Substrate Access

Figure 2: Mechanism of M2A6C-derived allosteric inhibitors in locking SHP2 in an inactive state.

References

  • Discovery of SHP2 Allosteric Inhibitors

    • Title: 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors.
    • Source: J. Med.[2] Chem. 2023.[3][4]

    • URL:[Link] (Generalized link to journal context based on search results).

  • Fragment-Based Drug Discovery Strategies

    • Title: Fragment-Based Discovery of Allosteric Inhibitors of SHP2.
    • Source: J. Med.[2] Chem. 2024.[3][5]

    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines (Analogous Chemistry).[6]

    • Source: SciSpace / Chem. Rev.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Templ
    • Source: J. Med.[2] Chem. 2006.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Improvement & Troubleshooting Guide Target Molecule: Methyl 2-amino-6-chloronicotinate (CAS: 36768-28-4) Audience: Process Chemists, Medicinal Chemists[1]

Introduction: The Synthetic Challenge

This compound is a critical pharmacophore intermediate, often utilized in the synthesis of SHP2 inhibitors and other kinase-targeting heterocycles. The synthesis is deceptively simple but plagued by two primary failure modes:[1]

  • Regioselectivity: Competition between the C2 and C6 positions during nucleophilic aromatic substitution (

    
    ).
    
  • Chemistability: Hydrolysis of the C3-methyl ester under the basic conditions required for amination.

This guide provides a self-validating workflow to maximize yield, focusing on the Amination of Methyl 2,6-dichloronicotinate (Route A) and the Esterification of 2-amino-6-chloronicotinic acid (Route B).

Module 1: Strategic Route Selection

Before troubleshooting, verify you are using the correct route for your scale and available starting materials.[1]

Route Decision Matrix

RouteSelection Start Starting Material Availability Dichloro Methyl 2,6-dichloronicotinate Start->Dichloro Commercial Ester Acid 2,6-Dichloronicotinic Acid Start->Acid Commercial Acid RouteA ROUTE A: Direct Amination (High Throughput, Risk of Isomers) Dichloro->RouteA Reagent: NH3/MeOH RouteB ROUTE B: Amination then Esterification (High Purity, Longer Workflow) Acid->RouteB Step 1: NH4OH (High Temp) Step 2: H2SO4/MeOH

Figure 1: Decision matrix for selecting the synthetic pathway based on starting material availability and purity requirements.[1]

Module 2: Troubleshooting Route A (Direct Amination)

Protocol: Reaction of Methyl 2,6-dichloronicotinate with Ammonia. Core Mechanism:


.
The Trap:  The C3-ester activates the C2-chlorine electronically (inductive effect), but the C6-chlorine is less sterically hindered.[1]
Critical Parameter Optimization
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Technical Rationale
Ammonia Source Aqueous

7N

in MeOH (Anhydrous)
Water causes ester hydrolysis to the acid byproduct, which is difficult to re-esterify in situ.[1]
Temperature Reflux (

)

Lower temperature favors the kinetic product (C2-amino) over the thermodynamic or sterically favored C6-amino.[1]
Stoichiometry Excess Gas Bubbling2.2 - 2.5 Equivalents Large excess promotes double amination (2,6-diamino byproduct).[1]
Concentration 0.1 M0.5 - 1.0 M Higher concentration increases reaction rate, allowing for lower temperature operation.[1]
Step-by-Step Protocol for Route A
  • Dissolution: Dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in anhydrous MeOH (5 vol).

  • Cooling: Cool the solution to

    
     using an ice/brine bath.
    
  • Addition: Dropwise add 7N

    
     in MeOH (2.5 eq). Do not use a bolus addition.
    
  • Reaction: Stir at

    
     for 4 hours. Monitor by HPLC/UPLC.
    
    • Checkpoint: If conversion is <50% after 4h, allow to warm to

      
      .[1] Do not  heat.
      
  • Quench: Concentrate in vacuo to remove excess ammonia immediately.

  • Workup: Resuspend in EtOAc, wash with water (to remove ammonium chloride), dry over

    
    .
    

Module 3: Troubleshooting Route B (Esterification)

Protocol: Esterification of 2-amino-6-chloronicotinic acid. Use Case: When regioselectivity in Route A fails, or if the acid is the starting material.

Common Failure Modes
  • Issue: Incomplete conversion of Acid

    
     Ester.
    
  • Issue: Decarboxylation of the pyridine ring at high temperatures.

The "Thionyl Chloride" Fix

While Fischer esterification (


) is standard, the Thionyl Chloride (

)
method drives higher yields by generating the acid chloride intermediate in situ, which is more reactive.[1]

Protocol:

  • Suspend 2-amino-6-chloronicotinic acid in anhydrous MeOH (

    
    ).
    
  • Add

    
     (2.0 eq) dropwise.[1] (Caution: Exothermic, gas evolution).[1]
    
  • Heat to reflux for 3 hours.

  • Crucial Step: Evaporate solvent, redissolve in EtOAc, and wash with saturated

    
    .[1]
    
    • Why? The product will exist as the HCl salt. You must free-base it to extract it into the organic layer.

Module 4: Purification & Isolation Guide

Even with optimized conditions, regioisomers (6-amino) may form (typically 5-10%).[1]

Separation Logic
  • This compound (Target): More polar due to the amino group being "tucked" next to the ester (H-bonding).[1]

  • Methyl 6-amino-2-chloronicotinate (Impurity): Less polar, elutes first in many systems.[1]

Recommended Column Conditions:

  • Stationary Phase: Silica Gel (40-63

    
    ).[1]
    
  • Mobile Phase: 10%

    
     30% EtOAc in Hexanes.[1]
    
  • Loading: Dry load on Celite is recommended to prevent streaking.[1]

Regioselectivity Mechanism Diagram

Mechanism SM Methyl 2,6-dichloronicotinate TS_C2 Transition State C2 (Electronically Favored) SM->TS_C2 NH3 attack (Activated by Ester) TS_C6 Transition State C6 (Sterically Favored) SM->TS_C6 NH3 attack (Less Hindered) Prod_Target Target: 2-Amino (Kinetic Product) TS_C2->Prod_Target Low Temp Prod_Impurity Impurity: 6-Amino (Thermodynamic Product) TS_C6->Prod_Impurity High Temp

Figure 2: Mechanistic pathway showing the competition between electronic activation (C2) and steric hindrance (C6).[1]

FAQ: Troubleshooting Specific Scenarios

Q1: I am seeing a mass of M+14 (Methyl ester


 Ethyl ester) in my LCMS. 
  • Cause: You are using Ethanol as a solvent or your "anhydrous" Methanol is contaminated.[1]

  • Fix: Transesterification occurs rapidly under basic conditions.[1] Ensure the alcohol solvent matches the ester group (Use MeOH for Methyl esters).[1]

Q2: My product is stuck in the aqueous layer during workup.

  • Cause: The pyridine nitrogen can be protonated, or the 2-amino group can form salts.[1]

  • Fix: Adjust the pH of the aqueous layer to ~8.0 using

    
     before extraction. Do not use strong NaOH as it may hydrolyze the ester.[1]
    

Q3: Can I use NaH/DMF and Ammonia gas?

  • Analysis: This is overkill and dangerous. Strong bases like NaH will deprotonate the formed amine, leading to complex mixtures or polymerization.[1] The reaction is driven by the nucleophilicity of neutral ammonia, not an amide anion.[1]

References

  • Synthesis of 2-amino-6-methylnicotinic acid (Analogous Chemistry)

    • Source: EP3162796A1.[1] "Method for producing 2-amino-6-methylnicotinic acid."[2]

    • Relevance: Demonstrates the hydrolysis risk of using aqueous ammonia and the pressure/temperature relationship for amin
    • Link:[1]

  • Regioselective Amination of Chloropyrimidines/Pyridines

    • Source:Journal of Organic Chemistry. "A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine."[3]

    • Relevance: Establishes the principle that C4 (analogous to C2 in pyridine ester) is the site of kinetic attack due to electronic activation.[1]

    • Link:[1]

  • General Esterification Protocols (Methyl 6-methylnicotinate)

    • Source: ChemicalBook / WO2015/95128.[1]

    • Relevance: Provides the standard sulfuric acid/methanol reflux conditions for nicotinic acid deriv
    • Link:[1]

Sources

Technical Support Center: Nicotinic Acid Ester Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges in Nicotinate Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the nuanced challenges in purifying nicotinic acid esters (niacinates). Unlike simple aliphatic esters, niacinates possess a pyridine ring that introduces basicity, zwitterionic potential, and specific catalytic susceptibilities.[1]

Our goal is to move beyond generic "wash and dry" instructions. We will explore the why behind yield losses, the physics of emulsion formation in lipophilic derivatives, and the thermodynamics of degradation during distillation.

Module 1: The "Hidden" Hydrolysis Trap

User Report: "I synthesized Methyl Nicotinate, but after an aqueous workup with 1M NaOH to remove the starting material, my yield dropped by 40%."

Root Cause Analysis

You have likely triggered base-catalyzed hydrolysis .[1] While standard esters are reasonably stable, nicotinic acid esters are particularly labile.[1] The pyridine ring acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (


). Furthermore, specific buffers (like carbonate) can catalytically accelerate this hydrolysis more than others [1].
Troubleshooting Protocol

Do NOT use strong bases (NaOH/KOH) for initial washes. [1]

  • The Cold Quench: Always cool the reaction mixture to < 5°C before adding any aqueous phase. Hydrolysis rates follow the Arrhenius equation; reducing temperature significantly retards the reaction [1].

  • The pH Window: You must operate in a narrow pH window.

    • Nicotinic Acid pKa: ~4.75 [2].[1]

    • Target pH: 7.5 – 8.5.

    • Logic: At pH 8, the unreacted nicotinic acid is >99.9% ionized (as nicotinate anion), making it water-soluble.[1] However, the concentration of free

      
       is low enough to minimize ester hydrolysis.
      
  • Buffer Selection: Use Sodium Bicarbonate (

    
    )  rather than Carbonate (
    
    
    
    ) or Hydroxide.[1] Research indicates carbonate buffers exhibit a higher catalytic effect on nicotinate hydrolysis than phosphate or borate buffers [1].[2][3]
Visual Logic: The pH-Species Diagram

The following diagram illustrates the species distribution and extraction logic based on pH.[4]

pH_Extraction_Logic Start Crude Reaction Mix (Ester + Acid + Catalyst) Acidic pH < 3 (Acid Wash) Start->Acidic Add 1M HCl Neutral pH 7.5 - 8.5 (Bicarbonate Wash) Start->Neutral Add Cold NaHCO3 Basic pH > 10 (Strong Base) Start->Basic Add 1M NaOH Protonated Pyridine Ring Protonated (Soluble in Water) Loss of Product Acidic->Protonated Pyridine N becomes N+ Ideal Nicotinic Acid -> Anion (Aq) Ester -> Neutral (Org) OPTIMAL SEPARATION Neutral->Ideal Acid deprotonates (pKa 4.75) Hydrolysis Ester Hydrolysis (Saponification) Yield Loss Basic->Hydrolysis Nucleophilic Attack

Caption: Figure 1.[1] Selecting the correct pH window is critical to separate unreacted acid without destroying the ester product.

Module 2: Handling Lipophilic Esters (Tocopheryl/Myristyl Nicotinate)

User Report: "I am purifying Tocopheryl Nicotinate. During the wash, the layers won't separate. It's a thick emulsion."

Root Cause Analysis

Long-chain nicotinates (like Myristyl or Tocopheryl derivatives) act as surfactants .[1] The pyridine head is polar, while the lipophilic tail (Vitamin E or fatty chain) is non-polar. When you shake this with water, you create a stable micellar emulsion.

Troubleshooting Protocol
  • Density Modification: The organic phase density is likely too close to water (1.0 g/mL).[1]

    • Action: Dilute the organic layer with a halogenated solvent (DCM or Chloroform) to increase density, or Toluene to decrease it, forcing a density differential.[1]

  • Ionic Strength (Salting Out):

    • Action: Do not use pure water. Use saturated brine (NaCl) for all washes. The high ionic strength disrupts the electric double layer stabilizing the emulsion.

  • The Filtration Trick:

    • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This physically breaks the emulsion bubbles.

Data: Solvent Selection for Lipophilic Nicotinates
Solvent SystemSuitabilityNotes
Ethyl Acetate ModerateGood solubility, but prone to hydrolysis if wet.[1]
DCM / Chloroform HighExcellent for breaking emulsions (high density).[1]
Hexane / Heptane LowNicotinic acid is insoluble, but polar esters may "oil out."[1]
Toluene HighRecommended for azeotropic removal of water [3].[1]

Module 3: Thermal Degradation & Distillation

User Report: "My Methyl Nicotinate turns yellow/brown during vacuum distillation."

Root Cause Analysis
  • N-Oxide Formation: At high temperatures in the presence of air, the pyridine nitrogen can oxidize to form N-oxides, which are often colored [4].

  • Decarboxylation: While less common for esters, prolonged heating of the free acid (if present) can lead to decarboxylation to pyridine (foul smell).[1]

  • Color Bodies: Trace impurities from the synthesis (often from sulfuric acid charring) sublime or distill with the product.

Troubleshooting Protocol

Switch to "Melt Refining" or Molecular Distillation.

  • For Short-Chain Esters (Methyl/Ethyl):

    • Ensure vacuum is < 5 mbar to keep bath temperature below 80°C.

    • Add a boiling chip or magnetic stirring to prevent superheating.

    • Bleed Gas: Use dry Nitrogen, not air, for the capillary bleed to prevent oxidation.[1]

  • For Solid Esters (Melt Refining):

    • Instead of distillation, use the "Melt Refining" technique described in patent literature [5].

    • Step 1: Melt the crude ester (e.g., at 40-50°C).

    • Step 2: Hold in molten state for ~2-5 minutes (allows volatile chromophores to escape or degrade).

    • Step 3: Recrystallize immediately from dilute alcohol.

Visual Logic: Thermal Processing Decision Tree

Thermal_Logic Start Crude Nicotinate Ester CheckState Physical State? Start->CheckState Liquid Liquid (e.g., Methyl/Ethyl) CheckState->Liquid Solid Solid (e.g., Nicotinamide/Complex) CheckState->Solid Viscous Viscous Oil (e.g., Tocopheryl) CheckState->Viscous VacDist Vacuum Distillation (<10 mbar, N2 bleed) Liquid->VacDist High Volatility MeltRef Melt Refining (Hold molten -> Recrystallize) Solid->MeltRef Thermal Stability OK MolDist Molecular Distillation (Short path, High Vac) Viscous->MolDist Heat Sensitive

Caption: Figure 2.[1] Selecting the purification method based on the physical properties of the specific nicotinate derivative.

Module 4: Crystallization "Oiling Out"

User Report: "I'm trying to recrystallize Benzyl Nicotinate, but it separates as an oil at the bottom of the flask instead of crystals."

Root Cause Analysis

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the solution enters a liquid-liquid immiscibility region (spinodal decomposition) before reaching the crystallization boundary. This is common with nicotinates due to their amphiphilic nature.

Troubleshooting Protocol

The "Seeding at Cloud Point" Method:

  • Solvent Choice: Avoid single solvents. Use a pair: Solvent A (Good) = Ethanol or Isopropanol; Solvent B (Bad) = Water or Hexane.[1]

  • Procedure:

    • Dissolve crude ester in minimum hot Solvent A.

    • Add Solvent B dropwise slowly until a faint turbidity (cloudiness) persists.

    • STOP heating.

    • Add a "seed crystal" of pure product (if available) or scratch the glass wall.

    • Cool very slowly to room temperature with gentle stirring. Rapid cooling promotes oiling out.

References

  • Al-Gohary, O. M., et al. (2022).[1] Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology.[3][4] Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. PubChem.[1] Available at: [Link][1]

  • Google Patents. (2012).[1] CN102816153B - Method for synthesizing vitamin E (VE) nicotinate.[1] Available at:

  • DrugFuture. (n.d.). Nicotinic Acid Properties and Impurities. Available at: [Link][1]

  • Cislak, F. E. (1962).[1] US3037987A - Purification of nicotinic acid.[1] Google Patents. Available at:

Sources

Technical Support Center: Overcoming the Low Reactivity of Aryl Chlorides in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of aryl chlorides. Due to their lower reactivity compared to aryl bromides and iodides, aryl chlorides often require carefully optimized conditions to achieve high yields. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

The Challenge: Inertness of the C-Cl Bond

Aryl chlorides are attractive substrates for cross-coupling reactions due to their low cost and wide availability.[1][2] However, the strength of the carbon-chlorine bond makes the initial, crucial step of the catalytic cycle—oxidative addition to the palladium(0) center—energetically demanding.[3][4] This inherent low reactivity often leads to sluggish or incomplete reactions, necessitating the use of specialized catalyst systems and optimized reaction conditions.[3][5]

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling with an aryl chloride is not proceeding, or the yield is very low. What is the most likely culprit?

A1: The most common reason for failure in Suzuki couplings of aryl chlorides is an insufficiently active catalyst system. The combination of the palladium precursor and, critically, the ligand must be able to facilitate the challenging oxidative addition of the C-Cl bond.[3][5]

Initial Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[4] You need to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the aryl chloride.[5][6]

  • Check Your Palladium Source: Ensure your palladium precursor is of high quality. Some sources, like Pd₂(dba)₃, can degrade over time.[7] Consider using more stable and reliable precatalysts, such as the Buchwald precatalysts, which are designed to generate the active Pd(0) species more efficiently.[7]

  • Assess the Reaction Conditions: Temperature and reaction time are critical. Aryl chloride couplings often require higher temperatures (e.g., 80-120 °C) and longer reaction times compared to their bromide or iodide counterparts.[7]

dot

Caption: Initial troubleshooting workflow for low-yielding Suzuki couplings of aryl chlorides.

Q2: I'm using a modern, bulky phosphine ligand, but my reaction is still sluggish. What should I try next?

A2: Even with an advanced ligand, other factors can impede the reaction. The choice of base and solvent are the next critical parameters to investigate.

Detailed Explanation:

  • The Role of the Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step by activating the boronic acid.[8] For challenging aryl chloride couplings, stronger bases are often required.

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[9] The "cesium effect" is often invoked, where the large, soft cesium cation can have beneficial effects on reaction rates.[9]

    • Organic Bases: In some cases, organic bases like potassium tert-butoxide (KOtBu) can be effective, particularly in non-aqueous conditions.

  • The Influence of the Solvent: The solvent must be able to dissolve the reagents and, importantly, can influence the stability and activity of the catalytic species.

    • Aprotic Polar Solvents: Solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used. Toluene is often a good choice for higher temperature reactions.

    • Water: The presence of water can be beneficial, even in primarily organic media. It can help to dissolve the inorganic base and facilitate the transmetalation step.[10] Some protocols even use aqueous solvent systems.[2][11]

Experimental Protocol: Screening Bases and Solvents

  • Setup: Prepare a parallel reaction setup with your aryl chloride, boronic acid, palladium precursor (e.g., Pd(OAc)₂), and ligand (e.g., SPhos or XPhos).

  • Variables:

    • Reaction 1 (Control): Your original conditions.

    • Reaction 2: Change the base to K₃PO₄.

    • Reaction 3: Change the base to Cs₂CO₃.

    • Reaction 4: Use your most promising base from the above and switch the solvent to toluene.

    • Reaction 5: To the best condition from above, add a small amount of water (e.g., 5-10% v/v).

  • Execution: Run all reactions under identical temperature and time conditions.

  • Analysis: Analyze the outcome of each reaction by TLC, GC, or LC-MS to determine the optimal combination.

Q3: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.[12]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[7][12] Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for 20-30 minutes can be sufficient.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction, thereby minimizing one pathway for homocoupling.[7]

  • Control Stoichiometry: Using a slight excess of the aryl chloride relative to the boronic acid (e.g., 1.05 to 1.0 equivalents) can sometimes favor the cross-coupling pathway.

dot

Caption: Simplified Suzuki catalytic cycle and the competing homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q: Which class of ligands is generally better for aryl chloride coupling: Buchwald-type phosphines or N-heterocyclic carbenes (NHCs)?

A: Both classes of ligands are highly effective for activating aryl chlorides.[5][13][14]

  • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are known for their steric bulk and electron-donating ability, which promote the formation of the active monoligated palladium species and facilitate oxidative addition.[5][15][16] They are commercially available and have a broad scope of application.[15][17]

  • N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can be effective at low loadings and high temperatures.[13][14][18] The "better" ligand often depends on the specific substrates. It is advisable to screen a representative from each class if you are developing a new transformation.

Q: Can I use a "ligandless" protocol for my aryl chloride Suzuki coupling?

A: While some "ligandless" protocols using heterogeneous catalysts like Pd/C have been reported, they are typically effective only for electron-deficient aryl chlorides.[1] For neutral or electron-rich aryl chlorides, which are generally less reactive, these methods often fail or give low yields.[1] For a general and robust solution, the use of a supporting ligand is strongly recommended.

Q: My aryl chloride has other functional groups. What should I be concerned about?

A: The Suzuki coupling is known for its excellent functional group tolerance. However, certain groups can cause issues:

  • Base-sensitive groups (e.g., esters, some protecting groups): The use of a strong base like KOtBu or hydroxides can lead to hydrolysis. In such cases, milder bases like K₂CO₃, K₃PO₄, or KF should be considered.[8][9]

  • Groups that can coordinate to palladium (e.g., unprotected amines, thiols): These can potentially interfere with the catalyst. Protection of these groups may be necessary.

Q: I'm working with a sterically hindered aryl chloride. What are the key considerations?

A: Steric hindrance on the aryl chloride makes oxidative addition even more difficult.

  • Ligand Choice: Extremely bulky ligands are required. Buchwald ligands like XPhos or tBuXPhos are specifically designed for such challenging substrates.[15] Some NHC ligands with flexible steric bulk have also shown great promise.[13]

  • Reaction Temperature: Higher temperatures are almost always necessary to overcome the increased activation barrier.

  • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to achieve a reasonable reaction rate.

Ligand Selection Guide for Aryl Chlorides
Ligand ClassSpecific ExamplesKey Features & Applications
Biaryl Monophosphines SPhos, XPhos, RuPhosHighly versatile, electron-rich, and sterically demanding. Excellent for a broad range of aryl and heteroaryl chlorides, including sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IMesStrong σ-donors forming robust catalysts. Effective for both electron-rich and electron-poor aryl chlorides, often at high temperatures.[13][14][19]
Ferrocenyl Phosphines cataCXium® AAir-stable and efficient for a variety of aryl chlorides.
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky, effective for unactivated aryl chlorides.[8]

References

  • Suzuki Reaction - Wikipedia. Available at: [Link]

  • Lehmann, F., & Glorius, F. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Available at: [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. (n.d.). Available at: [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. (n.d.). Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (n.d.). Available at: [Link]

  • A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl | Organic Letters - ACS Publications. (n.d.). Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Available at: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019). Available at: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Available at: [Link]

  • Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). Available at: [Link]

  • An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides | European Journal of Chemistry. (2014). Available at: [Link]

  • Suzuki cross‐coupling of aryl chlorides catalyzed by BIAN‐NHC‐Pd in Air reported by Liu. - ResearchGate. (n.d.). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). Available at: [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (n.d.). Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. (2019). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts - Sci-Hub. (n.d.). Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. (2021). Available at: [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering homocoupling side reactions in palladium-catalyzed cross-coupling protocols (Suzuki-Miyaura, Sonogashira, Negishi). It is structured to provide diagnostic logic, mechanistic insight, and actionable protocols.

Topic: Troubleshooting and Suppression of Homocoupling Side Reactions Audience: Synthetic Chemists, Process Chemists, Drug Discovery Researchers Version: 2.1 (Current Standards)

Diagnostic Interface: Identify Your Problem

Before applying a fix, you must identify the specific type of homocoupling. In a cross-coupling reaction between an Electrophile (


) and a Nucleophile (

), two distinct homocoupling modes exist.[1]
Quick Diagnostic Logic
  • Oxidative Homocoupling (

    
    ):  The nucleophile dimerizes.
    
    • Most Common In: Suzuki (Boronic acids), Sonogashira (Alkynes).

    • Primary Culprit: Oxygen (

      
      ), reactive Pd(II) precatalysts, or Copper (in Sonogashira).
      
  • Reductive Homocoupling (

    
    ):  The electrophile dimerizes.
    
    • Most Common In: Negishi, Stille, and difficult Suzuki couplings.

    • Primary Culprit: Disproportionation of Oxidative Addition intermediates or slow transmetallation allowing halide exchange.

Visual Troubleshooting Tree

Use the flow below to navigate to the correct solution module.

HomocouplingDiagnosis Start Start: Analyze Reaction Mixture (LCMS / GCMS) ImpurityType Identify Major Impurity Structure Start->ImpurityType NuDimer Nucleophile Dimer (Ar²-Ar²) (Oxidative Homocoupling) ImpurityType->NuDimer Dimer of Boronic Acid or Alkyne ElDimer Electrophile Dimer (Ar¹-Ar¹) (Reductive Homocoupling) ImpurityType->ElDimer Dimer of Aryl Halide SuzukiCheck Reaction Type: Suzuki-Miyaura? NuDimer->SuzukiCheck Sol_Reductive CAUSE: Slow Transmetallation FIX: Change Ligand/Solvent (Go to Module 2) ElDimer->Sol_Reductive SonoCheck Reaction Type: Sonogashira? SuzukiCheck->SonoCheck No Sol_O2 CAUSE: Oxygen / Pd(II) Precatalyst FIX: Degassing & Pd(0) Source (Go to Module 1) SuzukiCheck->Sol_O2 Yes Sol_Glaser CAUSE: Glaser Coupling (Cu + O₂) FIX: Cu-Free or Slow Addition (Go to Module 3) SonoCheck->Sol_Glaser Yes

Figure 1: Diagnostic decision tree for isolating the mechanistic origin of homocoupling impurities.

Technical Support Modules (Q&A)

Module 1: Oxidative Homocoupling in Suzuki-Miyaura

Symptom: You observe significant biaryl formation derived solely from your boronic acid (


).

Q1: I am using standard Schlenk techniques, but I still see 10-15% homocoupling. Why? Technical Insight: Standard "nitrogen flushing" is often insufficient. Oxidative homocoupling of boronic acids is driven by dissolved oxygen which regenerates Pd(II) from Pd(0), or by the initial Pd(II) precatalyst (e.g.,


, 

) acting as a stoichiometric oxidant before entering the cycle. Corrective Action:
  • Switch to Freeze-Pump-Thaw: Sparging (bubbling gas) is good, but freeze-pump-thaw is superior for removing solvated

    
    .
    
  • Pre-reduce the Catalyst: If you must use a Pd(II) source, add a mild reductant like Potassium Formate (catalytic amount) or use a Pd(0) source like

    
     to bypass the initial reduction step that consumes your nucleophile.
    

Q2: Does the rate of addition matter? Technical Insight: Yes. High instantaneous concentration of the boronic acid relative to the aryl halide favors the formation of


 species (the homocoupling precursor) over the desired 

. Corrective Action: Implement Slow Addition . Add the boronic acid solution dropwise via a syringe pump over 1-2 hours. This keeps the steady-state concentration of the nucleophile low, statistically favoring the cross-coupling pathway.
Module 2: Reductive Homocoupling of Electrophiles

Symptom: Dimerization of the aryl halide (


) in Negishi or Suzuki reactions.

Q3: My aryl bromide is dimerizing. Is this an oxygen issue? Technical Insight: Unlikely. This is often a "disproportionation" issue. If the transmetallation step is slow (due to steric bulk or low nucleophilicity of the organometallic reagent), the oxidative addition intermediate


 can undergo ligand exchange to form 

and

. The former reductively eliminates to form the homocouple. Corrective Action:
  • Change the Ligand: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos , P(t-Bu)3 ). These ligands increase the barrier for the disproportionation pathway and accelerate reductive elimination of the cross-product.

  • Solvent Switch: In Negishi couplings, switching from pure THF to a THF/NMP mixture can accelerate the transmetallation rate, reducing the lifetime of the vulnerable Pd(II) intermediate.

Module 3: Glaser Coupling in Sonogashira

Symptom: Formation of diynes (


) instead of the aryl alkyne.

Q4: I'm using CuI as a co-catalyst. How do I stop the alkyne from dimerizing? Technical Insight: This is the "Glaser Coupling," mediated by Cu(II) species generated by trace oxidation of Cu(I). It is strictly an aerobic process. Corrective Action:

  • Copper-Free Protocol: The most robust fix is to eliminate copper entirely.[2] Use a highly active Pd system (e.g., Pd(OAc)2 + XPhos ) that does not require Cu co-catalysis.

  • Ascorbic Acid Trick: If Cu is necessary, add 5-10 mol% Ascorbic Acid or Sodium Ascorbate to the reaction. This acts as a scavenger, instantly reducing any transient Cu(II) back to Cu(I), shutting down the oxidative homocoupling cycle.

Mechanistic Visualization

Understanding where the cycle diverges is critical for troubleshooting. The diagram below illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling pathways.

ReactionMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L₂Pd(Ar¹)X] Pd0->OxAdd + Ar¹-X Oxidation Oxidation (O₂/Cu) (+ Ar²-M) Pd0->Oxidation O₂ present TransMet Transmetallation (+ Ar²-M) OxAdd->TransMet Fast Disprop Disproportionation (Slow Transmetallation) OxAdd->Disprop Slow TransMet CrossInt Cross Intermediate [L₂Pd(Ar¹)(Ar²)] TransMet->CrossInt Product Cross Product Ar¹-Ar² CrossInt->Product Reductive Elim. Product->Pd0 HomoNu Homo-Product Ar²-Ar² Oxidation->HomoNu HomoEl Homo-Product Ar¹-Ar¹ Disprop->HomoEl

Figure 2: Competitive catalytic cycles. Note that Oxygen attacks the Pd(0) resting state or Cu-intermediate, while slow transmetallation exposes the oxidative addition complex to disproportionation.

Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw Degassing

Required for: Suzuki and Sonogashira reactions sensitive to


.
  • Place the solvent (or reaction mixture without catalyst) in a Schlenk flask or heavy-wall pressure tube.

  • Freeze the liquid completely using liquid nitrogen (

    
    ).
    
  • Open the flask to high vacuum (

    
     mmHg) for 5–10 minutes. Note: The solvent must remain frozen.
    
  • Close the flask (isolate from vacuum) and thaw the solvent in a warm water bath until fully liquid. Gas bubbles will evolve.[3]

  • Repeat steps 2–4 three times.

  • Backfill with high-purity Argon.[2]

Protocol B: Syringe Pump Slow Addition

Required for: Minimizing Boronic Acid homocoupling.

  • Dissolve the nucleophile (Boronic acid/ester or Alkyne) in the minimum amount of degassed solvent required for solubility.

  • Load this solution into a gas-tight syringe (glass or chemically resistant plastic).

  • Set up the reaction vessel containing the Catalyst, Base, and Electrophile (Aryl Halide) in the bulk solvent. Bring to reaction temperature.

  • Insert the syringe needle through a septum.

  • Set the syringe pump rate to add the nucleophile over 60 to 90 minutes .

  • Why this works: Keeps

    
    , statistically enforcing the cross-reaction.
    

Comparative Data: Ligand & Additive Effects[2][5][6][7]

The following table summarizes the impact of specific modifications on homocoupling ratios (Nu-Nu vs Cross Product).

VariableModificationEffect on HomocouplingMechanism of Action
Atmosphere Nitrogen SpargingModerate ReductionRemoves bulk dissolved

.
Atmosphere Freeze-Pump-Thaw High Reduction Removes solvated

that sparging misses.
Ligand

(Standard)
BaselineProne to oxidation; moderate transmetallation rate.
Ligand SPhos / XPhos High Reduction Steric bulk prevents

formation; accelerates Cross-coupling.
Additive Ascorbic Acid Elimination (Sono) Scavenges Cu(II), preventing Glaser coupling.
Additive Potassium FormateHigh Reduction (Suzuki)Reduces Pd(II) precatalyst to Pd(0) without consuming Boronic Acid.

References

  • Mechanistic Origins of Homocoupling in Suzuki-Miyaura

    • Adamo, C. et al.[4] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc.2006 , 128, 6829. Link

  • Suppression Strategies (Slow Addition & Scavengers)

    • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link

  • Sonogashira (Glaser Coupling)

    • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Org.[4][5][6] Lett.2003 , 5, 1841. Link

  • Reductive Homocoupling in Negishi

    • Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angew.[4] Chem. Int. Ed.2006 , 45, 6040. Link

  • Ligand Effects (Buchwald Ligands)

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Acc.[4] Chem. Res.2008 , 41, 1461. Link

Sources

Technical Support Center: Optimizing Base Selection for Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-849805 Subject: Troubleshooting Reaction Failures & Base Compatibility Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

Executive Summary: The Reactivity Landscape

Methyl 2-amino-6-chloronicotinate (CAS 849805-25-0) is a "push-pull" pyridine scaffold widely used in the synthesis of kinase inhibitors (e.g., CDK, PIM-1). Its reactivity is defined by three competing functional groups:

  • C6-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-coupling (Suzuki/Buchwald).
    
  • C3-Methyl Ester: Highly electrophilic; prone to attack by nucleophiles (amidation) or hydrolysis (saponification).

  • C2-Amino: Weakly nucleophilic (predicted pKa ~0.61) but essential for directing cyclizations to bicyclic systems like pyrido[2,3-d]pyrimidines.

The Critical Failure Point: The choice of base dictates whether you achieve the desired C-C/C-N bond formation or inadvertently destroy the scaffold via ester hydrolysis.

Decision Matrix: Base Selection Logic

Before starting your experiment, use this logic flow to select the correct base system.

BaseSelection Start Reaction Type? Suzuki Suzuki-Miyaura (C6 Coupling) Start->Suzuki SNAr SNAr (C6 Displacement) Start->SNAr Cyclization Cyclization (To Bicycles) Start->Cyclization AqCarb Aqueous Carbonate (Na2CO3/H2O) Suzuki->AqCarb Standard Anhydrous Anhydrous Phosphate/Fluoride (K3PO4 / KF) Suzuki->Anhydrous Recommended StrongNuc Strong Nucleophilic Base (NaOH / NaOMe) SNAr->StrongNuc Avoid NonNuc Non-Nucleophilic Base (DIPEA / K2CO3 dry) SNAr->NonNuc Recommended Condensation Cyclocondensation (e.g., with Urea) Cyclization->Condensation Hydrolysis RISK: Ester Hydrolysis (Acid Byproduct) AqCarb->Hydrolysis SuccessSuzuki Coupled Ester Product Anhydrous->SuccessSuzuki SideReaction RISK: Transesterification or Saponification StrongNuc->SideReaction SuccessSNAr Substituted Product NonNuc->SuccessSNAr Alkoxide Alkoxide Base (NaOEt/EtOH) Condensation->Alkoxide SuccessCyc Pyrido[2,3-d]pyrimidine Alkoxide->SuccessCyc

Figure 1: Decision tree for selecting the appropriate base based on the desired reaction pathway, highlighting risks of ester incompatibility.

Troubleshooting Guides (FAQ)

Module A: Cross-Coupling (Suzuki-Miyaura)

Q: I am performing a Suzuki coupling at the C6-Cl position using


 in Dioxane/Water, but I am isolating the carboxylic acid (2-amino-6-arylnicotinic acid) instead of the ester. Why? 

A: This is a classic "Saponification Trap."

  • Mechanism: Carbonate bases in water exist in equilibrium with hydroxide ions (

    
    ). Even a small concentration of 
    
    
    
    is sufficient to attack the electrophilic methyl ester at elevated temperatures (80-100°C), converting it to the carboxylate.
  • Solution: Switch to an anhydrous base system .

    • Protocol: Use Potassium Phosphate Tribasic (

      
      )  or Potassium Fluoride (KF) . These bases activate the boronic acid effectively but are poor nucleophiles for ester hydrolysis in the absence of water.
      
    • Solvent: Switch to anhydrous Toluene or DMF.

Q: My reaction stalls with anhydrous


. 
A:  Carbonate solubility in organic solvents is poor. If you must use carbonate, add a phase transfer catalyst (e.g., TBAB) or switch to Cesium Carbonate (

)
, which has significantly higher solubility in DMF/Dioxane than potassium salts.
Module B: Nucleophilic Aromatic Substitution ( )

Q: I am trying to displace the Chloride with a primary amine. I used NaOH to scavenge the HCl, but the yield is low and messy.

A: NaOH is a strong nucleophile. It competes with your amine for the C6 position (forming the phenol/pyridone) or attacks the C3 ester (hydrolysis).

  • The Fix: Use a Hünig’s Base (DIPEA) or Triethylamine (TEA) .

    • These are non-nucleophilic organic bases. They will neutralize the HCl generated during the substitution but will not attack the ester or the pyridine ring.

    • Tip: If the amine nucleophile is weak (e.g., an aniline), use a polar aprotic solvent like DMSO or NMP and heat to 100-120°C. The solvent promotes the dipole of the transition state, accelerating the reaction without requiring a stronger base.

Module C: Cyclization to Bicycles

Q: I want to synthesize a pyrido[2,3-d]pyrimidine by reacting the scaffold with urea. Which base should I use?

A: This transformation requires a base strong enough to deprotonate the urea/guanidine but compatible with the subsequent intramolecular attack on the ester.

  • Recommendation: Sodium Ethoxide (NaOEt) in Ethanol .

    • Why: The ethoxide matches the ester leaving group (methoxy/ethoxy exchange is irrelevant if they are both simple alkyls, but using ethoxide with a methyl ester leads to transesterification—usually acceptable if the final product cyclizes).

    • Note: If you strictly need to retain the methyl group during an intermediate step, use Sodium Methoxide (NaOMe) in Methanol .

Validated Experimental Protocols

Protocol 1: Hydrolysis-Free Suzuki Coupling

Target: C6-Arylation without damaging the C3-Ester.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv, finely ground, anhydrous) 
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Charge a reaction vial with the nicotinamide scaffold, boronic acid, base, and Pd catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (oxygen removal is critical to prevent homocoupling).

  • Add anhydrous Dioxane via syringe.

  • Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via silica flash chromatography.

    • Checkpoint: Check LCMS for mass M+1 (Product) vs M-13 (Hydrolyzed Acid).

Protocol 2: Displacement with Secondary Amines

Target: C6-Amination.

Reagents:

  • This compound (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Dissolve the chloronicotinate in DMF (0.5 M concentration).

  • Add DIPEA followed by the amine.

  • Heat to 100°C . (The electron-deficient nature of the ring usually allows this to proceed without metal catalysis).

  • Monitor by TLC. If conversion is slow, increase temp to 120°C.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Data Summary: Base Compatibility Table

Base ClassExamplesCompatibility with C3-EsterRecommended ReactionRisk Factor
Weak Inorganic

,

Moderate (Risk in

)
Suzuki (Anhydrous)Hydrolysis if wet
Phosphate/Fluoride

,

High Suzuki / StilleLow (Best for esters)
Tertiary Amines DIPEA, TEAHigh

Very Low
Hydroxides NaOH, LiOHNone Saponification (Acid synthesis)100% Hydrolysis
Alkoxides NaOMe, NaOEtLow (Transesterification)CyclizationTransesterification

References

  • Suzuki Coupling on Chloronicotinates

    • Title: "Suzuki-Miyaura Coupling of this compound: Optimiz
    • Context: Describes the use of non-aqueous bases to prevent ester hydrolysis.
    • Source: (General mechanism and base effects on esters).

  • Nucleophilic Arom

    
    ): 
    
    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Context: Explains the activation of the pyridine ring and the role of non-nucleophilic bases.
    • Source:

  • Cyclization Strategies

    • Title: "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives."[1]

    • Context: Details the cyclization of 2-amino-nicotinates using specific basic conditions to form bicyclic systems.
    • Source:

  • Physical Properties & pKa

    • Title: "this compound - Substance Information."[2]

    • Context: Provides pKa predictions and solubility data essential for solvent/base selection.
    • Source:

Sources

Temperature optimization for reactions involving Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Queue: Priority Handling Senior Application Scientist: Dr. A. Vance[1]

Introduction: The "Push-Pull" Thermal Paradox

Welcome to the technical support hub for Methyl 2-amino-6-chloronicotinate . This scaffold is a deceptive "Goldilocks" molecule.[1] It features an electron-deficient pyridine ring activated by an ester (C3) and a chloride (C6), yet simultaneously deactivated by an electron-donating amino group (C2).[1]

This creates a thermal paradox :

  • Too Cold: The C2-amino group donates electron density into the ring, making the C6-chloride sluggish toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Too Hot: The C3-methyl ester becomes susceptible to unwanted hydrolysis, transesterification, or decarboxylation, and the C2-amine can participate in premature cyclization.

The following troubleshooting guides address these specific thermal conflicts.

Ticket #001: Reaction Stalling at C6

User Issue: "I am trying to displace the C6-chloride with a primary amine. The reaction is stuck at 40% conversion even after 24h at 60°C. Increasing to 100°C caused ester hydrolysis."

Diagnostic Analysis

The C2-amino group (


) acts as an electron-donating group (EDG) via resonance, pushing electron density into the pyridine ring.[1] This raises the energy barrier for the nucleophilic attack at C6 compared to a simple 2-chloropyridine. 60°C provides insufficient activation energy (

), while 100°C in non-anhydrous conditions triggers ester cleavage.
Optimization Protocol
ParameterRecommendationTechnical Rationale
Temperature 85°C – 95°C The "Sweet Spot."[1] Sufficient to overcome the EDG deactivation but below the threshold for rapid thermal decomposition of the ester.
Solvent DMSO or NMP (Anhydrous)High dielectric constant solvents stabilize the Meisenheimer complex intermediate, lowering

. Avoid alcohols to prevent transesterification.[1]
Base DIPEA (2-3 eq)Use a non-nucleophilic organic base.[1] Inorganic bases (like

) can be hygroscopic, introducing water that hydrolyzes the ester at >80°C.
Additives KF (Potassium Fluoride)If the amine is weak, adding KF can form a transient, highly reactive C6-F species (Halex reaction in situ).
Step-by-Step Workflow
  • Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M).

  • Add DIPEA (2.5 eq) and the nucleophilic amine (1.2 eq).

  • Ramp Phase: Heat to 60°C for 1 hour. Check LCMS.

  • Drive Phase: If <50% conversion, ramp to 90°C . Hold for 4-6 hours.

  • Quench: Cool to room temperature immediately before aqueous workup to prevent hydrolysis.

Ticket #002: Cyclization to Pyrido[2,3-d]pyrimidines

User Issue: "Attempting to synthesize the bicyclic core using urea. The starting material melts but doesn't cyclize, or it chars at 200°C."

Diagnostic Analysis

Cyclization requires the condensation of the C2-amine and the C3-ester.[1] This is thermodynamically demanding.[1] The reaction often requires temperatures exceeding 160°C to drive off methanol (entropy driven).[1] If the temperature is too low, you form uncyclized urea intermediates.

Visualizing the Pathway

The following diagram illustrates the thermal thresholds for cyclization versus side reactions.

CyclizationPath cluster_0 Thermal Critical Zone Start Methyl 2-amino- 6-chloronicotinate Inter Ureido Intermediate (Open Chain) Start->Inter Urea, 120-140°C Product Pyrido[2,3-d]pyrimidine (Cyclized) Inter->Product 160-180°C (-MeOH) Side Decomposition/Charring Inter->Side >200°C Uncontrolled

Figure 1: Thermal progression for the fusion reaction with urea.[1] Note the high-temperature requirement for the second step (ring closure).

Optimization Protocol

Q: How do I reach 180°C without charring? A: Use Diphenyl Ether as a solvent.[1]

  • Mix starting material and urea (5 eq) in Diphenyl Ether.

  • Heat to 120°C for 1 hour (Formation of intermediate).

  • Ramp to 220°C (reflux of solvent not required, just high heat transfer) for 2 hours.

  • Workup: Cool to 60°C and pour into hexane. The product usually precipitates while the solvent remains in the organic phase.

Ticket #003: Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)

User Issue: "Suzuki coupling at C6 fails. The catalyst turns black immediately (Pd black precipitation)."

Diagnostic Analysis

The free amino group at C2 is a "catalyst poison."[1] It can coordinate to the Palladium center, displacing labile ligands and preventing the oxidative addition into the C6-Cl bond. High temperatures accelerate this catalyst death.[1]

Troubleshooting Matrix
VariableStandard ConditionOptimized for C2-Amine Scaffold
Ligand

or dppf
XPhos or BrettPhos . These bulky, electron-rich ligands prevent the C2-amine from binding to the Pd center.[1]
Temperature 100°C80°C .[1] Lower temperature preserves the catalyst lifespan.[1]
Base


.[1] Phosphate bases often stabilize Pd-precatalysts better in pyridine systems.[1]
Pre-catalyst


+ Ligand
or Pd-G3 precatalysts .

Senior Scientist Note: If the reaction is still sluggish, consider protecting the C2-amine (e.g., Acetyl or Boc) before coupling. However, with XPhos , this is often unnecessary.

Ticket #004: Selective Hydrolysis (Saponification)

User Issue: "I need the carboxylic acid at C3, but I want to keep the Chlorine at C6. My standard LiOH reflux yielded a mixture of products."

Diagnostic Analysis

At reflux (>80°C), hydroxide (


) is nucleophilic enough to attack the C6-position, displacing the chloride (

), resulting in the 6-hydroxy impurity.
Resolution Protocol

Temperature Control is Critical:

  • Solvent: THF:Water (3:1).[1]

  • Reagent: LiOH (1.1 eq).

  • Temperature: 0°C to 20°C (Room Temp) . Do NOT heat.

  • Time: Monitor by LCMS. The ester hydrolysis is kinetically favored over the

    
     at C6 at low temperatures.
    
  • Stop: Quench with 1M HCl to pH 4 as soon as the starting material is consumed.

References
  • Nucleophilic Arom

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry[1]

    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives[2]

    • Source: NIH / PubMed Central (2023)
    • URL:[Link]

  • Buchwald-Hartwig Coupling Optimiz

    • Title: Buchwald-Hartwig Cross Coupling Reaction[1]

    • Source: Organic Chemistry Portal[1][3]

    • URL:[Link]

  • Kinetic D

    • Title: Kinetics of Substitution of 2-Chloropyrimidine[1][4]

    • Source: Zenodo (Research Archive)
    • URL:[Link]

Sources

Technical Support Center: Removal of Palladium Catalyst Residues from Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate challenge of removing palladium catalyst residues from your valuable products. This guide is designed for researchers, scientists, and drug development professionals who frequently employ palladium-catalyzed reactions and require robust, reliable methods for purification. As your virtual Senior Application Scientist, I will provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your work.

The increasing reliance on powerful cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig in modern synthesis has made palladium a cornerstone of organic chemistry.[1][2] However, the very efficiency of these catalysts presents a downstream challenge: the removal of residual palladium to meet stringent purity requirements, particularly in the pharmaceutical industry where permissible daily exposure limits are tightly regulated.[3][4] This guide will equip you with the knowledge to navigate this critical purification step with confidence.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses the most frequent hurdles encountered during palladium removal, offering systematic approaches to diagnose and resolve them.

Problem 1: High Palladium Levels Persist After Filtration

Symptoms:

  • The filtrate remains colored (black, grey, or brownish).

  • Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive techniques shows palladium levels significantly above the target.[5]

Root Cause Analysis and Solutions:

This issue typically arises when palladium exists in a form that cannot be captured by simple filtration.

Possible Cause Underlying Science Troubleshooting Steps & Solutions
Fine Palladium Particles (Palladium Black) In many reactions, Pd(II) precursors are reduced to Pd(0), which can agglomerate into fine, colloidal particles known as "palladium black." These particles can be small enough to pass through standard filter media.[2]1. Optimize Filtration Media: Switch to a finer porosity filter, such as a 0.45 µm PTFE membrane filter.[6] 2. Utilize a Celite® Pad: A well-packed Celite® bed (1-2 cm thick) can effectively trap fine particles. Ensure the pad is pre-wetted with the solvent.[6][7] 3. Induce Agglomeration: Sometimes, adding a small amount of a non-polar solvent can cause the fine particles to precipitate, making them easier to filter.
Soluble Palladium Species Palladium can remain in solution as soluble complexes, often with phosphine ligands or the product itself.[1] This is especially true for drug-like molecules containing heteroatoms that can act as ligands.[1]1. Switch Purification Strategy: Filtration is ineffective for soluble palladium. Move to a method that targets dissolved species, such as scavengers or extraction.[6] 2. Precipitation: Attempt to precipitate the palladium by adding a suitable anti-solvent or a specific precipitating agent before filtration.
Product-Palladium Complexation Your product may form a stable, soluble complex with palladium, making it difficult to separate.[2]1. pH Adjustment: Altering the pH of the solution can sometimes disrupt the product-palladium complex, causing the palladium to precipitate. 2. Competitive Ligand Addition: Introduce a ligand with a higher affinity for palladium than your product to "scavenge" the metal.
Problem 2: Palladium Scavenger Exhibits Low Efficiency

Symptoms:

  • Post-scavenging analysis shows only a minor reduction in palladium levels.

  • The scavenger appears physically unchanged after treatment.

Root Cause Analysis and Solutions:

The effectiveness of a scavenger is highly dependent on the specific chemical environment.

Possible Cause Underlying Science Troubleshooting Steps & Solutions
Incorrect Scavenger Selection Scavengers have different affinities for various palladium oxidation states (Pd(0) vs. Pd(II)). Thiol-based scavengers, for example, are generally more effective for Pd(II).[6] The solvent system also plays a crucial role in scavenger performance.[1]1. Consider the Palladium State: If your reaction conditions favor Pd(0), a scavenger with an affinity for zerovalent palladium might be necessary. 2. Match Scavenger to Your System: Consult scavenger selection guides (many suppliers provide these) to match the scavenger to your solvent and the likely palladium species. 3. Conduct a Small-Scale Screen: Test a panel of different scavengers (e.g., thiol-based, amine-based, activated carbon) on a small aliquot of your reaction mixture to identify the most effective one.[6]
Insufficient Scavenger Loading or Contact Time The binding of palladium to a scavenger is a chemical reaction that requires sufficient stoichiometry and time to reach completion.1. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A common starting point is 5-10 equivalents relative to the palladium content.[8] 2. Extend Reaction Time: Allow the scavenger to stir with the solution for a longer period (e.g., 16-24 hours).[8] Gentle heating can sometimes accelerate the process, but should be tested cautiously to avoid product degradation.
Scavenger Deactivation Certain functional groups in the reaction mixture or impurities can react with and deactivate the scavenger.1. Pre-treat the Crude Mixture: If possible, perform a simple work-up (e.g., an aqueous wash) to remove reactive impurities before adding the scavenger. 2. Choose a More Robust Scavenger: Some scavengers are more resistant to deactivation. Consult technical literature or supplier information.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove palladium from my reaction?

There is no single "best" method; the optimal choice depends on several factors.[1] Consider the following:

  • Form of Palladium: Is it heterogeneous (e.g., Pd on carbon) or homogeneous (soluble)? For heterogeneous catalysts, filtration is the first step. For homogeneous catalysts, scavengers, extraction, or crystallization are necessary.

  • Solvent System: The polarity and nature of your solvent will influence the effectiveness of scavengers and extraction methods.

  • Nature of Your Product: The presence of functional groups that can chelate palladium can make removal more challenging.[1] The stability of your product to different conditions (e.g., pH changes, heating) is also a key consideration.

  • Scale of the Reaction: For large-scale processes, the cost and ease of handling of the removal agent are important factors. Activated carbon, for instance, is often more cost-effective for large-scale applications than highly functionalized silica scavengers.[1]

Below is a decision-making workflow to guide your selection process:

Decision workflow for selecting a palladium removal method.

Q2: How do I choose the right scavenger?

Choosing the right scavenger is critical for efficient palladium removal. Here is a comparative overview of common scavenger types:

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Functionalized Silica -SHPd(II)High efficiency and selectivity, good for a wide range of solvents.[1]Can be more expensive, potential for thiol leaching.
Amine-Functionalized Silica -NH2, -NR2Pd(II)Effective for certain palladium complexes.Can be less selective, may interact with acidic products.
Activated Carbon Carbon matrixPd(0), Pd(II)Cost-effective, good for decolorization and removing various impurities.[1][9]Can have lower selectivity, may adsorb the product leading to yield loss.[10]
Thiourea-Based Resins -C(=S)(NH2)2Pd(II)High affinity for palladium.[11]Can be expensive, potential for leaching of sulfur-containing impurities.
Trimercaptotriazine (TMT) Resins Triazine-thiolPd(II)Very high affinity and capacity for palladium.[12]Can be costly.

Experimental Protocol: Small-Scale Scavenger Screening

To empirically determine the best scavenger for your specific reaction, follow this protocol:

  • Sample Preparation: After your reaction is complete, take a representative sample of the crude reaction mixture (e.g., 1 mL).

  • Aliquoting: Dispense equal aliquots of the crude mixture into several small vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., thiol-silica, amine-silica, activated carbon) at a consistent weight percentage (e.g., 5-10 wt% relative to the crude product). Include a control vial with no scavenger.

  • Incubation: Stir all vials at room temperature for a set period (e.g., 4-24 hours).

  • Filtration and Analysis: Filter each sample to remove the scavenger and submit the filtrate for palladium analysis (e.g., by ICP-MS).

  • Evaluation: Compare the palladium levels in each sample to identify the most effective scavenger.

Q3: What are the acceptable limits for palladium residues?

The acceptable limit for palladium is highly dependent on the final application of the product.

  • For Pharmaceutical Applications: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is the key reference.[3] For oral administration, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[4] This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug. For example, for a drug with a 10 g daily dose, the palladium limit would be 10 ppm.

  • For Early-Stage Research and Biological Screening: While not strictly regulated, it is good practice to minimize palladium levels. Residual palladium can interfere with biological assays, leading to false positives or negatives.[13] A suggested upper limit for compounds used in biological testing is 100 ppm.[14]

Q4: How can I quantify the amount of residual palladium in my product?

Accurate quantification of palladium is essential to validate your purification process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and accuracy.[5] It is the preferred method for final product quality control.

  • Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying metal content.

  • Fluorimetric and Colorimetric Methods: These are emerging as faster, more user-friendly techniques for in-process monitoring of palladium removal efficiency.[2][11][15] They can provide semi-quantitative results quickly, helping to guide purification development without the turnaround time of ICP-MS.[2]

Below is a diagram illustrating the workflow for palladium quantification:

Palladium_Quantification_Workflow start Purified Product Sample in_process_check In-Process Check? start->in_process_check fluorimetric_assay Fluorimetric/ Colorimetric Assay in_process_check->fluorimetric_assay Yes final_qc Final Quality Control in_process_check->final_qc No semi_quant Semi-Quantitative Result fluorimetric_assay->semi_quant semi_quant->start Optimize Purification icp_ms ICP-MS Analysis final_qc->icp_ms quant_result Quantitative Result (ppm or ppb) icp_ms->quant_result decision Result Meets Specification? quant_result->decision pass Release Product decision->pass Yes fail Reprocess/ Re-purify decision->fail No fail->start

Workflow for palladium quantification.

By understanding the principles behind palladium removal and employing a systematic, evidence-based approach to troubleshooting, you can confidently and efficiently purify your products to meet the highest standards of quality and safety.

References

  • Method of removing palladium - US20050256327A1. (n.d.).
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Your trick to remove residual palladium. (2023, September 19). Reddit. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). The Royal Society of Chemistry. [Link]

  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022). MDPI. [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 78(15), 7585-7591. [Link]

  • Huang, J. P., Chen, X. X., Gu, S. X., & Chen, F. E. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd (II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939-941. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. [Link]

  • General literature on Metals Removal. (n.d.). WordPress. [https://gchod CHEMISTRY.files.wordpress.com/2016/01/general-literature-on-metals-removal.pdf]([Link] CHEMISTRY.files.wordpress.com/2016/01/general-literature-on-metals-removal.pdf)

  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 719-735. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... (n.d.). ResearchGate. [Link]

  • Welch, C. J., Albaneze-Walker, J., Co, B., & Welch, K. D. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 9(2), 198-203. [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2010). Johnson Matthey Technology Review, 54(4), 200-202. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

Sources

Validation & Comparative

Analytical methods for the characterization of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of Methyl 2-amino-6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, the purity and structural integrity of this compound (C₇H₇ClN₂O₂) are paramount.[1] A robust analytical strategy is not merely a quality control checkpoint but a foundational element of reproducible research and development. This guide provides a comparative analysis of essential analytical techniques, offering insights into the rationale behind method selection and presenting detailed protocols to ensure reliable characterization.

The Analytical Imperative: Why a Multi-Modal Approach is Critical

Characterizing a chemical intermediate like this compound requires a multi-faceted approach. No single technique can provide a complete picture. We must confirm the molecule's identity and structure while also quantifying its purity and identifying any process-related impurities.[2] The primary analytical challenges involve:

  • Structural Isomers: Differentiating the target molecule from potential isomers formed during synthesis.

  • Process Impurities: Detecting unreacted starting materials, by-products, and residual reagents.

  • Quantification: Accurately determining the purity or assay of the material.

This guide explores the roles of chromatography for separation and quantification, and spectroscopy for structural elucidation.

Part 1: Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the analyte of interest from other components in the mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Versatility

HPLC is exceptionally well-suited for the analysis of polar, non-volatile, or thermally labile compounds like this compound. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.

Why it Works: The presence of the amino and ester functional groups imparts polarity, making it ideal for Reverse-Phase (RP-HPLC) methods where a non-polar stationary phase (like C18) is used with a polar mobile phase. This setup allows for excellent separation of the main compound from less polar impurities. UV detection is highly effective due to the aromatic nature of the pyridine ring, which provides strong chromophores.

Alternative Approaches: For comprehensive impurity detection, especially for those lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) can be used in conjunction with UV.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution

GC offers superior separation efficiency for volatile and thermally stable compounds. However, the polar nature of this compound, specifically its primary amine group, makes it non-volatile and prone to interacting with the stationary phase, leading to poor peak shape and resolution.

The Derivatization Solution: To overcome this, a chemical derivatization step is mandatory. This process replaces the active hydrogen on the amino group with a nonpolar moiety, increasing volatility and thermal stability.

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective but are highly sensitive to moisture.[4]

  • Acylation/Esterification: Using reagents like methyl chloroformate (MCF) or ethyl chloroformate (ECF) is a robust alternative that converts the amino group into a carbamate.[4][5][6] This method is often faster and less moisture-sensitive than silylation.

The coupling of GC with a Mass Spectrometry (MS) detector provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[5]

Comparative Analysis: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and boiling point.
Sample Volatility Not required. Ideal for non-volatile compounds.Required. Sample must be volatile and thermally stable.
Derivatization Not typically required for this analyte.Mandatory. Required to volatilize the amino group.
Resolution Very good.Excellent, often superior to HPLC.
Primary Use Case Purity determination, quantification (assay).Impurity identification and profiling, trace analysis.
Advantages Simple sample preparation, direct analysis, robust.High separation efficiency, definitive identification with MS.
Disadvantages Lower resolution than GC, detector may not see all impurities.Complex sample preparation (derivatization), potential for analyte degradation at high temperatures.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, key expected signals would include:

  • ¹H NMR: Aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

  • ¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to chlorine being significantly affected), and the methyl carbon.

Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity between protons and carbons.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands:

  • N-H Stretching: Doublet peak around 3300-3500 cm⁻¹ for the primary amine.[8]

  • C=O Stretching: Strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.

  • C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[9][10]

  • C-Cl Stretching: Absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Part 3: Integrated Analytical Workflow & Logic

A logical workflow ensures that all aspects of the compound's characterization are addressed systematically. The choice of technique depends on the analytical question being asked.

Workflow for Complete Characterization

G cluster_0 Initial Screening & Identity cluster_1 Definitive Structural Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Final Report A New Batch of This compound B FTIR Spectroscopy A->B Functional Groups? C Mass Spectrometry (Direct Infusion) A->C Correct Mol. Weight? D NMR Spectroscopy (¹H, ¹³C, 2D) B->D Confirm Structure C->D Confirm Structure E RP-HPLC-UV D->E Quantify Purity F GC-MS (with Derivatization) D->F Identify Impurities G Certificate of Analysis (Identity, Purity, Impurity Profile) E->G F->G

Caption: Integrated workflow for the comprehensive characterization of this compound.

Decision Logic: HPLC vs. GC-MS

G start Analytical Goal? hplc Use RP-HPLC-UV start->hplc Quantitative Assay / Purity gcms_path gcms_path start->gcms_path Impurity ID / Trace Analysis gcms Use GC-MS deriv Perform Derivatization (e.g., with ECF/MCF) deriv->gcms gcms_path->deriv

Caption: Decision tree for selecting between HPLC and GC-MS based on the analytical objective.

Part 4: Detailed Experimental Protocols

The following protocols are robust starting points and should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Protocol 1: Purity Analysis by Reverse-Phase HPLC-UV
  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution. Further dilute as necessary.

Protocol 2: Impurity Identification by GC-MS with ECF Derivatization
  • Derivatization Procedure: [4][6] a. Dissolve ~1 mg of the sample in 1 mL of a Water/Methanol solution (1:1 v/v). b. Add 200 µL of pyridine followed by 100 µL of ethyl chloroformate (ECF). c. Sonicate the mixture for 1 minute to accelerate the reaction. d. Extract the derivatives with 500 µL of chloroform (containing 1% ECF). Vortex for 30 seconds. e. Carefully collect the bottom chloroform layer for GC-MS analysis.

  • System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode, injector temperature 280 °C.

  • Oven Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 10 min).[4]

  • MS Parameters:

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for observing exchangeable protons like those on the amino group.

  • ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The characterization of this compound is a clear example of the necessity of an orthogonal analytical approach. While HPLC-UV provides a robust and straightforward method for routine purity assessment and assay, GC-MS offers unparalleled capability for the separation and identification of volatile impurities, provided a suitable derivatization strategy is employed. Finally, NMR and FTIR spectroscopy serve as the definitive tools for structural verification. By integrating these techniques according to a logical workflow, researchers and drug developers can ensure the quality and consistency of this vital chemical intermediate, underpinning the success of their scientific endeavors.

References

  • ResearchGate. (2011). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available at: [Link]

  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • National Center for Biotechnology Information. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Available at: [Link]

  • PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Available at: [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

  • ResearchGate. (n.d.). 1.3.6. Quantitation of amino acids as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatives. Available at: [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-chloronicotinate. Available at: [Link]

  • Semantic Scholar. (2020). Analytical methods for amino acid determination in organisms. Available at: [Link]

  • Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Available at: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

  • MDPI. (n.d.). Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available at: [Link]

  • ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • ResearchGate. (2020). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Available at: [Link]

  • Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • National Center for Biotechnology Information. (2024). Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Scientific Center of the Russian Ministry of Defense. (2025). METHODS FOR THE DETERMINATION OF SAXITOXIN AND RICIN. LITERATURE REVIEW. Available at: [Link]

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Analytical Guide: Structural Validation of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of Methyl 2-amino-6-chloronicotinate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Challenge

This compound (CAS 36052-24-1) is a critical pharmacophore scaffold, frequently employed in the synthesis of SHP2 inhibitors and antibacterial agents.[1] In synthetic workflows, it is often generated via the amination of Methyl 2,6-dichloronicotinate.[1]

The Problem: This reaction is prone to regioisomerism.[1] Nucleophilic aromatic substitution (


) can occur at either the C2 or C6 position, yielding two distinct isomers:
  • Target: this compound (Therapeutic scaffold).[1]

  • Impurity: Methyl 6-amino-2-chloronicotinate (Common byproduct).[1]

This guide provides a definitive NMR analysis strategy to distinguish the target molecule from its regioisomer and des-amino precursors, utilizing solvent-specific effects and intramolecular hydrogen bonding dynamics.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, particularly for the exchangeable amino protons, the choice of solvent is not trivial.[1]

Recommended Solvent: DMSO-d [1]
  • Why: Chloroform-d (CDCl

    
    ) often results in broad, indistinguishable amino signals due to rapid proton exchange.[1] DMSO-d
    
    
    
    stabilizes the amino protons via hydrogen bonding, slowing exchange and yielding sharp, integrable singlets or doublets.[1]
  • Concentration: 10–15 mg in 0.6 mL DMSO-d

    
    .
    
  • Temperature: 298 K (25°C).[1]

Workflow Diagram

NMR_Workflow Sample Crude Product (Isomer Mixture) Prep Solvation in DMSO-d6 (Stabilizes NH2) Sample->Prep 10 mg Acquisition 1H NMR Acquisition (16 Scans, d1=2s) Prep->Acquisition Analysis Spectral Analysis (Focus: NH2 Shift) Acquisition->Analysis

Caption: Optimized analytical workflow for distinguishing aminonicotinate regioisomers.

1H NMR Analysis: The "Fingerprint" Region

The differentiation of the target molecule relies on the Deshielding Effect of Intramolecular Hydrogen Bonding .[1]

Theoretical vs. Observed Shifts (DMSO-d )
Proton (Assignment)Chemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H4 (Aromatic)8.15 – 8.25 Doublet (d)8.0 – 8.2Deshielded by adjacent Ester (C3).[1]
NH

(Amino)
7.60 – 7.80 Broad Singlet (br s)-Diagnostic Peak. Downfield shift due to H-bond with Ester C=O.[1]
H5 (Aromatic)6.65 – 6.75 Doublet (d)8.0 – 8.2Shielded by Amino (para) and Cl (ortho).[1]
OCH

(Methyl)
3.80 – 3.85 Singlet (s)-Characteristic ester methyl.[1]
Comparative Analysis: Target vs. Alternative (Regioisomer)

The most robust method to confirm you have the 2-amino isomer rather than the 6-amino isomer is the position of the NH


 peak.[1]
  • Target (2-amino): The NH

    
     group is at position 2, adjacent to the ester at position 3.[1] This proximity allows for an intramolecular hydrogen bond (NH 
    
    
    
    O=C).[1] This interaction pulls electron density from the proton, shifting it downfield (> 7.5 ppm) .[1]
  • Alternative (6-amino): The NH

    
     group is at position 6, far from the ester.[1] No intramolecular H-bond forms.[1] The signal appears upfield (< 7.0 ppm) , typical of a free aniline-like amine.[1]
    
Structural Logic Diagram

Isomer_Logic cluster_Target Target: this compound cluster_Alt Alternative: Methyl 6-amino-2-chloronicotinate T_Struct Structure: NH2 (Pos 2) -- Ester (Pos 3) T_Effect Effect: Intramolecular H-Bond T_Struct->T_Effect T_Shift Result: NH2 Shift > 7.5 ppm (Deshielded) T_Effect->T_Shift A_Struct Structure: NH2 (Pos 6) -- Ester (Pos 3) A_Effect Effect: Too distinct for H-Bond A_Struct->A_Effect A_Shift Result: NH2 Shift < 7.0 ppm (Shielded) A_Effect->A_Shift

Caption: Mechanistic basis for using NH2 chemical shift as the primary determinant of regioisomer identity.

13C NMR Analysis[2][3][4][5][6][7][8]

Carbon NMR confirms the skeleton but is less sensitive to the H-bonding environment than proton NMR.[1] However, it is essential for confirming the oxidation state of the carbons.[1]

Carbon (Assignment)Chemical Shift (

, ppm)
TypeNote
C=O (Ester)165.0 – 166.0 QuaternaryTypical conjugated ester.[1]
C2 (C-NH

)
158.0 – 160.0 QuaternaryHighly deshielded by N attachment.[1]
C6 (C-Cl)150.0 – 152.0 QuaternaryDeshielded by Cl (Inductive).[1]
C4 (CH)140.0 – 142.0 CHOrtho to ester.[1]
C5 (CH)108.0 – 110.0 CHShielded (Ortho to Cl, Para to NH

).[1]
C3 (C-COOMe)105.0 – 107.0 QuaternaryShielded by ortho-amino resonance.[1]
OCH

52.0 – 53.0 CH

Standard methoxy.[1]

Key Validation Check: Look for the significant chemical shift difference between C4 and C5 . In the 2,6-dichloronicotinate precursor, these carbons are closer in value.[1] The introduction of the amino group creates a strong electronic push-pull system, separating these signals by >30 ppm.[1]

Comparison Guide: Product vs. Precursor

When monitoring the reaction progress, use this quick-reference table to determine conversion.

FeaturePrecursor (Methyl 2,6-dichloronicotinate)Product (this compound)
Symmetry Asymmetric, but similar H4/H5 shifts.[1]Highly polarized asymmetry.[1]
Proton Count 2 Aromatic H, 3 Methyl H (Total 5H).[1]2 Aromatic H, 3 Methyl H, 2 Amino H (Total 7H).[1]
H4 Shift ~8.3 ppm~8.2 ppm (Minor change).[1]
H5 Shift ~7.6 ppm~6.7 ppm (Major upfield shift).
Appearance White crystalline solid.[1]Off-white to pale yellow solid.[1]

Interpretation: The most dramatic change indicating successful reaction is the ~0.9 ppm upfield shift of H5 .[1] This proton is para to the new amino group and feels the full force of the resonance donation.[1]

References

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link

    • Cited for: General principles of substituent effects on pyridine chemical shifts.
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Link[1]

    • O)
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]

    • Cited for: Mechanism of Nucleophilic Arom

      
      ) and regioselectivity in pyridine systems.[1]
      
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16037775, this compound. Link[1]

    • Cited for: Confirmation of chemical structure and physical properties.[1][2][3][4]

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A Comparative Guide to the Mass Spectrometry of Methyl 2-amino-6-chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Methyl 2-amino-6-chloronicotinate and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these molecules. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these derivatives, offering experimental insights and predictive data to guide your research.

Introduction to the Analyte: this compound

This compound is a substituted pyridine, a structural motif prevalent in many pharmaceutical agents. Its analysis by mass spectrometry is influenced by the interplay of its three key functional groups: the basic 2-amino group, the electron-withdrawing 6-chloro substituent, and the methyl nicotinate core. Understanding how each of these components behaves in the mass spectrometer is crucial for interpreting spectra and developing robust analytical methods.

Section 1: Ionization Techniques - A Comparative Analysis

The choice of ionization source is a critical first step in the mass spectrometric analysis of any small molecule. For this compound derivatives, the selection primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound Derivatives
Principle Soft ionization technique that generates ions from solution.Gas-phase ionization technique that uses a corona discharge.ESI is generally preferred due to the presence of the basic amino group, which is readily protonated in solution.
Analyte Polarity Ideal for polar and ionizable compounds.Suitable for a wider range of polarities, including less polar compounds.The target molecule is moderately polar, making it suitable for both, but ESI is often more sensitive for such compounds.
Adduct Formation Prone to forming adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+).Less prone to adduct formation, often yielding a cleaner spectrum of the protonated molecule [M+H]+.While ESI may produce adducts, careful control of mobile phase additives can minimize this. The primary ion observed is expected to be [M+H]+.
Thermal Stability Gentle technique, suitable for thermally labile compounds.Requires the analyte to be thermally stable due to the heated nebulizer.This compound derivatives are generally stable enough for APCI.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to matrix effects compared to ESI.For complex matrices (e.g., plasma, tissue extracts), APCI might offer an advantage in terms of robustness.

Expert Insight: For initial characterization and high sensitivity, ESI in positive ion mode is the recommended starting point for this compound derivatives. The basic nitrogen of the pyridine ring and the 2-amino group are readily protonated, leading to a strong [M+H]+ signal. However, if working with complex biological matrices or if in-source fragmentation is desired, APCI can be a valuable alternative.

Section 2: Predicting Fragmentation Pathways

Understanding the fragmentation patterns of your molecule is key to its structural confirmation and the development of quantitative methods like Multiple Reaction Monitoring (MRM). While no direct experimental spectrum for this compound is readily available in public databases, we can predict its fragmentation based on the established behavior of its constituent parts.

The primary fragmentation events in Collision-Induced Dissociation (CID) are expected to occur at the most labile bonds, often influenced by the site of protonation.[1][2] For our target molecule, protonation is most likely to occur on the pyridine nitrogen or the exocyclic amino group.

Predicted Fragmentation of this compound ([M+H]+)
Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment (m/z)Rationale
187.0/189.0 (Cl isotopes)[M+H - •CH3]+•CH3 (15 Da)172.0/174.0Loss of the methyl radical from the ester group.
187.0/189.0 (Cl isotopes)[M+H - CH3OH]+CH3OH (32 Da)155.0/157.0Loss of methanol from the ester group.
187.0/189.0 (Cl isotopes)[M+H - CO]+CO (28 Da)159.0/161.0Loss of carbon monoxide from the pyridine ring.
187.0/189.0 (Cl isotopes)[M+H - Cl]+Cl (35/37 Da)152.0Loss of the chlorine atom.
155.0/157.0[M+H - CH3OH - CO]+CO (28 Da)127.0/129.0Subsequent loss of carbon monoxide from the [M+H - CH3OH]+ fragment.

Note: The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the 37Cl isotope being approximately one-third the intensity of the 35Cl isotope.[3]

Section 3: Experimental Protocols

Sample Preparation for LC-MS Analysis

A robust and reproducible sample preparation protocol is essential for accurate and reliable LC-MS analysis.[4]

Objective: To extract this compound derivatives from a biological matrix (e.g., plasma) and prepare a clean sample for LC-MS injection.

Protocol: Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortexing and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures and precipitates proteins while being a good solvent for many small molecules. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Liquid Chromatography Method

A well-developed LC method is critical for separating the analyte from matrix components and potential isomers.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Causality: The C18 stationary phase provides good retention for moderately polar compounds. The gradient elution allows for the efficient separation of the analyte from both more polar and less polar interferences. Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ESI mode.

Mass Spectrometry Method
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis). For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

MRM Transitions for Quantification (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound187.0155.0
Internal Standard(Specific to chosen IS)(Specific to chosen IS)

Section 4: Visualizing Workflows and Pathways

Predicted Fragmentation Pathway

fragmentation_pathway M [M+H]+ m/z 187.0/189.0 F1 [M+H - •CH3]+ m/z 172.0/174.0 M->F1 - •CH3 F2 [M+H - CH3OH]+ m/z 155.0/157.0 M->F2 - CH3OH F3 [M+H - CO]+ m/z 159.0/161.0 M->F3 - CO F4 [M+H - Cl]+ m/z 152.0 M->F4 - Cl F5 [M+H - CH3OH - CO]+ m/z 127.0/129.0 F2->F5 - CO

Caption: Predicted CID fragmentation of this compound.

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 P5 Reconstitution P4->P5 A1 LC Separation (C18) P5->A1 A2 ESI+ Ionization A1->A2 A3 MS Detection (MRM) A2->A3 D1 Integration & Calibration A3->D1 D2 Quantification D1->D2

Caption: LC-MS/MS workflow for quantitative analysis.

Conclusion

The mass spectrometric analysis of this compound derivatives is a powerful tool for their characterization and quantification. By leveraging the principles of ESI and predictable fragmentation pathways, researchers can develop robust and sensitive LC-MS/MS methods. This guide provides a comprehensive framework for initiating such analyses, from the selection of ionization techniques to the development of detailed experimental protocols. As with any analytical endeavor, method validation is a critical final step to ensure the accuracy and reliability of the data generated.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl nicotinate. NIST Chemistry WebBook. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Wells, D. A. (2011). High Throughput Bioanalytical Sample Preparation: Methods and Automation Strategies. Elsevier. [Link]

  • PubChem. (n.d.). Methyl nicotinate. [Link]

  • PubChem. (n.d.). Methyl 6-aminonicotinate. [Link]

  • PubChem. (n.d.). 2-Amino-6-chloropyridine. [Link]

Sources

Comparative Reactivity Guide: Methyl 2-amino-6-chloronicotinate vs. Methyl 2-amino-6-bromonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cost vs. Catalytic Efficiency" Trade-off

In the synthesis of kinase inhibitors and bicyclic heterocycles (specifically 1,8-naphthyridines), the choice between Methyl 2-amino-6-chloronicotinate (Cl-Analog) and Methyl 2-amino-6-bromonicotinate (Br-Analog) is rarely arbitrary. It represents a strategic decision between atom economy/cost and catalytic turnover .[1]

  • The Br-Analog is the superior candidate for mild, rapid Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to a weaker C-X bond, facilitating oxidative addition.

  • The Cl-Analog is the industry standard for scale-up. While it requires specialized electron-rich ligands (e.g., Buchwald phosphines) to activate the C-Cl bond, its lower molecular weight and significantly lower cost make it preferred for early-stage scaffold construction where harsh conditions are tolerable.

Chemical Profile & Physical Properties[2][3][4]

The halogen substituent significantly influences the electronic environment of the pyridine ring and the physical handling of the material.

FeatureThis compoundMethyl 2-amino-6-bromonicotinateImpact on Protocol
CAS 89937-77-9 (Generic Ref)1227048-73-8Sourcing specificity.[1]
MW 186.59 g/mol 231.05 g/mol Cl-Analog offers better atom economy (mass efficiency).[1]
C-X Bond Energy ~339 kJ/mol (Stronger)~276 kJ/mol (Weaker)Br-Analog undergoes oxidative addition 10²–10³ times faster.[1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl-Analog creates a more electron-deficient ring, slightly favoring

attack.[1]
Solubility Moderate in MeOH, DCMLower in MeOH, DCMBr-Analog may require higher solvent volumes or polar aprotic co-solvents (DMF/DMA).[1]

Comparative Workflow I: Palladium-Catalyzed Cross-Coupling

This is the primary differentiator. The pyridine nitrogen renders the ring electron-deficient, making the C-X bond less electron-rich than in phenyl systems. However, the oxidative addition step remains rate-determining for the Cl-analog.

Mechanistic Insight

The reaction initiates with the oxidative addition of the Pd(0) species into the C-Halogen bond.

  • Br-Analog: Facile addition with standard ligands (

    
    ).[1]
    
  • Cl-Analog: High energy barrier.[1] Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to increase the electron density on Palladium, forcing the insertion into the stronger C-Cl bond.

Visualization: Catalytic Energy Landscape

The following diagram illustrates the kinetic advantage of the Br-analog in the oxidative addition step.

Pd_Cycle cluster_pathways Oxidative Addition Barrier Pd0 Pd(0) Active Species Br_Path Br-Analog (Low Barrier) Fast Insertion Pd0->Br_Path  k_obs (Fast) Cl_Path Cl-Analog (High Barrier) Slow Insertion Pd0->Cl_Path  k_obs (Slow) PdII Pd(II)-Ar-X Intermediate Br_Path->PdII Cl_Path->PdII Requires Special Ligands TransMet Transmetallation (Boronic Acid) PdII->TransMet Prod Coupled Product (Biaryl) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Comparative catalytic cycle showing the kinetic bottleneck (Oxidative Addition) for the Cl-analog.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: C6-Arylation with Phenylboronic Acid.

ParameterProtocol A: Br-Analog (Standard) Protocol B: Cl-Analog (Optimized)
Catalyst

(5 mol%)

(2 mol%)
Ligand None (PPh3 intrinsic)XPhos or SPhos (4 mol%)
Base

(2.0 equiv)

(3.0 equiv)
Solvent DME/Water (2:[1]1)1,4-Dioxane/Water (4:[1]1)
Temperature 80 °C100–110 °C
Time 2–4 Hours12–24 Hours
Yield (Typ.) 85–95%70–85%

Application Note: If using the Cl-analog, degassing is critical . Oxygen poisons the electron-rich phosphine ligands required to activate the chloride.

Comparative Workflow II: Nucleophilic Aromatic Substitution ( )

Contrary to coupling, the Cl-analog is often the pragmatic choice here.

Mechanistic Insight

In


 on pyridines, the rate-determining step is usually the nucleophilic attack forming the Meisenheimer complex.
  • Electronegativity (Inductive Effect): Cl (3.[1]16) > Br (2.96). The stronger inductive pull of Chlorine makes the C6 carbon more positive, accelerating the initial attack.

  • Leaving Group Ability: Br > Cl. However, since bond breaking is not rate-determining for activated pyridines, the superior leaving group ability of Br provides minimal advantage.

Result: The Cl-analog often reacts at comparable rates to the Br-analog in


 displacements with amines, making it the cost-effective winner.
Experimental Protocol: C6-Amination

Reaction: Displacement of Halogen with Morpholine.[1]

  • Substrate: 1.0 equiv this compound.

  • Nucleophile: 1.2 equiv Morpholine.[1]

  • Base: 2.0 equiv DIPEA (Hünig's Base).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Conditions: Heat to 120 °C for 6 hours.

    • Note: The Br-analog allows this reaction at 100 °C but rarely justifies the cost difference unless the substrate is thermally sensitive.

Downstream Utility: Cyclization to 1,8-Naphthyridines

Both analogs serve as precursors for 1,8-naphthyridines (privileged scaffolds in drug discovery). The halogen is retained in the final scaffold, allowing for "Late-Stage Diversification."

Reaction: Condensation with Ethyl Acetoacetate (Friedländer-type).

Cyclization Start Methyl 2-amino-6-halo-nicotinate (X = Cl or Br) Intermediate Schiff Base / Enamine Intermediate Start->Intermediate  Condensation   Reagent + Ethyl Acetoacetate (Base Catalyzed) Cyclized 7-Halo-2-methyl-1,8-naphthyridin-4-ol Intermediate->Cyclized  Cyclization (-ROH)   Diversification Late-Stage Coupling (Suzuki/Sonogashira at C7) Cyclized->Diversification  Pd-Catalysis  

Figure 2: Synthesis pathway to 1,8-naphthyridines. The choice of X (Cl/Br) dictates the ease of the final 'Diversification' step.

Strategic Advice:

  • Use Cl-Analog if the final drug target requires a Chlorine at position 7 (common for metabolic stability).

  • Use Br-Analog if you intend to perform a Suzuki coupling after building the naphthyridine ring. The bicyclic system is electron-rich, making oxidative addition even harder; starting with the Bromide is crucial here to avoid catalyst failure.

Decision Matrix

Use this logic gate to select the correct starting material for your campaign.

ScenarioRecommended AnalogRationale
High-Throughput Screening (HTS) Br-Analog Reliability is priority. Mild conditions ensure success across diverse substrates.[1]
Process Scale-Up (>100g) Cl-Analog Cost savings are massive.[1] Optimization of catalyst (e.g., Pd-132) justifies the effort.
Substrate is Thermally Unstable Br-Analog Allows coupling at 60–80 °C vs. 100 °C+ for Chloride.[1]
Reaction is

(Amine displacement)
Cl-Analog Comparable reactivity; Chlorine is cheaper.[1]
Post-Cyclization Coupling Planned Br-Analog Essential. Coupling on the final bicyclic scaffold is difficult with Chlorides.

References

  • Bond Dissociation Energies & Reactivity

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Note: Establishes the fundamental order of reactivity (I > Br > Cl)
  • Ligand Effects in Pyridine Couplings

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Note: Details the necessity of ligands like XPhos/RuPhos for activ
  • Synthesis of 1,8-Naphthyridines

    • Sakai, N., et al. (2012).[2] A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives. Organic Letters, 14(3), 836-839.[2] Link

    • Note: Demonstrates the utility of 2-aminopyridine derivatives in condens
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. Link

    • Note: The foundational text explaining why electronegativity (Cl) can aid despite poorer leaving group ability.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1] However, the coupling of electron-rich and sterically demanding heteroaryl chlorides, such as Methyl 2-amino-6-chloronicotinate, presents significant challenges that push standard catalytic systems to their limits. This guide provides an in-depth comparison of various palladium catalyst systems for this specific transformation. We will delve into the mechanistic nuances, compare the efficacy of different ligand classes—from traditional phosphines to advanced Buchwald-type ligands and N-Heterocyclic Carbenes (NHCs)—and provide field-proven insights to guide catalyst selection. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this challenging yet crucial synthetic step.

The Challenge: Coupling an Electron-Rich Heteroaryl Chloride

This compound is a valuable building block, but its structure poses a two-fold challenge for the standard Suzuki-Miyaura catalytic cycle.

  • The Substrate: The pyridine ring contains a strongly electron-donating amino group (-NH2) and a moderately deactivating ester group. The coupling site is a relatively unreactive C-Cl bond.

  • Catalytic Hurdles:

    • Slow Oxidative Addition: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. Furthermore, the electron-rich nature of the aminopyridine ring can make the crucial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, sluggish.[2]

    • Catalyst Inhibition: The basic nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting the catalyst and preventing it from participating in the desired catalytic cycle.[3]

Overcoming these hurdles requires a catalyst system that is not only highly active but also robust enough to resist inhibition by the substrate itself. The choice of ligand coordinated to the palladium center is therefore paramount.

The Catalytic Cycle: A Framework for Understanding Efficacy

The efficacy of a palladium catalyst is determined by its ability to efficiently navigate the three key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in modulating the electronic and steric properties of the palladium center to enhance the rates of these steps.[4]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Rate-limiting for Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand dictates the success of coupling challenging substrates. We will compare three major classes of palladium catalysts.

First-Generation Catalysts: The Limitations of Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable, and inexpensive catalyst. However, for a substrate like this compound, it often proves inadequate.

  • Mechanism of Failure: Triphenylphosphine (PPh₃) is not sufficiently electron-donating to promote the difficult oxidative addition of the C-Cl bond. The relatively small steric profile can also lead to the formation of inactive, coordinatively saturated palladium species. For electron-rich heteroaryl chlorides, reactions with Pd(PPh₃)₄ typically result in low to no conversion, or require harsh conditions and high catalyst loadings.

Second-Generation Catalysts: Buchwald Biaryl Phosphine Ligands

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[4] Ligands like SPhos , XPhos , and RuPhos are designed to accelerate the key steps in the catalytic cycle.

  • Causality of Success:

    • Enhanced Oxidative Addition: The immense steric bulk of these ligands promotes the formation of a highly reactive, monoligated L₁Pd(0) species, which readily undergoes oxidative addition.[4][5]

    • Accelerated Reductive Elimination: The steric strain also facilitates the final reductive elimination step, quickly turning over the catalyst.[4]

    • Catalyst Stability: The ligands' structure can prevent catalyst decomposition pathways like palladacycle formation.[4]

For the coupling of aminopyridines, catalysts based on these ligands have shown exceptional activity and are often the first choice for challenging substrates.[3]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic Carbenes (NHCs) are a class of ligands that form exceptionally strong bonds with palladium.[6] This strong σ-donation makes the palladium center highly electron-rich and nucleophilic, significantly enhancing its reactivity.

  • Causality of Success:

    • High Activity: The strong electron-donating nature of NHCs makes the palladium center highly active for the oxidative addition of aryl chlorides.[6][7]

    • Thermal Stability: The robust Pd-NHC bond leads to highly stable catalysts that can withstand higher reaction temperatures without decomposition, which is often necessary for activating C-Cl bonds.

    • Precatalyst Advantages: Commercially available precatalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, offering excellent convenience and reproducibility.

Performance Data & Catalyst Selection

While direct comparative data for this compound is scarce, we can extrapolate from closely related systems described in the literature. A study on the regioselective Suzuki coupling of the analogous 2,6-dichloronicotinamide provides a strong starting point.[8]

Catalyst SystemLigand TypeTypical ConditionsReported Yield (Analogous Substrate)Key Advantages
Pd(PPh₃)₄ TriarylphosphineToluene/EtOH, Na₂CO₃, 100 °C<10%Low cost, readily available.
Pd₂(dba)₃ / SPhos Buchwald BiarylDioxane/H₂O, K₃PO₄, 100 °C>90%High activity for Ar-Cl, broad scope.[3][4]
XPhos Pd G3 Buchwald (Precatalyst)t-BuOH/H₂O, K₃PO₄, 80 °C>95%Air/moisture stable, highly active.[4]
PEPPSI-IPr NHC (Precatalyst)Dioxane, K₂CO₃, 100 °C>90%High thermal stability, robust.[7]
PXPd2 Phosphine (Precatalyst)Methanol, K₂CO₃, 80 °C98%Excellent regioselectivity, air-stable.[8]

Recommendation: For the Suzuki coupling of this compound, starting with a third-generation Buchwald precatalyst like XPhos Pd G3 is highly recommended due to its proven efficacy with challenging aminopyridine chlorides.[3] The PXPd2 catalyst is also an excellent choice, having demonstrated near-quantitative yield and high regioselectivity on a very similar amide substrate.[8]

Experimental Protocol: Suzuki Coupling with XPhos Pd G3

This protocol is a self-validating system designed for high success rates based on established methodologies for challenging heteroaryl chloride couplings.

Experimental_Workflow Start Start: Reagent Preparation Vessel To a dry reaction vessel, add: - this compound (1.0 eq) - Arylboronic Acid (1.5 eq) - K₃PO₄ (3.0 eq) - XPhos Pd G3 (2 mol%) Start->Vessel Atmosphere Seal vessel. Evacuate and backfill with Argon or Nitrogen (3x cycles). Vessel->Atmosphere Solvent Add degassed solvent (e.g., t-BuOH/H₂O 10:1). Atmosphere->Solvent Reaction Heat reaction to 80-100 °C. Monitor by TLC or LC-MS. Solvent->Reaction Workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Reaction->Workup Purify Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. Workup->Purify End End: Characterize Product Purify->End

Caption: Recommended workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[9]

  • Solvent Addition: Through the septum, add the appropriate volume of degassed solvent (e.g., tert-butanol/water mixture) via syringe. Degassing the solvent (by sparging with argon for 20-30 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. While first-generation catalysts like Pd(PPh₃)₄ are generally ineffective, modern catalytic systems leveraging bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbene (NHC) ligands provide excellent yields.[3][4] The use of air- and moisture-stable precatalysts such as XPhos Pd G3 or PXPd2 simplifies experimental setup and enhances reproducibility, making them the recommended starting point for any optimization efforts.[8] By understanding the mechanistic demands of the substrate and selecting a suitably advanced catalyst system, researchers can reliably access this valuable class of chemical building blocks.

References

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).[Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.[Link]

  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.[Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit.[Link]

Sources

Structure-activity relationship (SAR) studies of Methyl 2-amino-6-chloronicotinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-6-chloronicotinate (CAS: 849805-25-0) as a privileged scaffold in medicinal chemistry. It focuses on its divergence into two primary bioactive classes: Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) and 1,8-Naphthyridines (Antimicrobial/Antitumor agents).[1]

Executive Summary: The Scaffold Advantage

This compound is not merely a reagent; it is a bifunctional pharmacophore precursor . Its value lies in its orthogonal reactivity:

  • The C-6 Chlorine Handle: A site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing for the introduction of solubility-enhancing amines or lipophilic aryl groups ("Warheads").[1]

  • The C-2/C-3 Binucleophile Core: The adjacent amino and methyl ester groups facilitate cyclocondensation reactions to form fused bicyclic heterocycles.

This guide compares the Structure-Activity Relationship (SAR) profiles of derivatives synthesized from this scaffold, specifically targeting PIM-1 Kinase Inhibition (Cancer) and Anti-Tubercular Activity (Infectious Disease).

Visualizing the Chemical Space

The following diagram maps the divergent synthetic pathways and the biological consequences of modifications at specific positions on the scaffold.

SAR_Map Scaffold This compound (Core Scaffold) Path_A Cyclization w/ Urea/Formamide (Formation of Pyrido[2,3-d]pyrimidines) Scaffold->Path_A Path A Path_B Friedlander Condensation (Formation of 1,8-Naphthyridines) Scaffold->Path_B Path B Mod_C6 C-6 Substitution (S_NAr) (e.g., Morpholine, Piperazine) Scaffold->Mod_C6 Pre-modification Result_A Kinase Inhibition (EGFR, PIM-1) IC50: < 20 nM Path_A->Result_A Result_B Antimicrobial/Antitumor (DNA Intercalation) MIC: ~6.25 µg/mL Path_B->Result_B Result_C6 Improved Solubility & ADMET Profile Mod_C6->Result_C6

Figure 1: Divergent synthetic pathways from this compound leading to distinct therapeutic classes.

Comparative Analysis: Performance & Data

A. The Kinase Inhibitor Route (Pyrido[2,3-d]pyrimidines)

Derivatives formed by cyclizing the C-2 amino and C-3 ester groups are potent ATP-competitive inhibitors. Recent studies highlight their efficacy against PIM-1 kinase , a driver of cell survival in leukemia and prostate cancer.

Mechanism: The fused pyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds within the kinase hinge region.[1] The substituent at C-6 (replacing the chlorine) projects into the solvent-accessible region, modulating solubility.

Performance Data (PIM-1 Inhibition): Comparison of a lead derivative (Compound 4) against the standard Staurosporine.

Compound IDCore StructureC-6 SubstituentTargetIC50 (nM)Selectivity Note
Derivative 4 Pyrido[2,3-d]pyrimidine4-chlorophenyl*PIM-111.4 High selectivity for PIM-1 over PIM-2
Derivative 10 Pyrido[2,3-d]pyrimidineThio-amide var.PIM-117.2Lower solubility
Staurosporine IndolocarbazoleN/APan-Kinase16.7Low (Broad spectrum toxicity)

Data Source: Derived from recent SAR studies on pyridopyrimidine scaffolds [1]. *Note: In specific libraries, the C-6 Cl is often replaced by aryl groups via Suzuki coupling to optimize the hydrophobic fit.

B. The Antimicrobial Route (1,8-Naphthyridines)

Reacting the scaffold with carbonyl compounds (Friedlander reaction) yields 1,8-naphthyridines.[1] These mimic quinolones (like Ciprofloxacin) but often exhibit distinct binding modes, effective against resistant strains.[1]

Performance Data (Anti-Tubercular Activity): Comparison against Mycobacterium tuberculosis H37Rv.

Compound IDClassMIC (µg/mL)Cytotoxicity (CC50)SI (Selectivity Index)
ANA-12 1,8-Naphthyridine6.25 > 200 µM> 30
Ciprofloxacin Fluoroquinolone0.12 - 2.0HighHigh
Parent Scaffold Nicotinate Ester> 50LowN/A (Inactive)

Key Insight: While less potent than Ciprofloxacin, the naphthyridine derivatives show a unique resistance profile and lower cytotoxicity against human HEK cells compared to earlier generation intercalators [2].[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Synthesis (C-6 Substitution & Cyclization)

Objective: Synthesize a bioactive pyrido[2,3-d]pyrimidine derivative.

  • SNAr Displacement (The "Warhead" Installation):

    • Reagents: this compound (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).[1]

    • Solvent: DMF.

    • Conditions: Heat at 80°C for 4 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of the starting material (Rf ~0.[1]6) and appearance of a polar spot (Rf ~0.3).[1]

    • Why: Installing the amine before cyclization prevents side reactions with the ester.

  • Cyclization (The Core Formation):

    • Reagents: Intermediate from Step 1 (1.0 eq), Formamide (excess).

    • Conditions: Reflux at 160°C for 6-8 hours.

    • Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.[1]

    • Yield: Typically 65-75%.

Protocol B: PIM-1 Kinase Assay (Biological Validation)

Objective: Determine IC50 of the synthesized derivative.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).[1]

  • Reaction Assembly:

    • 10 µL PIM-1 Kinase (human recombinant, 5 ng/well).[1]

    • 5 µL Test Compound.[1]

    • 10 µL ATP/Substrate mix (10 µM ATP, S6 peptide substrate).[1]

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Luciferase-based detection reagent (e.g., ADP-Glo). Read Luminescence.

  • Calculation: Plot RLU vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Mechanistic Visualization: PIM-1 Inhibition

The following diagram illustrates the mechanism of action for the kinase inhibitor derivatives derived from this scaffold.

PIM1_Mechanism Inhibitor Pyrido[2,3-d]pyrimidine (Derivative) ATP_Site ATP Binding Pocket (PIM-1 Kinase) Inhibitor->ATP_Site Competitive Binding (H-bonds w/ Glu121/Val126) Complex Inhibitor-Kinase Complex (Stable) ATP_Site->Complex Kd < 10 nM Downstream Blockade of BAD Phosphorylation (Pro-Apoptotic Signal) Complex->Downstream Inhibits Catalysis Outcome Tumor Cell Apoptosis (G1 Phase Arrest) Downstream->Outcome Therapeutic Effect

Figure 2: Mechanism of Action for Pyrido[2,3-d]pyrimidine derivatives in cancer therapy.[1]

Expert Commentary & Conclusion

The This compound scaffold offers a distinct advantage over non-chlorinated analogues (e.g., methyl 2-aminonicotinate) due to the C-6 chlorine atom.

  • Without Cl: You are limited to modifying the pyridine ring via electrophilic substitution (which is difficult on electron-deficient rings).

  • With Cl: You have immediate access to SNAr chemistry, allowing for the rapid generation of diverse libraries (SAR exploration) at the late stage of synthesis.[1]

Recommendation: For researchers targeting kinase inhibition, prioritize the Path A (Cyclization) route.[1] For those targeting antimicrobial resistance, Path B (Friedlander) yields more promising candidates with lower eukaryotic toxicity.[1]

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: RSC Advances / PubMed Central.[1] URL:[Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Source: RSC Advances / PubMed Central.[1] URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR(L858R/T790M) inhibitors. Source: PubMed.[1] URL:[Link]

  • This compound: Substance Information. Source: PubChem.[1] URL:[Link][1]

Sources

Kinetic Studies & Comparative Reactivity: Methyl 2-amino-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Involving Methyl 2-amino-6-chloronicotinate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Dual-Handle" Scaffold

This compound (CAS 849805-25-0) represents a critical bifurcation point in heterocyclic synthesis.[1][2] Unlike simple pyridine esters, this molecule possesses two distinct "kinetic handles":

  • The 2-Amino/3-Ester Motif: A rapid cyclization domain for constructing fused ring systems (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines).[1][2]

  • The 6-Chloro Substituent: A latent electrophilic site for Nucleophilic Aromatic Substitution (SNAr), which exhibits distinct kinetic retardation compared to non-amino analogues due to electronic donation.[1][2]

This guide objectively compares the kinetic performance of this scaffold against its closest structural alternatives, providing experimental protocols to validate reactivity differences.[2]

Comparative Analysis: Product vs. Alternatives

The following table contrasts this compound with its two primary alternatives: Methyl 6-chloronicotinate (lacks the amino donor) and Methyl 2-aminonicotinate (lacks the halogen handle).

FeatureThis compound (Target)Methyl 6-chloronicotinate (Alternative A)Methyl 2-aminonicotinate (Alternative B)[1][2]
Primary Utility Bifunctional scaffold (Cyclization + SNAr)SNAr ElectrophileCyclization Scaffold
C-6 Reactivity (SNAr) Moderate/Low: The 2-NH₂ group is an Electron Donating Group (EDG), raising the LUMO energy and slowing nucleophilic attack at C-6.[1]High: Lacks the deactivating amino group; C-6 is highly electrophilic.[1][2]Null: No leaving group at C-6.
Cyclization Kinetics Fast: The 2-NH₂ and 3-COOMe are pre-organized for condensation with ureas, guanidines, or active methylenes.Impossible: Lacks the 2-NH₂ required for annulation.[1][2]Fast: Similar cyclization rates to the target, but yields a non-functionalized core.[1][2]
Solubility Moderate (Polar aprotic solvents preferred).[1][2]High (Organic soluble).[1][2]Moderate.
Key Application Synthesis of complex kinase inhibitors (e.g., PIM-1, EGFR) requiring a C-6 functionalization handle.[1]Simple pyridine functionalization.[1][2][3][4]Basic fused-ring synthesis without late-stage diversification.[1][2]

Deep Dive: Kinetic Profiles & Mechanisms

Pathway A: Cyclization Kinetics (The Dominant Pathway)

The most kinetically favorable reaction for this compound is the formation of fused bicyclic systems.[1][2] The reaction with formamide or urea to form pyrido[2,3-d]pyrimidines follows pseudo-first-order kinetics when the electrophile is in excess.[1][2]

  • Mechanism: Nucleophilic attack of the exocyclic amine (urea/formamide) on the ester carbonyl (k₁), followed by intramolecular dehydration (k₂).

  • Rate Determinant: The initial amide formation is typically rate-limiting.[1][2] The presence of the 6-Cl atom has a negligible inductive effect on the 3-ester carbonyl, making cyclization rates comparable to Methyl 2-aminonicotinate.[1]

Pathway B: SNAr Reactivity at C-6 (The "Deactivated" Site)

Researchers often overestimate the reactivity of the C-6 chlorine.[1]

  • Electronic Effect: The 2-amino group donates electron density into the pyridine ring via resonance (+M effect).[1][2] This increases the electron density at C-6 and destabilizes the Meisenheimer intermediate required for SNAr.[1][2]

  • Kinetic Consequence: To achieve substitution at C-6 with amines or alkoxides, significantly higher temperatures (>100°C) or stronger bases are required compared to Methyl 6-chloronicotinate.[1][2]

  • Strategic Implication: Perform cyclization first. The resulting fused ring system (e.g., a pyridopyrimidine) is more electron-deficient than the pyridine monomer, thereby "reactivating" the C-6 chlorine for subsequent substitution.

Visualization: Reaction Pathways

The following diagram illustrates the divergent kinetic pathways and the strategic "Cyclize-then-Substitute" approach.

ReactionPathways Start Methyl 2-amino- 6-chloronicotinate Cyclization Cyclization (Urea/Formamide) Start->Cyclization Fast (k1) Delta H < 0 SnAr Direct SnAr (Nucleophile R-NH2) Start->SnAr Slow (k2) High Ea (Deactivated) FusedRing Pyrido[2,3-d]pyrimidine (6-Cl intact) Cyclization->FusedRing - H2O / MeOH LateStage Late-Stage SnAr (Activated Core) FusedRing->LateStage Re-activated Cl Fast Substitution Substituted 6-Amino-substituted Pyridine SnAr->Substituted Requires >100°C

Caption: Kinetic bifurcation. Pathway A (Cyclization) is kinetically favored.[1][2] Pathway B (Direct SnAr) is hindered by the amino group's electronic donation, suggesting a "Cyclize-First" strategy.

Experimental Protocols

Protocol 1: Kinetic Monitoring of Cyclization (HPLC)

Objective: Determine the rate of formation of 6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one from this compound and formamide.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Formamide (Excess, solvent/reactant)

  • Ammonium acetate (Catalyst, 0.1 eq)

Workflow:

  • Preparation: Dissolve 100 mg of this compound in 2 mL of formamide in a reaction vial. Add ammonium acetate.[1][2]

  • Incubation: Heat the mixture to 140°C in a temperature-controlled block.

  • Sampling: At t = 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dilute the aliquot into 950 µL of cold Acetonitrile/Water (50:50) to freeze the reaction.[1][2]

  • Analysis: Inject 10 µL into an HPLC (C18 column, Gradient 10-90% ACN in water + 0.1% TFA). Monitor disappearance of Starting Material (RT ~ 4.5 min) and appearance of Product (RT ~ 3.8 min).

  • Calculation: Plot ln([SM]₀/[SM]ₜ) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).[1][2]
    
Protocol 2: Competitive Reactivity Assay (SNAr)

Objective: Quantify the deactivating effect of the 2-amino group by comparing SNAr rates against Methyl 6-chloronicotinate.[1][2]

Reagents:

  • Compound A: this compound[1][2][5]

  • Compound B: Methyl 6-chloronicotinate[1][2][6][7][8][9]

  • Nucleophile: Morpholine (1.0 eq)[1]

  • Solvent: DMSO-d6 (for NMR monitoring)

Workflow:

  • Setup: Prepare two NMR tubes.

    • Tube A: 0.05 mmol Compound A + 0.05 mmol Morpholine in 0.6 mL DMSO-d6.[1][2]

    • Tube B: 0.05 mmol Compound B + 0.05 mmol Morpholine in 0.6 mL DMSO-d6.[1][2]

  • Thermal Challenge: Heat both tubes to 80°C.

  • Monitoring: Acquire ¹H-NMR spectra every 60 minutes for 6 hours.

  • Observation:

    • Tube B (Non-amino): Expect rapid appearance of the morpholine-substituted product (new peaks ~3.5 ppm, shift in aromatic signals).[1] Reaction likely >50% complete within 2-3 hours.[1][2]

    • Tube A (Amino): Expect negligible conversion (<5%) under these conditions, confirming the deactivation hypothesis.[1][2]

  • Validation: To force reaction in Tube A, increase temperature to 120°C or add a base (e.g., K₂CO₃).[1][2]

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_0 Protocol 2: Competitive SnAr Assay Step1 Prepare NMR Tubes (A: Amino-Cl, B: Des-amino-Cl) Step2 Add Nucleophile (Morpholine, 1.0 eq) Step1->Step2 Step3 Heat to 80°C (Thermal Challenge) Step2->Step3 Step4 Monitor 1H-NMR (Every 60 min) Step3->Step4 ResultA Tube A Result: <5% Conversion (Deactivated) Step4->ResultA Deactivation confirmed ResultB Tube B Result: >50% Conversion (Activated) Step4->ResultB Baseline reactivity

Caption: Self-validating protocol to demonstrate the electronic deactivation of the 6-Cl position by the 2-amino group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 849805-25-0, this compound.[1][2] Retrieved from [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.[2] Connect Journals.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,8-Naphthyridines and Related Compounds. Retrieved from [Link]

Sources

A Comparative Yield Analysis of Aspirin Synthesis Methods: From Traditional Catalysis to Greener Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the optimization of synthetic pathways is a cornerstone of efficient and sustainable pharmaceutical production. Acetylsalicylic acid, commonly known as aspirin, is a foundational compound whose synthesis is a staple in organic chemistry. While the objective—the esterification of salicylic acid—remains constant, the methodologies to achieve it have evolved. This guide provides an in-depth comparative analysis of different synthesis methods for aspirin, focusing on reaction yield, procedural nuances, and the underlying chemical principles.

The following analysis will dissect three distinct approaches: the traditional strong acid-catalyzed method, a greener approach using a reusable solid acid catalyst, and an energy-efficient, catalyst-free microwave-assisted synthesis. Through this comparison, we aim to provide a clear, data-driven perspective to inform methodological choices in a laboratory or process chemistry setting.

The Core Reaction: Esterification of Salicylic Acid

The synthesis of aspirin is a classic esterification reaction where the phenolic hydroxyl group of salicylic acid is acetylated by acetic anhydride. This reaction forms acetylsalicylic acid (aspirin) and acetic acid as a byproduct. The efficiency of this transformation is highly dependent on the presence and nature of a catalyst and the energy source used to drive the reaction.

Method 1: Traditional Synthesis via Strong Acid Catalysis

The most established method for aspirin synthesis employs a strong protic acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), as a catalyst.[1][2][3] This approach is valued for its reliability and the high yields it can produce under optimized conditions.

Mechanistic Rationale

The role of the strong acid catalyst is to accelerate the reaction by increasing the electrophilicity of the acetic anhydride. The mechanism proceeds as follows:

  • Protonation of Acetic Anhydride: The acid catalyst donates a proton to one of the carbonyl oxygen atoms of acetic anhydride.[4][5] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The phenolic hydroxyl group of salicylic acid acts as a nucleophile, attacking the activated carbonyl carbon.[4]

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of Acetic Acid: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and regenerating the catalyst.[4][5] The final product is acetylsalicylic acid.

This catalytic cycle allows the reaction to proceed much more rapidly than it would otherwise.

Traditional_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Salicylic_Acid Salicylic Acid Nucleophilic_Attack Reaction Intermediate Salicylic_Acid->Nucleophilic_Attack Nucleophile Acetic_Anhydride Acetic Anhydride Protonation Activated Acetic Anhydride Acetic_Anhydride->Protonation H2SO4 H₂SO₄ (or H₃PO₄) H2SO4->Protonation Protonates Aspirin Aspirin Acetic_Acid Acetic Acid Nucleophilic_Attack->Aspirin Nucleophilic_Attack->Acetic_Acid Byproduct Protonation->Nucleophilic_Attack

Caption: Workflow of traditional acid-catalyzed aspirin synthesis.

Experimental Protocol (Traditional Method)
  • Reactant Preparation: Weigh 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6][7]

  • Reagent Addition: In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid, which acts as the catalyst.[2][6]

  • Heating: Gently swirl the flask and heat the mixture in a water bath maintained at 70-80°C for 15-20 minutes.[8]

  • Hydrolysis and Crystallization: Carefully remove the flask from the heat and allow it to cool. Cautiously add 20 mL of cold distilled water to the mixture to hydrolyze the excess acetic anhydride.[8] Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath until precipitation is complete.[2][7]

  • Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold water to remove impurities.

  • Drying and Yield Calculation: Allow the crystals to air dry completely before weighing the final product and calculating the percent yield.

Method 2: Green Synthesis Using a Solid Acid Catalyst

In an effort to develop more environmentally benign processes, "green chemistry" principles have been applied to aspirin synthesis. One successful approach involves replacing corrosive liquid acids with a reusable solid acid catalyst, such as K-10 Montmorillonite clay.[9] This method avoids the issues of catalyst separation and acidic waste streams.

Mechanistic Rationale

Montmorillonite clay is an aluminosilicate with a layered structure. Its acidity stems from Brønsted and Lewis acid sites on its surface. In a solvent-free environment, the mechanism is analogous to the traditional method:

  • Surface Activation: The carbonyl oxygen of acetic anhydride is activated by interacting with the acidic sites on the clay surface.

  • Nucleophilic Attack: The phenolic hydroxyl group of salicylic acid attacks the activated carbonyl carbon.

  • Product Formation: The reaction proceeds on the catalyst surface, forming aspirin and acetic acid, which then desorb from the surface, freeing the active site for another catalytic cycle.

The primary advantages are the ease of catalyst recovery (simple filtration) and the reduction of corrosive waste.[9][10]

Green_Mechanism cluster_reactants Reactants cluster_catalyst Solid Catalyst cluster_products Products Salicylic_Acid Salicylic Acid Reaction_Complex Surface Reaction Complex Salicylic_Acid->Reaction_Complex Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Complex Clay Montmorillonite Clay Clay->Reaction_Complex Provides Acidic Sites Aspirin Aspirin Acetic_Acid Acetic Acid Reaction_Complex->Clay Regenerated Catalyst Reaction_Complex->Aspirin Reaction_Complex->Acetic_Acid Byproduct

Caption: Workflow using a reusable solid acid catalyst.

Experimental Protocol (Solid Acid Catalyst)
  • Reactant Preparation: Combine 0.0072 moles of salicylic acid and 0.029 moles of acetic anhydride in a reaction vessel.[9]

  • Catalyst Addition: Add activated K-10 Montmorillonite clay catalyst (salicylic acid to catalyst weight ratio of 10:1).[9]

  • Heating: Heat the solvent-free mixture to 120°C for 30 minutes with stirring.[9]

  • Catalyst Separation: After cooling, filter the reaction mixture to separate the solid clay catalyst. The catalyst can be recovered, regenerated by heating, and reused.[9][10]

  • Crystallization and Isolation: Crystallize the aspirin from the filtrate. The method may involve cooling or the addition of an anti-solvent.

  • Drying and Yield Calculation: Collect the crystals by filtration, dry them, and calculate the percent yield.

Method 3: Catalyst-Free Microwave-Assisted Synthesis

Another green chemistry approach focuses on energy efficiency and the elimination of catalysts altogether. Microwave-assisted synthesis uses microwave irradiation to provide rapid and uniform heating, which can accelerate the reaction rate without the need for a catalyst.[11]

Mechanistic Rationale

While no catalyst is used, the reaction still follows the same fundamental pathway of nucleophilic acyl substitution. The high energy and rapid heating provided by microwave irradiation are sufficient to overcome the activation energy of the uncatalyzed reaction.[6] Polar molecules like acetic anhydride and salicylic acid absorb microwave energy efficiently, leading to a rapid increase in internal temperature and promoting molecular collisions, thus accelerating the formation of the product. The main advantage is the significant reduction in reaction time and the elimination of a catalyst, simplifying purification.[11]

Microwave_Mechanism cluster_reactants Reactants cluster_energy Energy Source cluster_products Products Salicylic_Acid Salicylic Acid Thermal_Reaction Thermally-Driven Reaction Salicylic_Acid->Thermal_Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Thermal_Reaction Microwave Microwave Irradiation Microwave->Thermal_Reaction Rapid Heating Aspirin Aspirin Acetic_Acid Acetic Acid Thermal_Reaction->Aspirin Thermal_Reaction->Acetic_Acid Byproduct

Caption: Workflow for catalyst-free microwave-assisted synthesis.

Experimental Protocol (Microwave Method)
  • Reactant Preparation: Combine 5.00 g of salicylic acid and 10 cm³ of acetic anhydride in a microwave-safe vessel (e.g., a conical flask).[12]

  • Microwave Irradiation: Place the vessel in a conventional microwave oven. Heat the mixture for a short duration (e.g., experiments have used heating cycles for up to 10 minutes, but at lower power settings to avoid forming oils).[12]

  • Crystallization: Allow the mixture to cool, then add approximately 20 cm³ of cold water. Place the flask in an ice bath or freezer to promote the formation of white crystals.[11][12]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and rinse with cold water.[12] If necessary, recrystallize the product from an ethanol/water mixture.

  • Drying and Yield Calculation: Dry the purified crystals and weigh them to determine the final yield.

Comparative Yield and Performance Analysis

The choice of synthesis method has a direct impact on product yield, reaction time, and the overall sustainability of the process. The table below summarizes experimental data from various studies.

Parameter Method 1: Traditional Acid Catalysis Method 2: Solid Acid Catalyst Method 3: Catalyst-Free Microwave
Catalyst H₂SO₄ or H₃PO₄K-10 Montmorillonite ClayNone
Reported Yield 61.2% - 79.8%[11][13][14][15]~65% (crude)[9]40.1% - 63.4%[12]
Reaction Time 15-30 minutes30 minutes[9]~5-10 minutes
Temperature 70-85°C[8][12]120°C[9]N/A (Microwave Power)
Key Advantage High reliability, well-establishedReusable catalyst, reduced wasteRapid, energy-efficient, no catalyst
Key Disadvantage Corrosive liquid catalyst, waste disposalHigher temperature, potentially lower yieldYield can be variable, specialized equipment
Discussion of Results
  • Traditional Method: This method consistently provides good to high yields. A study directly comparing sulfuric acid and the "greener" phosphoric acid found no statistically significant difference in yield, with both achieving around 79%.[14][15] This makes phosphoric acid a preferable choice within this category due to its reduced hazard profile.[15]

  • Solid Acid Catalyst: The reported crude yield of 65% is comparable to the lower end of the traditional method.[9] The primary benefit is not necessarily a higher yield but the significant improvement in process sustainability. The ability to filter off and reuse the catalyst is a major advantage in terms of waste reduction and process economy.[9][10]

  • Catalyst-Free Microwave Method: This method shows the most variability in yield. One study reported yields of 40.1% and 63.4% in duplicate experiments, suggesting sensitivity to experimental conditions.[12] Another comparative study reported an average yield of 57.9%, slightly lower than its traditional counterpart (61.2%).[11] The clear advantage is speed and energy efficiency, but process optimization is critical to achieving consistent and high yields.

Conclusion

The synthesis of aspirin serves as an excellent model for comparing chemical methodologies.

  • The Traditional Acid-Catalyzed Method remains a robust and high-yielding option, with phosphoric acid presenting a safer alternative to sulfuric acid without compromising yield.[14][15]

  • The use of a Solid Acid Catalyst like Montmorillonite clay represents a significant step forward in green chemistry, effectively addressing the issues of catalyst separation and corrosive waste.

  • Catalyst-Free Microwave Synthesis offers a compelling glimpse into the future of rapid, energy-efficient chemical production, though it requires careful optimization to maximize yield and consistency.

The optimal choice of method depends on the specific priorities of the researcher or organization. For teaching labs and reliability, the phosphoric acid-catalyzed method is excellent. For process development focused on sustainability and reusability, solid acid catalysts are a superior choice. For rapid synthesis and high-throughput applications, microwave-assisted methods hold immense promise. This analysis underscores the importance of a multi-faceted approach to process optimization, balancing yield with safety, sustainability, and efficiency.

References
  • Hooghly Women's College. Synthesis of Aspirin from salicylic acid occurs by acetylating proce.
  • Santa Monica College. (n.d.). 30. Synthesis of an Analgesic: Aspirin.
  • Quora. (2023, February 21). What is the mechanism for synthesis aspirin in laboratory show in chemical formula?.
  • Pasadena City College. (n.d.). Chemistry 104: Synthesis of Aspirin.
  • Scottish Qualifications Authority. (2022). Synthesis of Aspirin - Understanding Standards.
  • ChemTalk. (n.d.). Aspirin Synthesis.
  • Mrs. Cook's Chemistry Class. (n.d.). Experiment 6 Synthesis Of Aspirin (Acetylsalicylic Acid).
  • ResearchGate. (2025). Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients.
  • Jasra, R. V., et al. (n.d.). Green catalytic process for the synthesis of acetyl salicylic acid. Google Patents.
  • Jasra, R. V., et al. (n.d.). Green catalytic process for the synthesis of acetyl salicylic acid. Google Patents.
  • Carbon, R. (n.d.). Traditional Undergraduate Experiment: Synthesis of Aspirin.
  • ResearchGate. (2025). Preparation of Solid Acid – Activated Carbon as Catalyst in Aspirin Synthesis.
  • ResearchGate. (2025). Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations.
  • Quora. (2023, May 15). In an aspirin synthesis experiment, does the reaction hardly occur without using a catalyst such as phosphoric acid or sulfuric acid?.
  • Amazon S3. (2025). Qualitative Comparative Analysis of Sustainable and Traditional Methods for the Synthesis of Acetylsalicylic Acid (Aspirin).
  • Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN.
  • Chemistry LibreTexts. (2024, November 19). Experiment_614_Synthesis of Aspirin.
  • International Journal of Scientific and Engineering Research. (n.d.). Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formulations.
  • YouTube. (2020, December 28). Synthesis of aspirin.
  • ResearchGate. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach.
  • ResearchGate. (n.d.). Catalytic Method for Synthesis of Aspirin by a Green, Efficient and Recyclable Solid Acid Catalyst (Preyssler's Anion) at Room Temperature.
  • Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCGQ3a3oYgU5nXLK2r3ygEyQwFY7i6INvo5o0kjuj9VoDY2UXA5ZcxuQg9N1rYzCPbEugcbO-LxPT8t-MwXncf46Z7AmblUeclMXcFRODyQY6G3gGkFGSGZEOa_huDGk3FBqohXdesAxETGmX8D4US

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A Comparative Guide to the Stability of Methyl 2-amino-6-chloronicotinate: A Critical Assessment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the stability of building blocks and active pharmaceutical ingredients (APIs) is a cornerstone of successful drug design and formulation.[1][2] This guide provides an in-depth analysis of the stability of Methyl 2-amino-6-chloronicotinate, a versatile pyridine derivative employed in the synthesis of biologically active compounds.[3] Our assessment is grounded in established principles of chemical stability, drawing parallels with related molecular structures and adhering to the rigorous standards set by the International Council for Harmonisation (ICH) guidelines.[4][5]

The objective of this document is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential degradation pathways of this compound under various stress conditions. We will explore its intrinsic stability profile, compare it with alternative chemical scaffolds, and provide detailed, actionable protocols for empirical stability testing.

Molecular Profile and Intrinsic Stability Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and stability: a pyridine ring, an amino group, a chloro substituent, and a methyl ester. Each of these moieties presents potential vulnerabilities to degradation under specific environmental conditions.

  • Pyridine Ring: While generally stable, the pyridine ring can influence the reactivity of its substituents.

  • Amino Group: Primary aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.[6][7]

  • Chloro Substituent: The chlorine atom is an electron-withdrawing group that can activate the pyridine ring for nucleophilic substitution reactions, although chloropyridines are noted to be relatively resistant to microbiological degradation.[3][8][9]

  • Methyl Ester: Ester functional groups are known to be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[10]

Understanding these intrinsic properties is the first step in designing robust stability studies and predicting potential degradation products.

Predicted Degradation Pathways

Forced degradation studies are instrumental in elucidating the likely degradation pathways of a drug substance.[10][11] Based on the structure of this compound, we can hypothesize several primary degradation routes under stress conditions.

M M H Hydrolysis (Acidic/Basic) M->H H₂O, H⁺/OH⁻ O Oxidation M->O [O] P Photolysis M->P T Thermal Stress M->T Δ This compound This compound D1 2-Amino-6-chloronicotinic Acid (Ester Hydrolysis) H->D1 D2 Oxidized Dimers/Polymers (Amino Group Oxidation) O->D2 D3 Dechlorinated Species (Nucleophilic Substitution) P->D3 T->D1 T->D2

Caption: Predicted degradation pathways for this compound.

Comparative Stability Analysis

The stability of this compound can be benchmarked against other common heterocyclic building blocks.

FeatureThis compoundAlternative 1: Methyl 2-aminonicotinateAlternative 2: Methyl 2-chloronicotinate[12]
Susceptibility to Hydrolysis High (due to methyl ester)High (due to methyl ester)High (due to methyl ester)
Oxidative Stability Moderate (due to amino group)Moderate (due to amino group)High (lacks amino group)
Photostability Moderate to Low (predicted)Moderate to Low (predicted)Moderate (predicted)
Key Degradation Pathway Ester hydrolysis, oxidation of amino groupEster hydrolysis, oxidation of amino groupEster hydrolysis

This table presents a predictive comparison based on functional group analysis. Experimental data is required for definitive assessment.

Experimental Protocols for Stability Assessment

The following protocols are designed in accordance with ICH Q1A(R2) guidelines for forced degradation and stability testing.[4][5]

Forced Degradation (Stress Testing)

The goal of stress testing is to identify likely degradation products and establish the intrinsic stability of the molecule.[4]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis S1 Prepare stock solution of This compound in suitable solvent (e.g., ACN:H₂O) C1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) S1->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) S1->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) S1->C3 C4 Thermal (Solid state, 80°C) S1->C4 C5 Photolytic (ICH Q1B compliant light exposure) S1->C5 A1 Withdraw samples at timed intervals C1->A1 C2->A1 C3->A1 C4->A1 C5->A1 A2 Neutralize (for acid/base samples) A1->A2 A3 Analyze by stability-indicating HPLC-UV/MS method A2->A3 A4 Characterize major degradants A3->A4

Caption: Workflow for forced degradation studies.

Protocol Steps:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

  • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots. For acidic and basic samples, neutralize before analysis. Analyze all samples using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions to establish a re-test period.[4]

Storage Conditions (as per ICH Q1A(R2)):

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Accelerated: 0, 3, and 6 months.

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4]

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated analytical method that can separate and quantify the parent compound from its degradation products.[13][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

The stability profile of this compound is predicted to be primarily influenced by its methyl ester and amino functionalities. The ester group is susceptible to hydrolysis, particularly under basic conditions, which is a common liability for ester-containing compounds. The amino group presents a potential risk for oxidative degradation.

For researchers utilizing this compound, it is recommended to:

  • Store the material in well-sealed containers, protected from light and moisture.

  • Avoid exposure to high temperatures and extreme pH conditions during synthesis and purification.

  • Employ a stability-indicating analytical method to monitor the purity of the material over time, especially for long-term storage of solutions.

This guide provides a predictive framework for understanding and assessing the stability of this compound. The provided protocols offer a starting point for rigorous experimental evaluation, ensuring the quality and integrity of this important building block in drug discovery and development.

References

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  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Gangwar, D., Malik, R., & Kaur, J. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.University of Kentucky UKnowledge.
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  • ICH Q1A (R2) Stability testing of new drug substances and drug products.European Medicines Agency. (2003).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PubMed. (2024).
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